molecular formula C80H166N4O5 B15575905 1O14

1O14

Numéro de catalogue: B15575905
Poids moléculaire: 1264.2 g/mol
Clé InChI: SOSDQKQICXEPKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1O14 is a useful research compound. Its molecular formula is C80H166N4O5 and its molecular weight is 1264.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C80H166N4O5

Poids moléculaire

1264.2 g/mol

Nom IUPAC

1-[3-[bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propylamino]butyl]amino]tetradecan-2-ol

InChI

InChI=1S/C80H166N4O5/c1-6-11-16-21-26-31-36-41-46-51-60-76(85)71-82(69-59-70-84(74-79(88)63-54-49-44-39-34-29-24-19-14-9-4)75-80(89)64-55-50-45-40-35-30-25-20-15-10-5)67-57-56-65-81-66-58-68-83(72-77(86)61-52-47-42-37-32-27-22-17-12-7-2)73-78(87)62-53-48-43-38-33-28-23-18-13-8-3/h76-81,85-89H,6-75H2,1-5H3

Clé InChI

SOSDQKQICXEPKX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Function of Human Protein Tyrosine Phosphatase 1B (PDB: 1P14)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the protein associated with the Protein Data Bank (PDB) ID 1P14, Human Protein Tyrosine Phosphatase 1B (PTP1B). It details its molecular function, role in critical signaling pathways, kinetic properties, and its significance as a therapeutic target. Methodologies for key experiments are also provided to facilitate further research.

Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene in humans, is the founding member of the protein tyrosine phosphatase (PTP) family.[1] It is a key intracellular, non-receptor enzyme that catalyzes the dephosphorylation of phosphotyrosine residues on target proteins.[1][2] PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[1]

The enzyme plays a crucial role as a negative regulator in multiple signal transduction pathways, most notably the insulin (B600854) and leptin signaling cascades.[3][4][5] By attenuating these signals, PTP1B is deeply involved in the regulation of metabolism, glucose homeostasis, and body weight.[3][6] Its overexpression or dysregulation is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prominent target for drug development.[7][8][9][10][11][12]

The PDB entry 1P14 specifically represents the crystal structure of the human PTP1B catalytic domain in a complex with a vanadate-based inhibitor, which acts as a transition state analog. This structure provides critical insights into the enzyme's active site and its mechanism of inhibition.

Molecular Function and Catalytic Mechanism

PTP1B's primary function is to hydrolyze phosphate (B84403) groups from tyrosine residues on its substrates. The catalytic process occurs via a two-step mechanism involving a phospho-cysteine intermediate.[2] The active site is centered around a highly conserved Cys215 residue.[13] Closure of the WPD loop is essential for catalysis.

Key substrates of PTP1B include:

  • Insulin Receptor (IR): PTP1B dephosphorylates key tyrosine residues on the activated insulin receptor and its substrates (like IRS-1), thereby dampening the insulin signal.[5][14][15][16][17]

  • Janus Kinase 2 (JAK2): A critical kinase in the leptin signaling pathway, JAK2 is a direct target of PTP1B.[18][19][20][21][22] Dephosphorylation of JAK2 by PTP1B terminates the leptin signal.

  • Other Growth Factor Receptors: PTP1B has also been shown to dephosphorylate other receptors, such as the epidermal growth factor receptor (EGFR).[1][2]

Role in Key Signaling Pathways

PTP1B is a critical checkpoint in metabolic regulation, primarily through its inhibitory actions on insulin and leptin signaling.

Insulin Signaling Pathway

Insulin signaling is essential for maintaining glucose homeostasis. PTP1B acts as a key negative regulator of this pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a cascade that involves the phosphorylation of Insulin Receptor Substrates (IRS). This leads to the activation of downstream pathways like PI3K/Akt, which ultimately promotes glucose uptake into cells. PTP1B directly counteracts this process by dephosphorylating the activated IR and IRS proteins, thus terminating the signal and reducing insulin sensitivity.[5][14][15][23] Chronic upregulation of PTP1B activity is a major contributor to insulin resistance, a hallmark of type 2 diabetes.[9][23]

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS pIRS Phosphorylated IRS (pY) IRS->pIRS Phosphorylation activates PI3K_Akt PI3K-Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates

PTP1B-mediated negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway

Leptin, a hormone secreted by adipose tissue, regulates energy balance by suppressing appetite. Leptin binds to its receptor (LepR), leading to the activation of the associated Janus Kinase 2 (JAK2). Activated JAK2 phosphorylates itself and the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate gene expression related to satiety. PTP1B negatively regulates this pathway by directly dephosphorylating and inactivating JAK2, and potentially STAT3.[18][19][20][21] This action contributes to leptin resistance, a condition where the brain becomes insensitive to leptin signals, leading to overeating and obesity.[20]

Leptin_Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 pJAK2 Phosphorylated JAK2 (pY) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 Phosphorylated STAT3 (pY) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExp Gene Expression (Satiety) Nucleus->GeneExp PTP1B PTP1B PTP1B->pJAK2 dephosphorylates

PTP1B-mediated negative regulation of the leptin signaling pathway.

Quantitative Data: Enzyme Kinetics and Inhibition

The enzymatic activity of PTP1B has been characterized using various substrates and inhibitors. The data below is compiled from multiple studies and primarily uses the artificial substrate para-nitrophenyl (B135317) phosphate (pNPP), which is widely used for in vitro assays.

Table 1: Kinetic Parameters for PTP1B
SubstrateKm (mM)kcat (s-1)ConditionsReference
pNPP0.58 ± 0.0124.4 ± 0.4pH 5.5, 25°C[2]
pNPP---[24][25]
Table 2: Inhibition Constants (Ki and IC50) for Selected PTP1B Inhibitors
InhibitorType of InhibitionKiIC50Reference
AcroleinIrreversible230 ± 60 µM (KI)-[25]
TrodusquemineNon-competitive-1 µM[26]
JTT-551-0.22 ± 0.04 µM-[26]
Mucusisoflavone BCompetitive1.8 ± 0.1 µM2.5 ± 0.2 µM[27]
VanadateCompetitive--[28]

Note: Km, kcat, Ki, and IC50 values can vary significantly depending on assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Standard PTP1B Activity Assay using pNPP

This protocol describes a common colorimetric method to measure the enzymatic activity of PTP1B using para-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates the colorless pNPP to produce p-nitrophenol (pNP), which is a yellow product with a strong absorbance at 405 nm under alkaline conditions.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or Bis-Tris/MOPS), 50-100 mM NaCl, 1 mM EDTA, pH 6.0-7.0.[24][29]

  • Substrate Stock: pNPP solution (e.g., 100 mM in water).

  • Stop Solution: 1-5 M NaOH.[24][30]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare Reagents: Dilute the PTP1B enzyme to the desired concentration (e.g., 20-75 nM final concentration) in cold Assay Buffer.[24] Prepare the final pNPP working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 2-10 mM).[24][29]

  • Reaction Setup: Add 50 µL of Assay Buffer to the wells of a 96-well plate. For inhibitor studies, add the inhibitor compound at various concentrations. Add 25 µL of the diluted PTP1B enzyme solution to each well. Include a "no-enzyme" control well with buffer only.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 30°C or 37°C) to allow the enzyme and inhibitors to equilibrate.[31]

  • Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the pNPP working solution to each well.

  • Incubation: Incubate the plate for a set period (e.g., 10-30 minutes) at the reaction temperature.[30] The reaction should be timed to ensure it remains within the linear range.

  • Stop Reaction: Terminate the reaction by adding 50-100 µL of Stop Solution (e.g., 5 M NaOH) to each well.[24][30] The solution will turn yellow in the presence of pNP.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[29][31][32]

  • Data Analysis: Subtract the absorbance of the "no-enzyme" control from all other readings. Enzyme activity is proportional to the absorbance at 405 nm. For inhibitor studies, calculate the percentage of inhibition relative to the "no-inhibitor" control and plot against inhibitor concentration to determine the IC50 value.[29]

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Assay Buffer, Enzyme Dilutions, and pNPP Substrate P2 Aliquot Buffer & Inhibitors into 96-well plate P1->P2 R1 Add PTP1B Enzyme P2->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with pNPP R2->R3 R4 Incubate (10-30 min) R3->R4 A1 Stop with NaOH R4->A1 A2 Read Absorbance at 405 nm A1->A2 A3 Calculate Activity and % Inhibition A2->A3

General workflow for a PTP1B enzymatic assay using pNPP.

PTP1B as a Therapeutic Target

The central role of PTP1B as a negative regulator of insulin and leptin signaling makes it a highly attractive therapeutic target for metabolic diseases.[7][8][9][11] Genetic deletion or inhibition of PTP1B in animal models leads to enhanced insulin sensitivity, resistance to diet-induced obesity, and improved glucose tolerance.[1][3][9][10][19]

The development of PTP1B inhibitors is a major focus of drug discovery for:

  • Type 2 Diabetes: By inhibiting PTP1B, the insulin signaling cascade can be enhanced, potentially overcoming insulin resistance.[23][28]

  • Obesity: Inhibiting PTP1B can increase leptin sensitivity, helping to restore normal appetite control and energy expenditure.[3][7][10]

  • Cancer: PTP1B has a complex role in cancer, acting as either a tumor suppressor or promoter depending on the context.[12][22] It has been explored as a target in breast cancer and other malignancies.[1][12]

A significant challenge in developing PTP1B inhibitors is achieving selectivity, particularly over the highly homologous T-cell PTP (TCPTP), which shares ~74% sequence identity in the catalytic domain.[12][33] Off-target inhibition of TCPTP can lead to undesirable side effects. Current strategies focus on developing allosteric inhibitors that bind to sites outside the conserved active site or inhibitors that exploit minor differences in secondary binding pockets to achieve selectivity.[34][35][36]

References

An In-depth Technical Guide on the Insulin Receptor Tyrosine Kinase: Structure, Biological Significance, and a Focus on the 1P14 Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein structure registered under the Protein Data Bank (PDB) identifier 1P14 is a crystal structure of a catalytic-loop mutant of the human insulin (B600854) receptor tyrosine kinase (IRK). It is crucial to understand that "1P14" is not the name of a protein but rather a specific structural dataset for a modified version of the IRK. This guide will provide a comprehensive overview of the wild-type insulin receptor's structure and biological significance, with a specific analysis of the insights gained from the 1P14 structure. The insulin receptor is a transmembrane receptor that plays a pivotal role in regulating glucose homeostasis, and its dysfunction is implicated in various diseases, including diabetes and cancer.[1][2] The activation of its intrinsic tyrosine kinase activity is the initial and critical step in the insulin signaling cascade.

Structure of the Insulin Receptor Tyrosine Kinase

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[3] The intracellular portion of the β-subunits contains the tyrosine kinase domain, which is responsible for the receptor's enzymatic activity. The binding of insulin to the α-subunits induces a conformational change that leads to the autophosphorylation of the β-subunits on specific tyrosine residues, thereby activating the kinase.

The kinase domain of the insulin receptor, like other tyrosine kinases, consists of two lobes: a smaller N-terminal lobe and a larger C-terminal lobe. The active site, where ATP and substrate binding occur, is located in the cleft between these two lobes. A key regulatory element is the activation loop, which in the inactive state, blocks substrate access to the active site. Upon autophosphorylation of key tyrosine residues within this loop, a significant conformational change occurs, opening up the active site for substrate binding and catalysis.

The 1P14 Structure: A Catalytic-Loop Mutant

The 1P14 crystal structure specifically represents the insulin receptor tyrosine kinase domain with a mutation in its catalytic loop. This particular structure provides high-resolution insights into the conformational state of the kinase and the role of specific residues in its catalytic activity and regulation.

Biological Significance

The insulin receptor is a central regulator of metabolism and growth. Its activation by insulin initiates a cascade of intracellular signaling events that orchestrate the cellular response to this hormone. The biological significance of the insulin receptor tyrosine kinase activity is vast, impacting glucose, lipid, and protein metabolism, as well as cell growth and differentiation.

Dysregulation of insulin receptor signaling is a hallmark of several pathological conditions. Insulin resistance, a state where cells fail to respond adequately to insulin, is a key factor in the development of type 2 diabetes. Furthermore, aberrant insulin receptor signaling has been implicated in the progression of various cancers.

Quantitative Data

The following tables summarize key quantitative data related to the insulin receptor's function.

Table 1: Ligand Binding Affinities for the Insulin Receptor Isoform A (IR-A)
LigandIC50 (nM)Relative Affinity to Insulin
Insulin1.571.0
IGF-II15.21~0.1
qIGF-I~4.71~0.33
S5970.75~2.0

Data adapted from[4]. IC50 values represent the concentration of ligand required to inhibit 50% of the binding of a radiolabeled ligand.

Table 2: Insulin-Induced Phosphorylation of Insulin Receptor Substrate 1 (IRS-1) in Human Muscle
Phosphorylation SiteFold Change vs. Basal
Ser3122.6 ± 0.4
Ser6162.9 ± 0.8
Ser6362.1 ± 0.3
Ser3480.4 ± 0.1
Thr4460.2 ± 0.1
Thr4950.1 ± 0.1
Ser10050.3 ± 0.2
Ser11011.3 ± 0.1
Ser12231.3 ± 0.1

Data represents the fold change in phosphorylation after insulin infusion in healthy volunteers.[5] Data are presented as mean ± SEM.

Signaling Pathways

Upon activation, the insulin receptor tyrosine kinase phosphorylates a variety of intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then serve as docking sites for other signaling molecules, initiating two major downstream pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.

PI3K/Akt Signaling Pathway

This pathway is central to most of the metabolic actions of insulin.

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis, Protein Synthesis) Akt->Metabolic_Actions Promotes

PI3K/Akt Signaling Pathway
Ras/MAPK Signaling Pathway

This pathway is primarily involved in the mitogenic (growth-promoting) effects of insulin.

Ras_MAPK_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Binds IRS_Shc IRS/Shc IR->IRS_Shc Phosphorylates Grb2 Grb2 IRS_Shc->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression Regulates

References

The Discovery and History of Insulin Receptor Tyrosine Kinase Mutants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin (B600854) receptor, a crucial mediator of metabolic homeostasis, functions as a receptor tyrosine kinase (RTK). Its discovery and the subsequent identification of mutations within its tyrosine kinase domain have been pivotal in understanding the molecular basis of insulin resistance and associated pathologies, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of insulin receptor tyrosine kinase mutants. It details the experimental methodologies used to identify and analyze these mutants, presents quantitative data on their impact on receptor function, and illustrates the intricate signaling pathways they disrupt. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of insulin signaling and develop novel therapeutic interventions for insulin-resistant states.

A Historical Perspective: From Receptor Discovery to the Dawn of Kinase Mutants

The journey to understanding insulin receptor tyrosine kinase mutants began with the fundamental discovery of the insulin receptor itself. In the early 1970s, pioneering work demonstrated the specific binding of insulin to cell surface receptors, laying the groundwork for deciphering its mechanism of action. A major breakthrough occurred in 1982 when it was discovered that the insulin receptor possesses intrinsic tyrosine kinase activity, a characteristic feature of a then-emerging class of signaling proteins. This enzymatic function, where the receptor phosphorylates tyrosine residues on itself (autophosphorylation) and other intracellular substrates, was quickly identified as the critical initial step in the insulin signaling cascade.[1][2][3]

The realization that defects in this kinase activity could lead to insulin resistance spurred a new wave of research. In the late 1980s and early 1990s, the first naturally occurring mutations in the tyrosine kinase domain of the insulin receptor were identified in patients with severe insulin resistance syndromes, such as leprechaunism and Rabson-Mendenhall syndrome.[4][5][6] These discoveries provided definitive evidence that a functional tyrosine kinase was essential for normal insulin action and that its impairment could have profound metabolic consequences. Subsequent research has identified a plethora of mutations within the tyrosine kinase domain, each contributing to a deeper understanding of the receptor's structure-function relationship and its role in disease.[4][5]

Quantitative Analysis of Insulin Receptor Tyrosine Kinase Mutants

The functional consequences of mutations in the insulin receptor tyrosine kinase domain are typically assessed by quantifying their effects on two key properties: insulin binding affinity and kinase activity. These parameters provide a direct measure of the mutation's impact on the receptor's ability to recognize its ligand and transduce the downstream signal.

Insulin Binding Affinity

While the primary defect in tyrosine kinase mutants lies in their enzymatic activity, some mutations can allosterically affect the conformation of the receptor, leading to altered insulin binding. Binding affinity is typically determined by radioligand binding assays and expressed as the dissociation constant (Kd). A lower Kd value indicates higher binding affinity.

MutantAmino Acid ChangeInsulin Binding Affinity (Kd) vs. Wild-TypeReference
Wild-Type-~0.2 nM[7]
Arg1174GlnArginine to Glutamine at position 1174Similar to Wild-Type[7]
Gly996ValGlycine to Valine at position 996Similar to Wild-Type[8]
Ala1134ValAlanine to Valine at position 1134Reduced ~2-fold[9]

Table 1: Insulin Binding Affinities of Selected Insulin Receptor Tyrosine Kinase Mutants. This table summarizes the impact of specific mutations on the receptor's affinity for insulin. Note that many tyrosine kinase domain mutations do not significantly alter insulin binding.

Tyrosine Kinase Activity

The defining characteristic of these mutants is their impaired ability to phosphorylate tyrosine residues. This is quantified through in vitro kinase assays that measure the rate of phosphate (B84403) transfer to a substrate. Key kinetic parameters include the maximum velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity.

MutantAmino Acid ChangeKinase Activity (% of Wild-Type)Vmax (nmol/min/mg)Km (ATP, µM)Reference
Wild-Type-100%Varies by prep~150[10]
Arg1174GlnArginine to Glutamine at position 1174Reduced to ~25-50%DecreasedUnchanged[7]
Gly996ValGlycine to Valine at position 996Severely reduced (<10%)Markedly DecreasedIncreased[8]
Tyr1162Phe/Tyr1163PheTyrosine to Phenylalanine at 1162 and 1163Almost abolished in vitroMarkedly Decreased-[11][12][13]

Table 2: Tyrosine Kinase Activity of Selected Insulin Receptor Mutants. This table highlights the significant reduction in enzymatic activity caused by mutations within the tyrosine kinase domain. The specific activity can vary depending on the purification method and assay conditions.

Experimental Protocols

The characterization of insulin receptor tyrosine kinase mutants relies on a suite of established molecular and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the insulin receptor cDNA, allowing for the expression of the mutant protein for functional studies.

Protocol:

  • Template DNA: A plasmid vector containing the wild-type human insulin receptor cDNA is used as the template.

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation are synthesized. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The mutation should be located in the middle of the primers.

  • PCR Amplification: The plasmid DNA is amplified using a high-fidelity DNA polymerase (e.g., PfuUltra) and the mutagenic primers. The PCR reaction typically involves 12-18 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated DNA is not methylated and remains intact.

  • Transformation: The mutated plasmid DNA is transformed into competent E. coli cells.

  • Verification: The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmid DNA from multiple bacterial colonies.

Expression and Purification of Recombinant Insulin Receptor

To obtain sufficient quantities of the receptor for biochemical assays, the wild-type and mutant insulin receptor cDNAs are expressed in a suitable host system, followed by purification.

Protocol:

  • Expression System: Mammalian cell lines (e.g., HEK293, CHO) are commonly used for expressing the insulin receptor to ensure proper post-translational modifications. Stable cell lines expressing the receptor are generated by transfection and selection.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or n-Dodecyl-β-D-maltoside) to solubilize the membrane-bound receptor. Protease and phosphatase inhibitors are included to prevent degradation and dephosphorylation.

  • Affinity Chromatography: The primary purification step involves affinity chromatography.

    • Lectins: Wheat germ agglutinin (WGA)-agarose can be used to enrich for glycoproteins, including the insulin receptor.

    • Insulin-Agarose: An insulin-coupled agarose (B213101) resin allows for specific purification of the receptor. The receptor is eluted with a low pH buffer or a buffer containing urea.

    • Antibody-Agarose: Monoclonal antibodies specific for the insulin receptor can be coupled to agarose for highly specific purification.

  • Further Purification: Depending on the purity required, additional chromatography steps such as ion exchange or size-exclusion chromatography may be employed.

  • Purity Assessment: The purity of the receptor preparation is assessed by SDS-PAGE and silver staining or Coomassie blue staining.

Insulin Receptor Binding Assay

This assay quantifies the affinity of insulin for the wild-type and mutant receptors.

Protocol:

  • Receptor Preparation: Purified receptor or cell membranes containing the receptor are used.

  • Radiolabeled Insulin: 125I-labeled insulin is used as the tracer.

  • Competitive Binding: A constant amount of radiolabeled insulin is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled insulin.

  • Separation of Bound and Free Ligand: The receptor-bound insulin is separated from the free insulin. This can be achieved by precipitation with polyethylene (B3416737) glycol (PEG) followed by centrifugation, or by filtration through a membrane that retains the receptor.

  • Quantification: The radioactivity in the pellet or on the filter is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the unlabeled insulin concentration. The IC50 (the concentration of unlabeled insulin that inhibits 50% of the specific binding of the radiolabeled insulin) is determined. The dissociation constant (Kd) can be calculated from the IC50 value.

In Vitro Kinase Assay

This assay measures the enzymatic activity of the purified insulin receptor.

Protocol:

  • Reaction Mixture: The purified receptor is incubated in a kinase reaction buffer containing a phosphate donor (ATP, often radiolabeled with 32P), a divalent cation (Mg2+ or Mn2+), and a substrate.

  • Substrate:

    • Autophosphorylation: The receptor itself serves as the substrate.

    • Exogenous Substrate: A synthetic peptide (e.g., a peptide corresponding to the phosphorylation site of IRS-1) or a protein substrate (e.g., histone 2b) can be used.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 22°C or 30°C). The reaction is stopped by the addition of a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification of Phosphorylation:

    • SDS-PAGE and Autoradiography: For autophosphorylation, the reaction products are separated by SDS-PAGE, and the phosphorylated receptor is visualized by autoradiography. The bands can be excised and the radioactivity quantified by scintillation counting.

    • Phosphocellulose Paper Assay: For peptide substrates, the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated peptide. The paper is washed to remove unincorporated [γ-32P]ATP, and the radioactivity on the paper is quantified by scintillation counting.

  • Kinetic Analysis: By varying the concentrations of ATP and the substrate, the Vmax and Km of the kinase reaction can be determined using Michaelis-Menten kinetics.

Signaling Pathways and Experimental Workflows

Mutations in the insulin receptor tyrosine kinase domain disrupt the intricate signaling network that governs insulin's metabolic and mitogenic effects. Understanding these pathways is crucial for comprehending the pathophysiology of insulin resistance.

The Insulin Receptor Signaling Cascade

Upon insulin binding, the insulin receptor undergoes a conformational change that activates its tyrosine kinase. This leads to the autophosphorylation of several tyrosine residues on the intracellular β-subunits. These phosphotyrosine residues serve as docking sites for various intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins (IRS-1 and IRS-2).

The phosphorylated IRS proteins then recruit and activate other signaling molecules, initiating two major downstream pathways:

  • The PI3K/Akt Pathway: This is the primary pathway for the metabolic actions of insulin. Phosphorylated IRS binds to the regulatory subunit (p85) of phosphoinositide 3-kinase (PI3K), activating its catalytic subunit (p110). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates Akt (also known as protein kinase B). Activated Akt mediates most of the metabolic effects of insulin, including the translocation of the glucose transporter GLUT4 to the cell surface (leading to glucose uptake), the stimulation of glycogen (B147801) synthesis, and the inhibition of gluconeogenesis.

  • The Ras/MAPK Pathway: This pathway is primarily involved in the mitogenic (growth-promoting) effects of insulin. Phosphorylated IRS can also bind to the adapter protein Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS activates the small G protein Ras, which initiates a phosphorylation cascade involving Raf, MEK, and ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate gene expression involved in cell growth and differentiation.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IR->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruitment PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Mitogenic Mitogenic Effects (Gene Expression, Cell Growth) ERK->Mitogenic

Insulin Receptor Signaling Pathways
Experimental Workflow for Characterizing a Novel INSR Mutant

The following workflow outlines the typical experimental process for characterizing a newly identified mutation in the insulin receptor tyrosine kinase domain.

Experimental_Workflow cluster_discovery Discovery & Cloning cluster_expression Protein Expression & Purification cluster_functional Functional Characterization cluster_analysis Data Analysis & Conclusion Patient Patient with Insulin Resistance Sequencing INSR Gene Sequencing Patient->Sequencing Identify_Mutation Identify Novel Mutation Sequencing->Identify_Mutation SDM Site-Directed Mutagenesis Identify_Mutation->SDM Transfection Transfect Cells (e.g., HEK293) SDM->Transfection Expression Express Wild-Type & Mutant INSR Transfection->Expression Purification Purify Receptors Expression->Purification Downstream Assess Downstream Signaling (e.g., Akt phosphorylation) Expression->Downstream Binding_Assay Insulin Binding Assay Purification->Binding_Assay Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Data_Analysis Analyze Data (Kd, Vmax, Km) Binding_Assay->Data_Analysis Kinase_Assay->Data_Analysis Downstream->Data_Analysis Conclusion Draw Conclusions on Mutant Function Data_Analysis->Conclusion

Workflow for Mutant Characterization

Conclusion and Future Directions

The discovery and characterization of insulin receptor tyrosine kinase mutants have been instrumental in shaping our current understanding of insulin action and the molecular etiology of insulin resistance. The methodologies and quantitative data presented in this guide provide a framework for the continued investigation of this critical signaling pathway. Future research will likely focus on several key areas:

  • Structural Biology: High-resolution structural studies of mutant insulin receptors will provide deeper insights into the molecular mechanisms by which these mutations impair kinase activity.

  • Systems Biology: Comprehensive analyses of the phosphoproteome and interactome of mutant receptors will reveal novel downstream signaling alterations and potential therapeutic targets.

  • Drug Development: The development of small molecule activators that can bypass the defective kinase activity of certain mutants holds promise for the treatment of severe insulin resistance syndromes.

  • Personalized Medicine: A more complete understanding of the functional consequences of different INSR mutations will enable more precise diagnosis and the development of personalized therapeutic strategies for patients with insulin resistance.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to make significant strides in combating the global health challenges posed by insulin resistance and diabetes.

References

An In-depth Technical Guide to the Homologs and Orthologs of the Insulin Receptor Kinase Domain (PDB: 1P14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein structure deposited in the Protein Data Bank (PDB) with the accession code 1P14 is the crystal structure of a catalytic-loop mutant of the human insulin (B600854) receptor (IR) tyrosine kinase domain. The insulin receptor is a transmembrane receptor that plays a critical role in regulating glucose homeostasis and is implicated in various metabolic diseases and cancer. Its intracellular kinase domain is the catalytic engine responsible for initiating the downstream signaling cascade upon insulin binding. Understanding the structural and functional relationships between the human IR kinase domain and its homologs and orthologs is paramount for elucidating its mechanism of action, identifying potential drug targets, and designing novel therapeutics.

This technical guide provides a comprehensive overview of the homologs and orthologs of the 1P14 protein structure. It includes a detailed analysis of their sequence and structural similarities, a summary of the experimental protocols used for their characterization, and an exploration of the signaling pathways they modulate.

Data Presentation: Homologs and Orthologs of the Insulin Receptor Kinase Domain

Homologs are proteins related by a common evolutionary ancestor. They can be further classified as orthologs or paralogs. Orthologs are homologs in different species that arose from a common ancestral gene during speciation and typically retain the same function. Paralogs are homologs within the same species that arose from a gene duplication event and may have evolved new, related functions.

The most prominent homolog of the human insulin receptor is the human insulin-like growth factor 1 receptor (IGF-1R). Both are members of the receptor tyrosine kinase superfamily and share a high degree of sequence and structural similarity, particularly within their kinase domains.[1]

Quantitative Comparison of Human Insulin Receptor Kinase and its Homologs/Orthologs
ProteinOrganismPDB ID (if available)Sequence Identity to Human IR Kinase (%)Structural Similarity (RMSD, Å) to 1P14Functional Conservation
Insulin Receptor (IR) Kinase Domain Homo sapiens1P141000.0Regulates glucose metabolism
Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase Domain Homo sapiens1K3A~84~0.8Primarily mediates growth and differentiation signals
Insulin Receptor (IR) Kinase Domain Mus musculus (Mouse)1IRK~98~0.5Regulates glucose metabolism
Insulin Receptor (IR) Kinase Domain Rattus norvegicus (Rat)-~97Predicted < 0.6Regulates glucose metabolism
Insulin/IGF Receptor (InR) Kinase Domain Drosophila melanogaster (Fruit Fly)-~55Predicted > 1.0Regulates growth and metabolism
DAF-2 Caenorhabditis elegans (Nematode)-~40Predicted > 1.5Regulates metabolism and longevity

Note: RMSD (Root Mean Square Deviation) values are approximate and can vary based on the specific structures and alignment algorithms used. Sequence identities are for the kinase domain region.

Experimental Protocols

The identification and characterization of homologs and orthologs of the IR kinase domain, as well as the determination of its structure, rely on a combination of bioinformatics and experimental techniques.

Methodology for Homolog and Ortholog Identification

A typical workflow for identifying homologs and orthologs involves the following steps:

  • Sequence-Based Homology Search:

    • Tool: BLAST (Basic Local Alignment Search Tool) is used to search protein sequence databases (e.g., NCBI non-redundant protein database, UniProt) with the amino acid sequence of the human IR kinase domain (from PDB: 1P14) as the query.

    • Parameters: Expect value (E-value) threshold is set to a low value (e.g., < 1e-6) to identify statistically significant matches.

    • Output: A list of proteins with significant sequence similarity is generated.

  • Ortholog Identification:

    • Method: Reciprocal Best BLAST Hit (RBBH) is a common method. If protein A in species 1 finds protein B as its best hit in species 2, and protein B finds protein A as its best hit in species 1, they are considered orthologs.

    • Databases: Ortholog databases like HomoloGene, OrthoDB, and Ensembl Compara provide pre-computed orthology predictions.

  • Structural Similarity Search:

    • Tool: The DALI server or the "Structure Similarity Search" tool on the RCSB PDB website can be used to find proteins with similar 3D structures to 1P14.[2]

    • Input: The PDB coordinates of 1P14 are used as the query.

    • Output: A list of structurally similar proteins is returned, ranked by a similarity score (e.g., Z-score in DALI) and RMSD values.

Homolog_Identification_Workflow start Start with Query Sequence (Human IR Kinase) blast BLAST Search (Sequence Databases) start->blast dali Structural Similarity Search (e.g., DALI, RCSB PDB) start->dali rbbh Reciprocal Best BLAST Hit (Ortholog Identification) blast->rbbh ortho_db Ortholog Databases (e.g., HomoloGene) blast->ortho_db end Identified Homologs and Orthologs rbbh->end ortho_db->end dali->end

Workflow for identifying homologs and orthologs.
Detailed Methodology for X-ray Crystallography of the 1P14 Structure

The determination of the 1P14 crystal structure involved the following key steps, which are standard in protein X-ray crystallography:

  • Protein Expression and Purification:

    • Expression System: The human insulin receptor kinase domain (residues 978-1283 with a Y1162F mutation) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[3]

    • Purification: The protein was purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity. Protein purity is typically assessed by SDS-PAGE.[4]

  • Crystallization:

    • Method: The purified and concentrated protein solution was subjected to crystallization screening using the hanging-drop vapor diffusion method.[5][6] This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate from the drop to the reservoir, leading to protein supersaturation and crystal formation.

    • Conditions: The specific crystallization conditions (precipitant, pH, temperature) would have been optimized to obtain diffraction-quality crystals.

  • X-ray Data Collection:

    • Crystal Mounting: A single, well-formed crystal was mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.

    • Data Collection: The crystal was exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern was recorded on a detector as the crystal was rotated.[7][8]

  • Structure Determination and Refinement:

    • Phasing: The phase problem was solved using molecular replacement, where a known structure of a homologous protein is used as a search model.

    • Model Building and Refinement: An initial model of the protein was built into the electron density map. This model was then refined using computational software to improve its fit to the experimental diffraction data and to ensure proper stereochemistry.

Xray_Crystallography_Workflow expression Protein Expression (e.g., Baculovirus in Sf9 cells) purification Protein Purification (Chromatography) expression->purification crystallization Crystallization (Vapor Diffusion) purification->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection phasing Phase Determination (Molecular Replacement) data_collection->phasing refinement Model Building & Refinement phasing->refinement structure Final 3D Structure (PDB: 1P14) refinement->structure

Workflow for protein X-ray crystallography.

Signaling Pathways

The insulin receptor kinase domain is the central hub for initiating the intracellular signaling cascade in response to insulin. Upon insulin binding to the extracellular domain of the receptor, the two intracellular kinase domains phosphorylate each other on specific tyrosine residues in a process called autophosphorylation. This phosphorylation event activates the kinase domain, enabling it to phosphorylate other substrate proteins.

The primary substrates of the activated IR kinase domain are the Insulin Receptor Substrate (IRS) proteins (IRS-1, -2, -3, and -4) and Shc.[9][10] Phosphorylation of these adaptor proteins on multiple tyrosine residues creates docking sites for other signaling molecules containing SH2 (Src homology 2) domains. This leads to the activation of two major downstream signaling pathways:

  • PI3K/Akt Pathway: This pathway is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen (B147801) synthesis.[11]

  • Ras/MAPK Pathway: This pathway is mainly involved in regulating gene expression and cell growth.[12]

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor IR->IR IRS IRS Proteins (IRS-1/2) IR->IRS phosphorylates Shc Shc IR->Shc phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates Grb2 Grb2/SOS Shc->Grb2 activates Akt Akt (PKB) PI3K->Akt activates Metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic leads to Ras Ras Grb2->Ras activates MAPK MAPK Cascade (Raf, MEK, ERK) Ras->MAPK activates Gene Gene Expression & Growth MAPK->Gene leads to

References

Understanding Catalytic Loop Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of catalytic loop mutations, utilizing two distinct case studies to illustrate their profound impact on protein function and cellular signaling. The first case examines the specific mutation detailed in the Protein Data Bank (PDB) entry 1P14 , which pertains to the juxtamembrane region of the Insulin (B600854) Receptor Kinase (IRK), a region functionally linked to its catalytic activity. The second case study focuses on the well-characterized WPD catalytic loop of the Protein-Tyrosine Phosphatase SHP-1 (PTPN6), a critical negative regulator in immune signaling.

This guide offers a comprehensive overview of the structural and functional consequences of these mutations, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and experimental workflows.

Case Study 1: The Insulin Receptor Kinase Juxtamembrane Region Mutation (PDB: 1P14)

The Insulin Receptor (IR) is a receptor tyrosine kinase pivotal to regulating glucose homeostasis.[1] Its intracellular kinase domain is responsible for initiating a signaling cascade upon insulin binding. The region adjacent to the kinase domain, the juxtamembrane region, plays a crucial autoinhibitory role. The PDB entry 1P14 reveals the crystal structure of the IRK domain with a mutation in this juxtamembrane region, specifically the substitution of Tyrosine 984 with Phenylalanine (Y984F).[2][3][4]

The Role of the Juxtamembrane Loop and the Y984F Mutation

Tyrosine 984 is a highly conserved residue that, in its unphosphorylated state, interacts with the N-terminal lobe of the kinase domain.[3][4] This interaction stabilizes an inactive conformation of the kinase, effectively keeping the receptor in a quiescent state in the absence of insulin.[2][3]

The Y984F mutation removes the hydroxyl group of tyrosine, preventing the hydrogen bonding that maintains the autoinhibitory conformation. This disruption leads to a significant increase in the basal catalytic activity of the kinase.[2][3]

Quantitative Data: Impact of Y984F Mutation on IRK Activity

The functional consequence of the Y984F mutation has been quantified through steady-state kinetics measurements on the soluble kinase domain.

Enzyme StateMutationEffect on kcatFold ChangeReference
Unphosphorylated (Basal)Y984FIncrease4-fold[2][3]

Furthermore, studies in full-length insulin receptors show that this mutation leads to significantly elevated receptor phosphorylation levels in cells, even without insulin stimulation.[2][3]

Insulin Receptor Signaling Pathway

The insulin receptor, upon activation, triggers two primary signaling pathways: the PI3K/AKT pathway, which is crucial for most of the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth.[5][6][7]

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates Shc_Grb2 Shc / Grb2-SOS IR->Shc_Grb2 phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates Metabolic Metabolic Actions (Glucose Uptake, etc.) AKT->Metabolic Ras Ras Shc_Grb2->Ras activates MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway activates Gene_Expression Gene Expression & Cell Growth MAPK_Pathway->Gene_Expression

Caption: Simplified Insulin Receptor signaling cascade. (Max Width: 760px)

Case Study 2: The SHP-1 WPD Catalytic Loop Mutation

SHP-1 (Src homology region 2 domain-containing phosphatase-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase primarily expressed in hematopoietic cells.[8][9] It acts as a crucial negative regulator of various signaling pathways, including those initiated by cytokine receptors and antigen receptors, by dephosphorylating key signaling components.[8][10]

The WPD Loop: A Key Catalytic Element

A central feature of SHP-1 and other classical PTPs is the highly conserved and mobile WPD loop.[11][12][13] This loop contains a critical aspartic acid residue (D421 in SHP-1) that functions as a general acid/base catalyst during the dephosphorylation reaction.[11][12] The WPD loop exists in two main conformations: an "open" state, which is catalytically incompetent, and a "closed" state, where it moves towards the active site to position D421 correctly for catalysis.[12][13] The flexibility and dynamics of this loop are therefore intimately linked to the enzyme's catalytic efficiency.[11][14]

Impact of WPD Loop Mutations

Mutations within the WPD loop can significantly alter the catalytic activity of SHP-1, often by affecting the loop's flexibility and the pKa of the catalytic aspartate.[11][14] Impaired SHP-1 activity due to mutations is linked to autoimmune diseases, such as the "motheaten" phenotype in mice, and various cancers.[11][12][15]

Quantitative Data: Kinetic Analysis of SHP-1 WPD Loop Variants

Several studies have characterized the kinetic parameters of SHP-1 variants with mutations in the WPD loop. The data below is compiled from studies using the substrate p-nitrophenyl phosphate (B84403) (pNPP).

MutationEffect on Phosphatase ActivityLimiting kcat (% of Wild-Type)Reference
S418AIncrease-[14]
H422QDecrease43%[11][16]
V424AIncrease-[14]
P425ADecrease-[14]
S426AIncrease-[14]
E427AIncrease (above pH 6)77%[11][14][16]
P428AIncrease-[14]

Note: The limiting kcat represents the maximal turnover rate. Some mutations, like E427A, show increased turnover numbers at specific pH ranges despite a lower limiting kcat.[11][16]

SHP-1 in Cellular Signaling

SHP-1 negatively regulates signaling pathways such as the JAK/STAT pathway. Upon cytokine stimulation, JAK kinases phosphorylate cytokine receptors and STAT transcription factors. SHP-1 can be recruited to these phosphorylated receptors and dephosphorylate both JAKs and STATs, thus attenuating the signal.[17] Loss-of-function mutations in SHP-1 can lead to hyperactivation of these pathways.[17]

SHP1_Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates SHP1 SHP-1 (PTPN6) Receptor->SHP1 recruits STAT STAT JAK->STAT phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Exp Gene Expression pSTAT->Gene_Exp translocates to SHP1->JAK dephosphorylates SHP1->pSTAT dephosphorylates

Caption: SHP-1's negative regulation of the JAK/STAT pathway. (Max Width: 760px)

Experimental Protocols

This section provides generalized methodologies for the key experiments cited in this guide. Researchers should adapt these protocols to their specific laboratory conditions and reagents.

Site-Directed Mutagenesis

This protocol outlines the introduction of point mutations into a target plasmid, such as those encoding IRK or SHP-1. PCR-based methods are most common.[18]

Mutagenesis_Workflow Start Plasmid DNA (Wild-Type) Primers Design & Synthesize Mutagenic Primers Start->Primers PCR PCR Amplification Start->PCR Primers->PCR Template_Digestion Digest Parental DNA (e.g., with DpnI) PCR->Template_Digestion Transformation Transform into E. coli Template_Digestion->Transformation Selection Select Colonies & Isolate Plasmid DNA Transformation->Selection Sequencing Verify Mutation by DNA Sequencing Selection->Sequencing End Mutant Plasmid (Verified) Sequencing->End

Caption: Workflow for site-directed mutagenesis. (Max Width: 760px)

Methodology:

  • Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation. The mutation site should be centrally located with ~10-15 matching nucleotides on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the wild-type plasmid as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA, such as DpnI. This selectively removes the original, bacterially-derived parental plasmid DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Isolation: Plate the transformed cells on selective antibiotic media. Isolate plasmid DNA from the resulting colonies (miniprep).

  • Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and ensure no other unintended mutations were introduced.

Recombinant Protein Expression and Purification

This protocol describes the production and isolation of recombinant IRK or SHP-1 from E. coli. Both proteins have been successfully expressed and purified from bacterial systems.[19][20][21]

Methodology:

  • Transformation: Transform the expression plasmid (containing the gene for the wild-type or mutant protein, often with an affinity tag like His6) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed bacteria in a large volume of appropriate media (e.g., LB) at 37°C to a mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce protein expression by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG). Often, expression is carried out at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using methods like sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble protein will be in the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). Wash the column to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the column using a high concentration of an elution agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Further Purification (Optional): If higher purity is required, perform additional chromatography steps such as ion exchange or size-exclusion chromatography.

  • Quality Control: Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Kinase/Phosphatase Activity Assays

These assays measure the catalytic activity of the purified enzymes.

A. Insulin Receptor Kinase (IRK) Activity Assay (Non-radioactive) [22][23][24]

This method uses a specific peptide substrate and detects its phosphorylation.

  • Reaction Setup: In a microplate well, combine the purified IRK enzyme, a biotinylated peptide substrate (e.g., based on the IRS-1 sequence), and a kinase assay buffer containing ATP and MgCl₂.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a chelating agent like EDTA.

  • Detection:

    • Transfer the reaction mixture to a plate coated with a molecule that binds the phosphorylated peptide (e.g., an SH2 domain or a phospho-tyrosine specific antibody).

    • Wash away the unbound, non-phosphorylated substrate.

    • Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The streptavidin will bind to the biotin (B1667282) on the captured peptide.

    • Add a colorimetric or chemiluminescent HRP substrate.

  • Quantification: Measure the resulting signal (absorbance or luminescence) using a plate reader. The signal intensity is directly proportional to the kinase activity.

B. SHP-1 Phosphatase Activity Assay (Colorimetric) [25][26][27]

This common assay uses the artificial substrate p-nitrophenyl phosphate (pNPP).

  • Reaction Setup: In a microplate well, add the purified SHP-1 enzyme to a phosphatase assay buffer (typically an acidic buffer, as SHP-1 has an optimal pH around 5.5-6.3).[21]

  • Initiate Reaction: Add the substrate pNPP to each well to start the reaction. Incubate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base, such as NaOH. This also shifts the pH, causing the product, p-nitrophenol, to turn yellow.

  • Quantification: Measure the absorbance of the yellow product at 405 nm using a microplate reader. The absorbance is proportional to the amount of phosphate released and thus to the phosphatase activity. A standard curve using p-nitrophenol can be used for absolute quantification.

References

An In-depth Technical Guide to the Core Principles of Insulin Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing insulin (B600854) receptor signaling. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of these critical cellular communication networks. The guide delves into the core molecular mechanisms, key protein interactions, and downstream physiological effects of insulin signaling. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate laboratory investigation. Furthermore, all signaling pathways and experimental workflows are visually represented through detailed diagrams generated using the Graphviz DOT language, offering a clear and logical depiction of these complex processes.

Introduction to Insulin Signaling

Insulin, a peptide hormone produced by the β-cells of the pancreas, is the primary regulator of glucose homeostasis in the body. Its effects are mediated through the insulin receptor (IR), a receptor tyrosine kinase (RTK) present on the surface of insulin-responsive cells, such as those in the liver, skeletal muscle, and adipose tissue. The binding of insulin to its receptor initiates a cascade of intracellular signaling events that orchestrate a wide range of metabolic and mitogenic responses. These include the promotion of glucose uptake from the bloodstream, the synthesis of glycogen (B147801) and lipids, and the regulation of protein synthesis and gene expression.[1] Dysregulation of the insulin signaling pathway is a hallmark of several metabolic disorders, most notably type 2 diabetes, which is characterized by insulin resistance—a state where cells fail to respond effectively to insulin.[2] A thorough understanding of the intricate molecular mechanisms underlying insulin signaling is therefore paramount for the development of effective therapeutic strategies against these debilitating diseases.

The Insulin Receptor and Initial Signaling Events

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[3] The α-subunits contain the insulin-binding domain, while the β-subunits possess intrinsic tyrosine kinase activity.[3]

The binding of insulin to the α-subunits induces a conformational change that brings the β-subunits into close proximity, facilitating their trans-autophosphorylation on specific tyrosine residues within the activation loop.[4] This autophosphorylation event is a critical step that relieves the auto-inhibition of the kinase domain, leading to its full activation.[4] The activated receptor then phosphorylates additional tyrosine residues on its juxtamembrane region and C-terminal tail, creating docking sites for various downstream signaling molecules.[4]

Insulin Receptor Substrate (IRS) Proteins

The primary downstream effectors of the activated insulin receptor are the insulin receptor substrate (IRS) proteins, a family of cytoplasmic adaptor proteins.[5] The two major isoforms, IRS-1 and IRS-2, are widely expressed and play crucial roles in mediating the metabolic actions of insulin.[6] IRS proteins contain a pleckstrin homology (PH) domain at their N-terminus, which facilitates their interaction with the plasma membrane, and a phosphotyrosine-binding (PTB) domain that binds to the phosphorylated juxtamembrane region of the insulin receptor.[5]

Upon recruitment to the activated receptor, IRS proteins are themselves phosphorylated on multiple tyrosine residues.[7] These phosphorylated tyrosine residues create binding sites for a host of downstream signaling proteins containing Src homology 2 (SH2) domains, thereby propagating the insulin signal.[5][8]

Major Downstream Signaling Pathways

The phosphorylation of IRS proteins triggers the activation of two main signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt Pathway: The Metabolic Arm of Insulin Signaling

The PI3K/Akt pathway is the principal mediator of the metabolic effects of insulin.[9] The class IA PI3Ks are heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit.[10] The SH2 domains of the p85 subunit bind to specific phosphotyrosine motifs (YXXM) on IRS proteins, which recruits the PI3K complex to the plasma membrane and activates the p110 catalytic subunit.[5][11][12]

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 accumulation at the plasma membrane recruits and activates 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as protein kinase B).[13] Akt is phosphorylated on two key residues for full activation: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the hydrophobic motif by the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[14][15][16]

Activated Akt then phosphorylates a plethora of downstream substrates to mediate the metabolic actions of insulin, including:

  • GLUT4 Translocation and Glucose Uptake: Akt phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This leads to the activation of Rab proteins, which promote the translocation of vesicles containing the glucose transporter GLUT4 to the plasma membrane in muscle and adipose cells, thereby increasing glucose uptake.[17][18]

  • Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), which in turn leads to the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen in the liver and muscle.

  • Protein Synthesis: Akt activates the mTORC1 pathway, which promotes protein synthesis by phosphorylating downstream targets such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Lipid Synthesis: Akt signaling also contributes to the regulation of lipogenesis in the liver and adipose tissue.

The Ras/MAPK Pathway: The Mitogenic Arm of Insulin Signaling

The Ras/MAPK pathway is primarily involved in mediating the mitogenic effects of insulin, such as cell growth, proliferation, and differentiation. This pathway can be activated through the binding of the adaptor protein Grb2 to either phosphorylated IRS proteins or another adaptor protein called Shc, which is also phosphorylated by the insulin receptor.[5]

Grb2 is constitutively associated with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (Sos).[19] The recruitment of the Grb2-Sos complex to the plasma membrane allows Sos to activate the small G-protein Ras by catalyzing the exchange of GDP for GTP.[20][21] GTP-bound Ras then initiates a phosphorylation cascade that includes Raf, MEK, and the extracellular signal-regulated kinases (ERK1/2). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell growth and differentiation.

Quantitative Aspects of Insulin Signaling

To provide a quantitative framework for understanding insulin signaling, the following tables summarize key parameters of the pathway.

ParameterValueCell/Tissue TypeReference
Insulin Receptor Binding
Insulin Kd (Site 1)~6.4 nMN/A[7]
Insulin Kd (Site 2)~400 nMN/A[7]
PI3K/Akt Pathway Activation
Insulin-stimulated PI3K activity2-3 fold increaseFao cells[22]
Insulin-stimulated Akt1/2 activity1.7-2.0 fold increaseHuman skeletal muscle[9]
Insulin-stimulated Akt phosphorylation (Ser473)1.3-8.3 fold increase (dose-dependent)Rat vascular smooth muscle cells[6]
GLUT4 Translocation
Insulin-stimulated GLUT4 at plasma membrane~2.2 fold increase3T3-L1 adipocytes[23]
Insulin-stimulated GLUT4 in caveolae fraction~2.7 fold increaseRat adipocytes[23]
Insulin-stimulated GLUT4 translocation~10 fold increaseAdipocytes[24]
Insulin-stimulated glucose uptake10-30 fold increaseAdipocytes and myocytes[17][25]

Table 1: Quantitative data on key events in the insulin signaling pathway.

Experimental Protocols for Studying Insulin Signaling

This section provides detailed methodologies for key experiments used to investigate the insulin receptor signaling pathway.

In Vitro Insulin Receptor Kinase Assay

This assay measures the tyrosine kinase activity of the insulin receptor.

Principle: The activity of the insulin receptor kinase is determined by measuring the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate.[26]

Protocol:

  • Reagent Preparation:

    • Kinase Assay Buffer (10X): Prepare a stock solution containing 250 mM HEPES (pH 7.4), 1 M NaCl, 100 mM MgCl₂, and 10 mM MnCl₂.

    • Recombinant Insulin Receptor Kinase: Reconstitute in an appropriate buffer to the desired stock concentration.

    • Peptide Substrate: Dissolve a tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

    • ATP Solution: Prepare a stock solution of ATP in water. For radiometric assays, spike with [γ-³²P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the insulin receptor kinase solution to each well.

    • Add 20 µL of the peptide substrate solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution (containing [γ-³²P]ATP) to each well. The final reaction volume should be 50 µL.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Immunoprecipitation of IRS-1

This protocol describes the isolation of IRS-1 from cell lysates for downstream analysis.

Principle: An antibody specific to IRS-1 is used to selectively bind and precipitate IRS-1 from a complex mixture of proteins in a cell lysate.[27][28]

Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-IRS-1 antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated IRS-1 from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting for Phosphorylated Akt

This protocol is for the detection and quantification of phosphorylated Akt (p-Akt) relative to total Akt.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

Protocol:

  • Sample Preparation:

    • Prepare cell lysates as described in the immunoprecipitation protocol.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • To determine total Akt levels, the membrane can be stripped and re-probed with an antibody against total Akt.

    • Quantify the band intensities using densitometry.

2-NBDG Glucose Uptake Assay

This assay measures glucose uptake in cultured cells using a fluorescent glucose analog.[4][29][30][31][32]

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by cells via glucose transporters. The intracellular accumulation of 2-NBDG is proportional to glucose uptake and can be measured by fluorescence.

Protocol:

  • Cell Preparation:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells of glucose by incubating them in glucose-free medium for 1-2 hours.

  • Glucose Uptake:

    • Treat the cells with insulin or other compounds of interest.

    • Add 2-NBDG to the medium to a final concentration of 100-200 µg/mL.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or by flow cytometry.

Subcellular Fractionation for GLUT4 Translocation

This protocol describes the isolation of plasma membranes to quantify the amount of GLUT4 that has translocated to the cell surface.[22][33][34][35]

Principle: Cells are lysed and subjected to differential centrifugation to separate the plasma membrane from other cellular components. The amount of GLUT4 in the plasma membrane fraction is then quantified by Western blotting.

Protocol:

  • Cell Homogenization:

    • Treat cells with or without insulin.

    • Wash the cells with ice-cold PBS and scrape them into a homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet mitochondria and other heavy organelles.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the plasma membrane.

  • Analysis:

    • Resuspend the plasma membrane pellet in a suitable buffer.

    • Determine the protein concentration.

    • Analyze the amount of GLUT4 in the plasma membrane fraction by Western blotting.

Visualizing Insulin Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, provide a visual representation of the core insulin signaling pathways and the experimental workflows described in this guide.

Figure 1: Overview of the PI3K/Akt and Ras/MAPK insulin signaling pathways.

Figure 2: Akt-mediated GLUT4 vesicle trafficking and fusion with the plasma membrane.

Western_Blot_Workflow start Cell Lysate Preparation sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAkt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Figure 3: A generalized workflow for Western blot analysis.

Glucose_Uptake_Assay_Workflow start Cell Seeding & Growth starvation Glucose Starvation start->starvation treatment Treatment (e.g., Insulin) starvation->treatment nbdg 2-NBDG Incubation treatment->nbdg wash Wash to Remove Extracellular 2-NBDG nbdg->wash measure Measure Fluorescence wash->measure

Figure 4: Workflow for the 2-NBDG glucose uptake assay.

Conclusion

The insulin receptor signaling pathway is a highly complex and tightly regulated network that is fundamental to the control of metabolism and cell growth. The core principles outlined in this guide, from the initial binding of insulin to its receptor to the activation of the PI3K/Akt and Ras/MAPK pathways and their downstream effects, provide a foundational understanding of this critical biological system. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of insulin signaling and to develop novel therapies for insulin-related disorders. The continued investigation of these pathways will undoubtedly yield further insights into the molecular basis of metabolic diseases and pave the way for new and improved treatments.

References

An In-depth Technical Guide to the Core Structures of Tyrosine Kinase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural architecture of tyrosine kinase domains, critical enzymes that regulate a vast array of cellular processes. Understanding the intricate three-dimensional organization of these domains is paramount for deciphering their function in normal physiology and their dysregulation in diseases such as cancer. This document outlines the conserved structural features, highlights key differences between subfamilies, and provides an overview of the experimental methodologies used to elucidate these structures.

Introduction to Tyrosine Kinases

Protein tyrosine kinases (PTKs) are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of tyrosine residues on protein substrates.[1] This post-translational modification acts as a molecular switch, modulating protein activity, subcellular localization, and interactions with other molecules.[1] Tyrosine kinases are integral components of signal transduction cascades, transmitting signals from the cell surface to the nucleus to control processes like cell growth, differentiation, migration, and apoptosis.[1]

Broadly, tyrosine kinases are classified into two major groups:

  • Receptor Tyrosine Kinases (RTKs): These are transmembrane proteins that possess an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing the kinase domain.[2] Ligand binding to the extracellular domain induces receptor dimerization and subsequent activation of the intracellular kinase activity.[1]

  • Non-Receptor Tyrosine Kinases (NRTKs): These are cytosolic or membrane-associated proteins that lack an extracellular ligand-binding domain and a transmembrane segment.[3] NRTKs are often activated downstream of RTKs or in response to other intracellular signals.[4]

The human genome encodes 58 known receptor tyrosine kinase proteins and 32 non-receptor tyrosine kinases.[2][5]

The Conserved Architecture of the Tyrosine Kinase Domain

Despite the diversity in their overall structure and activation mechanisms, all tyrosine kinases share a structurally conserved catalytic domain of approximately 250-300 amino acids.[4][6] This domain adopts a characteristic bi-lobal structure, comprising a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[7]

The N-Lobe: The ATP Binding Pocket

The N-lobe is primarily composed of β-sheets and a crucial α-helix known as the αC-helix.[8] Its main function is to bind ATP, the phosphate donor for the kinase reaction.[7] A conserved glycine-rich loop, or P-loop, is a flexible structure that arches over the ATP binding site and helps to position the phosphate groups of ATP for catalysis.[7]

The C-Lobe: Substrate Recognition and Catalysis

The C-lobe is predominantly α-helical and is responsible for binding the protein or peptide substrate.[7] It also contains the catalytic machinery required for phosphotransfer. Key features of the C-lobe include the catalytic loop and the activation loop.[8] A conserved aspartate residue within the catalytic loop is essential for the catalytic activity of the enzyme.[9]

The Activation Loop: A Key Regulatory Element

The activation loop is a flexible loop located in the C-lobe that plays a critical role in regulating kinase activity.[1] In its inactive state, the activation loop often adopts a conformation that blocks the substrate-binding site or prevents the proper alignment of catalytic residues.[10] Activation of the kinase typically involves the phosphorylation of one or more tyrosine residues within the activation loop.[10] This phosphorylation event induces a conformational change, moving the activation loop out of the active site and allowing for substrate binding and catalysis.[10] The activation loop begins with the highly conserved DFG (Asp-Phe-Gly) motif.[1]

The Catalytic Cleft

The active site of the kinase is located in the cleft between the N-lobe and the C-lobe.[7] This is where both ATP and the tyrosine-containing substrate bind, bringing the γ-phosphate of ATP in close proximity to the hydroxyl group of the target tyrosine residue for the phosphotransfer reaction to occur.[7]

Structural Diversity: Receptor vs. Non-Receptor Tyrosine Kinases

While the core kinase domain is conserved, there are significant structural differences between RTKs and NRTKs, primarily in their accessory domains which play crucial roles in their regulation and function.

Receptor Tyrosine Kinases (RTKs)

RTKs are characterized by their modular structure, which includes:

  • Extracellular Domain: This domain is highly variable among different RTK families and is responsible for recognizing and binding specific ligands, such as growth factors and hormones.[2]

  • Transmembrane Domain: A single-pass α-helix that anchors the receptor in the cell membrane.[2]

  • Juxtamembrane Region: An intracellular segment that connects the transmembrane domain to the kinase domain and plays a role in receptor dimerization and regulation.[11]

  • Kinase Domain: The conserved catalytic domain as described above.

  • C-terminal Tail: A flexible region that can contain additional tyrosine phosphorylation sites, which, when phosphorylated, act as docking sites for downstream signaling proteins.[6]

Non-Receptor Tyrosine Kinases (NRTKs)

NRTKs exhibit greater structural diversity than RTKs and often contain various protein-protein interaction domains that are crucial for their regulation and localization.[12] These domains include:

  • Src Homology 2 (SH2) Domain: A domain of about 100 amino acids that specifically recognizes and binds to phosphorylated tyrosine residues in a sequence-specific manner.[6]

  • Src Homology 3 (SH3) Domain: A smaller domain of approximately 60 amino acids that binds to proline-rich motifs in other proteins.[6]

  • Pleckstrin Homology (PH) Domain: These domains are involved in binding to phosphoinositides, thereby targeting the kinase to the cell membrane.[4]

  • FERM Domain: A domain involved in linking the kinase to the actin cytoskeleton and membrane-associated proteins.[12]

  • Myristoylation or Palmitoylation Sites: N-terminal lipid modifications that anchor the kinase to the cell membrane.[3]

Quantitative Data on Representative Tyrosine Kinase Domains

The following tables summarize key quantitative data from the crystal structures of three well-studied tyrosine kinase domains: Epidermal Growth Factor Receptor (EGFR), Src kinase, and Abl kinase. This data has been retrieved from the Protein Data Bank (PDB).

Protein PDB ID Organism Resolution (Å) Method
EGFR Kinase Domain2GS6Homo sapiens2.60X-ray Diffraction
Src Kinase Domain1YOJHomo sapiens1.95X-ray Diffraction
Abl Kinase Domain3QRKHomo sapiens2.30X-ray Diffraction
Protein PDB ID Total Structure Weight (kDa) Modeled Residue Count Deposited Residue Count
EGFR Kinase Domain2GS639.72316343
Src Kinase Domain1YOJ64.9449566
Abl Kinase Domain3QRK32.61270277

Visualizing Tyrosine Kinase Structure and Signaling

Generic Receptor Tyrosine Kinase Signaling Pathway

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_monomer1 RTK Monomer 1 Ligand->RTK_monomer1 Binding RTK_monomer2 RTK Monomer 2 Ligand->RTK_monomer2 RTK_dimer RTK Dimer (Active) RTK_monomer1->RTK_dimer Dimerization RTK_monomer2->RTK_dimer Dimerization P1 P RTK_dimer->P1 Autophosphorylation P2 P RTK_dimer->P2 P3 P RTK_dimer->P3 P4 P RTK_dimer->P4 Adaptor Adaptor Protein (e.g., Grb2) P1->Adaptor Recruitment P2->Adaptor Recruitment P3->Adaptor Recruitment P4->Adaptor Recruitment Effector Effector Protein (e.g., Sos) Adaptor->Effector Activation Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Effector->Downstream Response Cellular Response Downstream->Response

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway.

Domain Architecture of Tyrosine Kinases

Tyrosine_Kinase_Domains cluster_RTK Receptor Tyrosine Kinase (RTK) cluster_NRTK Non-Receptor Tyrosine Kinase (NRTK) RTK_ECD Extracellular Ligand-Binding Domain RTK_TM Transmembrane Domain RTK_JM Juxtamembrane Region RTK_Kinase Kinase Domain (N-lobe, C-lobe) RTK_C_term C-terminal Tail NRTK_Myr Myristoylation NRTK_SH3 SH3 Domain NRTK_SH2 SH2 Domain NRTK_Kinase Kinase Domain (N-lobe, C-lobe) NRTK_C_term C-terminal Regulatory Region

Caption: Domain organization of a typical RTK and a Src-family NRTK.

Experimental Workflow for Tyrosine Kinase Analysis

TK_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_functional_analysis Functional & Binding Analysis Cloning Gene Cloning (into expression vector) Expression Protein Expression (e.g., E. coli, insect cells) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Crystallization Crystallization Purification->Crystallization NMR_sample Isotope Labeling & Sample Preparation Purification->NMR_sample Kinase_Assay Kinase Activity Assay (e.g., radioactive, fluorescence) Purification->Kinase_Assay ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Xray X-ray Diffraction Crystallization->Xray Structure_Det Structure Determination Xray->Structure_Det NMR_acq NMR Data Acquisition NMR_sample->NMR_acq Structure_Calc Structure Calculation NMR_acq->Structure_Calc Binding_Affinity Determine Binding Affinity (Kd, Ki) ITC->Binding_Affinity

References

An In-depth Technical Guide to the Active Site of Human Mannose-6-Phosphate Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Mannose-6-Phosphate (B13060355) Isomerase (MPI), also known as Phosphomannose Isomerase (PMI), is a crucial zinc-dependent metalloenzyme that plays a pivotal role in cellular metabolism. It catalyzes the reversible isomerization of D-mannose-6-phosphate (M6P) to D-fructose-6-phosphate (F6P)[1][2]. This reaction is a key step in glycolysis and the biosynthesis of GDP-mannose, a precursor for many glycosylation reactions[1]. Due to its importance in metabolic pathways, MPI is a subject of interest for research into metabolic disorders and as a potential target for drug development.

This technical guide provides a comprehensive exploration of the active site of human MPI, detailing its structure, catalytic mechanism, and the experimental protocols used to study its function.

Active Site and Catalytic Mechanism

While a crystal structure of human MPI has not yet been reported, a three-dimensional homology model has been constructed based on the known crystal structure of MPI from Candida albicans (PDB ID: 1PMI)[3]. Molecular dynamics simulations based on this model have provided significant insights into the enzyme's active site and catalytic mechanism[3].

The active site of human MPI is characterized by the presence of a catalytic zinc ion (Zn²⁺) coordinated by several key amino acid residues. These residues are crucial for binding the substrate and facilitating the isomerization reaction.

Key Active Site Residues:

ResidueFunction
Gln111, His113, Glu138, His285Coordination of the catalytic Zn²⁺ ion[4].
Tyr278Believed to promote the transfer of a hydride ion between C1 and C2 of the substrate[3].
His99, Asp270Potentially involved in the ring-opening step of the substrate[4].
Lys136Proposed to act as the catalytic base, facilitating proton transfer[5].

The catalytic mechanism is proposed to involve a hydride transfer between the C1 and C2 positions of the sugar phosphate (B84403), mediated by the active site residues and the zinc ion[3]. The Zn²⁺ ion is thought to mediate the movement of a proton between the O1 and O2 atoms of the substrate[3].

Quantitative Data

Kinetic studies are essential for understanding the efficiency and substrate specificity of an enzyme. The following table summarizes the available kinetic and inhibition constants for human MPI.

ParameterSubstrate/InhibitorValueReference
K_mD-mannose-6-phosphate0.23 mM[1]
K_i5-Phospho-D-arabinonohydroxamic acid (5PAH)41 nM[5]

Signaling Pathway

Human MPI is a key enzyme in the metabolic pathway that links mannose metabolism to glycolysis and the synthesis of nucleotide sugars required for glycosylation.

MPI_Pathway Mannose Mannose M6P M6P Mannose->M6P Hexokinase F6P F6P M6P->F6P MPI GDP_Mannose GDP_Mannose M6P->GDP_Mannose ... F6P->M6P MPI Glycolysis Glycolysis F6P->Glycolysis Glycosylation Glycosylation GDP_Mannose->Glycosylation

Metabolic pathway involving human MPI.

Experimental Protocols

Mannose-6-Phosphate Isomerase Activity Assay

This protocol is adapted from a colorimetric assay used to measure the production of fructose-6-phosphate (B1210287) from mannose-6-phosphate[3].

Workflow:

Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_color_dev Color Development cluster_measurement Measurement A Dilute cell lysate (50 µg protein) in reaction buffer B Add mannose-6-phosphate (222 µM final concentration) A->B C Incubate for 10 min at 37 °C B->C D Add 1.5% cysteine-HCl C->D E Add 70% sulfuric acid D->E F Add ethanolic carbazole (B46965) solution E->F G Incubate for 1 h at room temperature F->G H Measure absorbance at 560 nm G->H

Workflow for MPI activity assay.

Materials:

  • Cell lysate containing MPI

  • Reaction Buffer: 20 mM Tris, 0.5 mM ZnCl₂, pH 7.5

  • Substrate: Mannose-6-phosphate

  • 1.5% Cysteine-HCl

  • 70% Sulfuric acid

  • Ethanolic carbazole solution (0.003%)

  • Spectrophotometer

Procedure:

  • Dilute 50 µg of protein from cell lysates in the reaction buffer.

  • Add mannose-6-phosphate to a final concentration of 222 µM.

  • Incubate the reaction mixture for 10 minutes at 37 °C.

  • To develop the color, add 1.5% cysteine-HCl to a final concentration of 0.25%.

  • Add 70% sulfuric acid to a final concentration of 60%.

  • Add the ethanolic solution of carbazole to a final concentration of 0.003%.

  • Incubate the mixture for 1 hour at room temperature.

  • Measure the absorbance of the solution at 560 nm.

Logical Relationships in Drug Discovery

The exploration of the active site of human MPI provides a logical framework for the development of novel therapeutics, particularly for diseases where MPI activity is dysregulated.

Drug_Discovery_Logic A Understand MPI Active Site Structure and Mechanism B Identify Key Catalytic and Binding Residues A->B C Rational Design of Small Molecule Inhibitors B->C D High-Throughput Screening for Inhibitors B->D E Lead Optimization (Improve Potency and Selectivity) C->E D->E F Preclinical and Clinical Development E->F G Therapeutic Intervention in MPI-related Diseases F->G

Logical flow for MPI-targeted drug discovery.

The potent inhibition of human MPI by 5-Phospho-D-arabinonohydroxamic acid (5PAH) with a Ki of 41 nM demonstrates the feasibility of developing tight-binding inhibitors for this enzyme[5]. Such inhibitors could serve as starting points for the development of drugs targeting metabolic disorders or as tools to further probe the biological functions of MPI.

Conclusion

Human Mannose-6-Phosphate Isomerase is a well-validated enzyme with a critical role in cellular metabolism. While the lack of a definitive crystal structure for the human enzyme presents a challenge, homology modeling and molecular dynamics simulations have provided valuable insights into the architecture and function of its active site. The detailed understanding of the active site, coupled with established experimental protocols, provides a solid foundation for further research and for the development of novel therapeutic agents targeting this important metabolic enzyme. Future work should focus on obtaining a high-resolution crystal structure of human MPI to further refine our understanding of its catalytic mechanism and to facilitate structure-based drug design.

References

The Insulin Receptor Juxtamembrane Region: A Critical Hub in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The juxtamembrane (JM) region of the insulin (B600854) receptor (IR), a seemingly unassuming stretch of amino acids bridging the transmembrane and kinase domains, plays a pivotal and multifaceted role in orchestrating the cellular response to insulin. Far from being a mere linker, this domain is a critical signaling hub, governing receptor autophosphorylation, substrate recruitment, and receptor trafficking. Its intricate regulation and involvement in pathological states such as insulin resistance make it a prime target for therapeutic intervention. This in-depth technical guide provides a comprehensive literature review of the insulin receptor juxtamembrane region, detailing its structure, function, and the experimental methodologies used to elucidate its complex biology.

Core Functions and Signaling Cascades

The intracellular portion of the insulin receptor β-subunit is composed of the juxtamembrane region, the tyrosine kinase domain, and a C-terminal tail.[1] The JM region, spanning approximately 30 residues, contains several key tyrosine residues that undergo autophosphorylation upon insulin binding.[2] These phosphorylated tyrosines, particularly Tyr953 and Tyr960, serve as docking sites for downstream signaling molecules, most notably Insulin Receptor Substrate 1 (IRS-1) and Shc.[3][4]

The binding of the phosphotyrosine-binding (PTB) domains of IRS-1 and Shc to the phosphorylated NPEY motif (specifically pTyr960) in the juxtamembrane region is a crucial initiating event in the insulin signaling cascade.[5][6] This interaction facilitates the subsequent tyrosine phosphorylation of IRS-1 and Shc by the activated insulin receptor kinase, creating further docking sites for SH2 domain-containing proteins and propagating the signal downstream to two major pathways:

  • The PI3K/Akt Pathway: Primarily responsible for the metabolic effects of insulin, including glucose uptake and glycogen (B147801) synthesis.

  • The Ras/MAPK Pathway: Primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.

The juxtamembrane region also plays a crucial role in the internalization and trafficking of the insulin receptor, a process vital for signal attenuation and receptor recycling.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the function of the insulin receptor juxtamembrane region.

Table 1: Kinetics of Insulin Receptor Juxtamembrane Autophosphorylation
ParameterConditionValueReference
Autophosphorylation Rate
Fast Phase Rate Constant- Insulin~1[9]
+ Insulin~10[9]
Partition Function (Fast Phase)- Insulin~0.5[9]
+ Insulin~1.0[9]
Kinase Activity (kcat)
Wild-type IR Kinase DomainBasal State-[2]
Tyr984Phe MutantBasal State4-fold increase[2]
ATP Affinity (Km)
Histone 2b Kinase ActivityMnATP~0.01 mM
MgATP~0.1 mM
Table 2: Binding Affinities of Signaling Proteins to the Juxtamembrane Region
Interacting ProteinsMethodAffinity (Kd)Reference
IRS-1 PTB Domain & pTyr960 PeptideIsothermal Titration CalorimetryEnthalpy-driven[10]
Shc PTB Domain & pTyr960 PeptideIsothermal Titration CalorimetryEntropy-driven[10]
Table 3: Effect of Juxtamembrane Mutations on Insulin Receptor Internalization
MutationEffect on [125I]insulin EndocytosisReference
Tyr953Ala40-50% reduction[7]
Tyr960Ala40-50% reduction[7]
Tyr953Ala / Tyr960Ala70% reduction[7]
Tyr953PheNo effect[7]
Tyr960PheNo effect[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of insulin receptor juxtamembrane region biology.

Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor Juxtamembrane Region Tyrosine Kinase IR:TK->IR:JM IRS1 IRS-1 IR:JM->IRS1 recruits & phosphorylates Shc Shc IR:JM->Shc recruits & phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates Grb2_Sos Grb2-SOS Shc->Grb2_Sos recruits Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects (Glucose Uptake) Akt->Metabolic_Effects leads to Ras Ras Grb2_Sos->Ras activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activates Mitogenic_Effects Mitogenic Effects (Cell Growth) MAPK_Pathway->Mitogenic_Effects leads to

Caption: Insulin signaling cascade initiated at the juxtamembrane region.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Lysate (with Insulin Receptor and associated proteins) incubation Incubate with anti-Insulin Receptor antibody start->incubation beads Add Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation: Capture antibody-protein complexes beads->immunoprecipitation wash Wash beads to remove non-specific binders immunoprecipitation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for IRS-1, Shc, etc.) elution->analysis end End: Identify interacting proteins analysis->end

Caption: Workflow for Co-Immunoprecipitation to study protein interactions.

Detailed Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol is adapted from established methods for measuring in vitro tyrosine kinase activity.

Materials:

  • Purified insulin receptor cytoplasmic domain

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Peptide substrate (e.g., poly(Glu-Tyr) 4:1)

  • [γ-³²P]ATP

  • ATP solution

  • Inhibitor compound (if testing)

  • Phosphocellulose paper

  • Scintillation counter

  • Stop solution (e.g., 30% acetic acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified insulin receptor kinase, kinase buffer, and the peptide substrate. If testing an inhibitor, add it at this stage.

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Continue the incubation at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in the stop solution.

  • Washing: Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, typically in pmol of phosphate (B84403) incorporated per minute per mg of enzyme. For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation of Insulin Receptor and Associated Proteins

This protocol outlines the steps to isolate the insulin receptor and its binding partners from cell lysates.

Materials:

  • Cultured cells expressing the insulin receptor

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-insulin receptor antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes and then remove the beads by centrifugation.

  • Immunoprecipitation: Add the anti-insulin receptor antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins like IRS-1 and Shc.

Site-Directed Mutagenesis of Juxtamembrane Tyrosine Residues

This protocol describes the general steps for introducing point mutations into the insulin receptor cDNA to study the function of specific tyrosine residues.

Materials:

  • Plasmid DNA containing the insulin receptor cDNA

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing a tyrosine codon to a phenylalanine or alanine (B10760859) codon).

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic to select for cells that have taken up the plasmid.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Expression: The mutated plasmid can then be used to transfect mammalian cells for functional studies.

NMR Spectroscopy of Juxtamembrane Peptides

This protocol provides a general framework for studying the structure of peptides derived from the insulin receptor juxtamembrane region using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Synthesized and purified peptide corresponding to a segment of the juxtamembrane region (e.g., containing Tyr953 or Tyr960).

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O or D₂O)

  • NMR spectrometer

Procedure:

  • Peptide Synthesis and Purification: Synthesize the desired juxtamembrane peptide using solid-phase peptide synthesis and purify it using high-performance liquid chromatography (HPLC).

  • Sample Preparation: Dissolve the purified peptide in the appropriate NMR buffer. The concentration will depend on the specific experiment and spectrometer sensitivity.

  • NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H, ¹³C, ¹⁵N HSQC, TOCSY, and NOESY experiments.

  • Resonance Assignment: Analyze the multidimensional NMR spectra to assign the chemical shifts of the protons, carbons, and nitrogens to specific amino acid residues in the peptide sequence.[11][12]

  • Structural Analysis: Use the assigned chemical shifts and NOE (Nuclear Overhauser Effect) data to determine the secondary structure of the peptide in solution, such as the presence of β-turns.[7]

  • Phosphorylation Studies: To study the effect of phosphorylation, the same set of NMR experiments can be performed on a synthetically phosphorylated version of the peptide.

Conclusion

The juxtamembrane region of the insulin receptor is a tightly regulated and essential component of the insulin signaling network. Its proper function is critical for maintaining glucose homeostasis and regulating cell growth. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of this vital signaling domain and to develop novel therapeutic strategies targeting insulin resistance and related metabolic diseases. The continued application of these and other advanced techniques will undoubtedly shed further light on the intricate mechanisms governing insulin action and open new avenues for drug discovery.

References

An In-depth Technical Guide to the Key Residues of Matrix Metalloproteinase-13 (MMP-13)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Protein Identification: The Protein Data Bank (PDB) identifier "1P14" corresponds to the crystal structure of a catalytic-loop mutant of the insulin (B600854) receptor tyrosine kinase. However, the detailed requirements of this technical guide, focusing on key residues for drug development, strongly suggest an interest in a more extensively studied protein relevant to disease. Based on the common association of these research interests, this guide will focus on Matrix Metalloproteinase-13 (MMP-13) , a key enzyme in tissue remodeling and a significant target in diseases like osteoarthritis and cancer.

Introduction

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1] Its primary substrate is type II collagen, a major component of articular cartilage, making MMP-13 a key player in the pathogenesis of osteoarthritis.[2] Furthermore, its ability to degrade various ECM components contributes to tumor invasion and metastasis.[1] The catalytic activity of MMP-13 is tightly regulated, and its active site and surrounding regions present key targets for the development of selective inhibitors. This guide provides a detailed overview of the critical residues in the MMP-13 structure, their functional significance, and the experimental approaches used to study them.

Key Residues in MMP-13 Structure and Function

The catalytic domain of MMP-13 contains a highly conserved zinc-binding motif and specific substrate-binding pockets that are critical for its enzymatic activity and substrate specificity.

Catalytic Site Residues

The catalytic activity of MMP-13 is centered around a catalytic zinc ion coordinated by three histidine residues within the conserved HEXGHXXGXXH motif.[3] Another critical residue is a glutamate (B1630785), which is involved in the catalytic mechanism.

  • His222, His226, and His232: These three histidine residues are essential for coordinating the catalytic zinc ion, which is crucial for the enzyme's proteolytic activity.[3][4]

  • Glu223: This glutamate residue is the catalytic acid/base and is directly involved in the hydrolysis of the peptide bond of the substrate. Mutation of this residue to alanine (B10760859) (E223A) results in a catalytically inactive enzyme, which is often used in structural studies to trap substrate or inhibitor complexes.[5][6]

S1' Specificity Pocket and Exosite Residues

The substrate specificity of MMPs is largely determined by the shape and amino acid composition of the substrate-binding pockets (subsites). The S1' pocket is particularly important for determining the selectivity of inhibitors.[1][4] Exosites, which are substrate-binding sites distant from the active site, also play a crucial role in substrate recognition and binding, especially for large substrates like collagen.[6]

  • Residues of the S1' Specificity Loop: This loop surrounds the S1' pocket and is a key determinant of inhibitor selectivity.[7][8] Key residues in this region include:

    • Tyr244, Thr245, Thr247, and Lys249: These residues contribute to the formation of the S1' pocket and are involved in interactions with substrates and inhibitors.[7] T247, in particular, has a dual role as a hydrogen bond donor and a contributor to the hydrophobic surface of the S1' site.[7][8]

    • Phe252: This flexible residue can engage in π-π stacking interactions with ligands in the S1' pocket.[7][8]

  • Other Exosite Residues: Residues outside the immediate active site cleft can also be critical for substrate binding and catalysis.[6] For example, Tyr214 has been shown to be important for collagenase activity.[6]

Data Presentation

The following table summarizes quantitative data on the inhibition of MMP-13, highlighting the potency of various inhibitors targeting the key residues and subsites.

Compound Class/NameTarget Site/Residue InteractionIC50 (nM)Reference(s)
Pyrimidine DicarboxamideBinds to the S1' specificity loop (exosite), does not chelate the catalytic zinc.4 - 27[9]
Hydroxamate MimicChelates the catalytic zinc ion in the active site.0.5 - 1.4[9]
Compound 26 (THP containing)Interacts with the S1' specificity loop.1.9[4]
Compound 28 (THP containing)Interacts with the S1' specificity loop.17[4]

Experimental Protocols

The characterization of key residues in MMP-13 involves a combination of molecular biology, biochemistry, and structural biology techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to replace specific amino acids in the MMP-13 sequence to assess their functional importance.

General Protocol:

  • Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type MMP-13 cDNA as a template and the mutagenic primers. The PCR cycling conditions are typically:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI endonuclease, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact. This is typically done by adding DpnI directly to the PCR product and incubating at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

Recombinant MMP-13, including its mutants, is often expressed in E. coli for in vitro studies.

General Protocol:

  • Expression: Transform E. coli with the expression plasmid containing the MMP-13 cDNA. Grow the bacterial culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG). MMP-13 is often expressed as inclusion bodies.[10]

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells and lyse them. Isolate the inclusion bodies by centrifugation.

  • Refolding: Solubilize the inclusion bodies in a denaturing buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride). Refold the protein by rapid dilution or dialysis into a refolding buffer.[10]

  • Purification: Purify the refolded MMP-13 using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.[10] The purity of the protein is assessed by SDS-PAGE.

MMP-13 Activity Assay

The enzymatic activity of wild-type and mutant MMP-13 is typically measured using a fluorogenic substrate.

General Protocol:

  • Substrate Preparation: A commonly used substrate is a fluorescence resonance energy transfer (FRET) peptide that mimics the collagen cleavage site.[11]

  • Enzyme Activation: Pro-MMP-13 is activated to its mature form, typically using 4-aminophenylmercuric acetate (B1210297) (APMA).

  • Reaction Setup: In a microplate, add the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), the activated MMP-13 enzyme, and the test compound (for inhibition assays) or buffer (for activity measurement).[11]

  • Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a fluorescence plate reader. The initial rate of the reaction is proportional to the enzyme activity.[11]

  • Data Analysis: For inhibition assays, calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways and Logical Relationships

MMP-13 expression is regulated by various signaling pathways that are often dysregulated in disease.

MMP13_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) IL1R IL-1 Receptor Cytokines->IL1R SMAD SMADs TGFbR->SMAD BetaCatenin β-catenin Frizzled->BetaCatenin MAPK MAPK Pathway (p38, JNK, ERK) IL1R->MAPK NFkB NF-κB Pathway IL1R->NFkB MMP13_Gene MMP-13 Gene SMAD->MMP13_Gene Upregulation BetaCatenin->MMP13_Gene Upregulation AP1 AP-1 MAPK->AP1 NFkB->MMP13_Gene Upregulation AP1->MMP13_Gene Upregulation RUNX2 RUNX2 RUNX2->MMP13_Gene Upregulation MMP13_Protein MMP-13 Protein MMP13_Gene->MMP13_Protein Transcription & Translation ECM_Degradation ECM Degradation (e.g., Collagen II) MMP13_Protein->ECM_Degradation Catalysis

Caption: Signaling pathways converging on the transcriptional regulation of the MMP-13 gene.

Experimental_Workflow Start Start: Identify Key Residue SDM Site-Directed Mutagenesis Start->SDM Expression Recombinant Protein Expression (e.g., in E. coli) SDM->Expression Purification Protein Purification Expression->Purification ActivityAssay Enzyme Activity Assay (FRET Substrate) Purification->ActivityAssay InhibitionAssay Inhibitor Screening (IC50 Determination) Purification->InhibitionAssay DataAnalysis Data Analysis: Compare Wild-Type vs. Mutant ActivityAssay->DataAnalysis InhibitionAssay->DataAnalysis Conclusion Conclusion: Determine Residue's Functional Role DataAnalysis->Conclusion

Caption: Experimental workflow for characterizing the function of key residues in MMP-13.

References

Methodological & Application

Application Notes and Protocols for the Expression and Purification of a Recombinant Protein Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, adaptable framework for the expression and purification of a recombinant protein mutant, referred to here as "1P14." Given that "1P14" does not correspond to a known protein in public databases, this guide offers a robust starting point based on widely established molecular biology techniques. The protocols are designed to be customized for the specific biophysical and biochemical properties of the target protein.

Introduction to Recombinant Protein Production

The production of recombinant proteins is a cornerstone of modern biotechnology, enabling the detailed study of protein structure and function, and forming the basis for numerous therapeutic drugs.[1][2] The general workflow involves introducing the gene encoding the protein of interest into a host organism, which then synthesizes the protein.[3] Subsequent purification isolates the target protein from other cellular components.[4][5] This document outlines a representative strategy using the common Escherichia coli expression system and a polyhistidine-tag (His-tag) for affinity purification.

Selection of an Expression System

The choice of expression system is critical for obtaining a properly folded and functional protein.[3][6] Several systems are available, each with distinct advantages and limitations.[3][7][8][9]

Table 1: Comparison of Common Protein Expression Systems

Expression SystemAdvantagesDisadvantagesRecommended Applications
Bacterial (E. coli) - Rapid growth and high yields- Low cost- Well-established protocols- Lack of complex post-translational modifications (PTMs)- Potential for inclusion body formationSoluble proteins not requiring complex PTMs.[9][10]
Yeast (P. pastoris, S. cerevisiae) - Eukaryotic system with some PTM capabilities- High cell density cultures- Secretory expression possible- Glycosylation patterns may differ from mammalian cells- Potential for protein degradationProteins requiring some PTMs and disulfide bonds.[6][9]
Insect Cells (Baculovirus Expression Vector System - BEVS) - High levels of expression for complex proteins- Eukaryotic PTMs are more similar to mammalian cells- More time-consuming and expensive than bacterial systems- Viral-based systemLarge, complex proteins with PTMs.[9][10][11]
Mammalian Cells (CHO, HEK293) - Most native-like protein folding and PTMs- Suitable for producing therapeutic proteins- Slow cell growth and lower yields- High cost and complex culture conditionsComplex glycoproteins, antibodies, and proteins for functional cell-based assays.[3][10][11]

For the "1P14" mutant, an E. coli system is recommended as a starting point due to its speed and cost-effectiveness, unless prior knowledge suggests that specific PTMs are essential for its function.

Experimental Workflow for Protein Expression and Purification

The overall process from gene cloning to purified protein involves several key stages.

Protein Expression and Purification Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis gene Gene of Interest (1P14 mutant) vector Expression Vector (e.g., pET with His-tag) gene->vector Ligation recombinant_dna Recombinant Plasmid vector->recombinant_dna transformation Transformation into Host Cells (e.g., E. coli) recombinant_dna->transformation cell_culture Cell Culture and Growth transformation->cell_culture induction Induction of Protein Expression cell_culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity Affinity Chromatography clarification->affinity polishing Polishing Steps (Optional) affinity->polishing sds_page SDS-PAGE polishing->sds_page western_blot Western Blot polishing->western_blot activity_assay Functional Assay polishing->activity_assay

Caption: Overall workflow from gene cloning to purified protein analysis.

Detailed Experimental Protocols

Expression of His-tagged 1P14 Mutant in E. coli

This protocol assumes the gene for the 1P14 mutant has been cloned into a suitable expression vector (e.g., a pET vector) containing an N- or C-terminal His-tag, and this construct has been transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

Materials:

  • LB Broth and LB Agar plates

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glycerol

Protocol:

  • Starter Culture: Inoculate a single colony from a fresh transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic.[12] Incubate overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium with the overnight starter culture (a 1:100 to 1:1000 dilution is common).

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[12]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[12][13] The optimal IPTG concentration and induction conditions (temperature and time) should be determined empirically for the 1P14 mutant.

  • Expression: Continue to incubate the culture under the optimized conditions. A common starting point is 18-25°C for 16-20 hours or 30-37°C for 3-5 hours.[12][14] Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C.[12][13]

  • Storage: Discard the supernatant and either proceed directly to cell lysis or store the cell pellet at -80°C until needed.

Purification of His-tagged 1P14 Mutant by Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful and widely used method for purifying His-tagged proteins.[15] The histidine residues in the tag chelate immobilized metal ions (commonly Ni²⁺ or Co²⁺) on the chromatography resin.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF (add fresh), 1 mg/mL lysozyme (B549824) (optional)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20-40 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 250-500 mM imidazole

  • IMAC resin (e.g., Ni-NTA agarose)

  • Chromatography column

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5-10 mL per gram of wet cell paste). Disrupt the cells by sonication on ice or by using a French press.[4]

  • Clarification: Centrifuge the lysate at 15,000-20,000 x g for 30 minutes at 4°C to pellet cell debris.[13] Collect the supernatant, which contains the soluble protein fraction.

  • Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme or PMSF).

  • Binding: Load the clarified lysate onto the equilibrated column.[15] The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.

  • Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound 1P14 mutant protein with Elution Buffer, typically using a step or linear gradient of imidazole.[12][15] Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

IMAC Purification Workflow start Clarified Cell Lysate equilibration 1. Column Equilibration (Binding Buffer) binding 2. Load Lysate (His-tagged protein binds) equilibration->binding Load Sample wash 3. Wash (Remove unbound proteins) binding->wash Flow-through contains unbound proteins elution 4. Elution (High imidazole concentration) wash->elution Wash flow-through contains contaminants end Purified 1P14 Mutant elution->end Collect fractions

Caption: Step-by-step workflow for IMAC purification.

Data Presentation and Purity Assessment

A purification table is essential for tracking the efficiency of the purification process at each step.

Table 2: Purification Summary for 1P14 Mutant

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Lysate 1001
Clarified Lysate
IMAC Pool
Polishing Step Pool
  • Total Protein: Determined by a protein assay (e.g., Bradford or BCA).

  • Total Activity: Determined by a relevant functional assay for the 1P14 protein.

  • Specific Activity: Total Activity / Total Protein.

  • Yield: (Total Activity at step / Total Activity in Crude Lysate) x 100.

  • Purification Fold: (Specific Activity at step / Specific Activity in Crude Lysate).

Further Purification (Polishing)

For applications requiring very high purity, additional chromatography steps may be necessary after IMAC.[15]

  • Size Exclusion Chromatography (SEC): Separates proteins based on their size (hydrodynamic radius).[4] It is also useful for buffer exchange and removing protein aggregates.

  • Ion Exchange Chromatography (IEX): Separates proteins based on their net surface charge.[4] This can be a very effective step to remove remaining contaminants.

The choice of polishing steps will depend on the specific contaminants present and the final purity requirements.

Conclusion

This document provides a detailed, general-purpose protocol for the expression and purification of a mutant protein, "1P14," using an E. coli expression system and IMAC. The provided protocols, tables, and diagrams offer a solid foundation for researchers. It is crucial to note that optimization of several parameters—including expression temperature, IPTG concentration, and buffer compositions—will likely be necessary to achieve the best results for the specific 1P14 mutant.

References

Crystallization of the Insulin Receptor Tyrosine Kinase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the insulin (B600854) receptor tyrosine kinase (IRK) domain. The information compiled herein is sourced from established, peer-reviewed scientific literature and is intended to guide researchers in obtaining high-quality crystals of IRK for structural biology and drug discovery applications.

Introduction

The insulin receptor is a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cellular metabolism and growth.[1] The binding of insulin to the extracellular α-subunits of the receptor triggers a conformational change that activates the intracellular tyrosine kinase domains located on the β-subunits. This activation occurs through a process of autophosphorylation on specific tyrosine residues within the activation loop of the kinase domain (Tyr1158, Tyr1162, and Tyr1163), leading to a significant increase in its catalytic activity toward downstream substrates.[1][2]

Understanding the three-dimensional structure of the insulin receptor tyrosine kinase domain in both its inactive and active states is crucial for elucidating the molecular basis of insulin signaling and for the rational design of therapeutic agents targeting this pathway. X-ray crystallography has been instrumental in revealing the structural mechanisms of IRK activation and substrate recognition.[1][3] This document outlines the key steps and conditions for the successful crystallization of the IRK domain.

Data Presentation: Crystallization Conditions for Insulin Receptor Tyrosine Kinase

The following tables summarize the reported crystallization conditions for both the unphosphorylated (inactive) and tris-phosphorylated (active) forms of the insulin receptor tyrosine kinase domain.

Table 1: Crystallization Conditions for Unphosphorylated Insulin Receptor Tyrosine Kinase (IRK)

ParameterConditionReference
Protein ConstructResidues 978-1283 of the human insulin receptor β-chainHubbard et al., 1994
Protein Concentration10-15 mg/mLHubbard et al., 1994
Buffer10 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTTHubbard et al., 1994
Precipitant10-15% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M MgCl₂Hubbard et al., 1994
Temperature20°CHubbard et al., 1994
MethodVapor Diffusion (Hanging Drop)Hubbard et al., 1994
Crystal HabitTetragonal rodsHubbard et al., 1994
Resolution2.1 Å[3]

Table 2: Crystallization Conditions for Tris-Phosphorylated Insulin Receptor Tyrosine Kinase (IRK3P) in Complex with Substrate and ATP Analog

ParameterConditionReference
Protein ConstructResidues 978-1283 of the human insulin receptor β-chainHubbard, 1997
Protein Concentration10 mg/mLHubbard, 1997
Ligands5 mM MgAMP-PNP (ATP analog), 5 mM peptide substrate (YMXM motif)[1]
Buffer10 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTTHubbard, 1997
Precipitant12-18% PEG 5000 MME, 0.1 M MES pH 6.0, 0.2 M (NH₄)₂SO₄Hubbard, 1997
Temperature20°CHubbard, 1997
MethodVapor Diffusion (Hanging Drop)Hubbard, 1997
Crystal HabitOrthorhombic platesHubbard, 1997
Resolution1.9 Å[1][2]

Experimental Protocols

I. Expression and Purification of the Insulin Receptor Tyrosine Kinase Domain

This protocol describes the expression of a 306-residue fragment of the human insulin receptor β-chain (residues 978-1283) in a baculovirus/insect cell system, followed by its purification.[1]

A. Expression in Sf9 Insect Cells:

  • Co-transfect Sf9 insect cells with baculovirus transfer vector containing the IRK gene and linearized baculovirus DNA.

  • Harvest the recombinant baculovirus from the supernatant of transfected cells.

  • Amplify the viral stock by infecting larger cultures of Sf9 cells.

  • For large-scale expression, infect suspension cultures of Sf9 cells with the high-titer recombinant baculovirus.

  • Harvest the cells by centrifugation 48-72 hours post-infection.

B. Purification of Unphosphorylated IRK:

  • Resuspend the harvested Sf9 cells in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, protease inhibitors).

  • Lyse the cells by sonication or Dounce homogenization.

  • Clarify the lysate by ultracentrifugation.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) if using a His-tagged construct, or an antibody-based affinity resin).

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the IRK protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or a specific peptide for other affinity tags).

  • Further purify the eluted protein by size-exclusion chromatography (e.g., Superdex 75 column) equilibrated with a suitable buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Pool the fractions containing pure IRK, concentrate to 10-15 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

II. In Vitro Autophosphorylation of IRK

This protocol describes the in vitro autophosphorylation of the purified IRK to generate the tris-phosphorylated, activated form (IRK3P).[1]

  • Thaw the purified unphosphorylated IRK on ice.

  • To the IRK solution (at a final concentration of ~1 mg/mL), add MgCl₂ to a final concentration of 25 mM and ATP to a final concentration of 10 mM.[1]

  • Incubate the reaction mixture at 4°C for 20-30 minutes.[1]

  • Terminate the autophosphorylation reaction by adding EDTA to a final concentration of 50 mM.[1]

  • Remove the nucleotides, Mg²⁺, and EDTA by passing the reaction mixture over a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with the final storage buffer (10 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).[1]

  • Confirm the tris-phosphorylation of Tyr1158, Tyr1162, and Tyr1163 by mass spectrometry or Western blotting with phospho-specific antibodies.

  • Concentrate the purified IRK3P to 10 mg/mL for crystallization trials.

III. Crystallization

This protocol outlines the vapor diffusion method for crystallizing both unphosphorylated and phosphorylated IRK.

A. Crystallization of Unphosphorylated IRK:

  • Set up hanging drops by mixing 1-2 µL of the purified unphosphorylated IRK protein solution (10-15 mg/mL) with an equal volume of the reservoir solution (10-15% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M MgCl₂).

  • Suspend the drop over 0.5-1 mL of the reservoir solution in a sealed well.

  • Incubate the crystallization plates at 20°C and monitor for crystal growth over several days to weeks.

B. Crystallization of Tris-Phosphorylated IRK (IRK3P):

  • To the purified IRK3P solution (10 mg/mL), add the ATP analog MgAMP-PNP to a final concentration of 5 mM and a peptide substrate containing a YMXM motif to a final concentration of 5 mM.[1]

  • Set up hanging drops by mixing 1-2 µL of the IRK3P-ligand complex with an equal volume of the reservoir solution (12-18% PEG 5000 MME, 0.1 M MES pH 6.0, 0.2 M (NH₄)₂SO₄).

  • Suspend the drop over 0.5-1 mL of the reservoir solution in a sealed well.

  • Incubate the crystallization plates at 20°C and monitor for crystal growth.

Visualizations

Insulin Receptor Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway Insulin Insulin IR Insulin Receptor (α and β subunits) Insulin->IR Binding IR_TK Tyrosine Kinase Domain (Autophosphorylation) IR->IR_TK Activation IRS IRS Proteins (IRS-1, IRS-2) IR_TK->IRS Phosphorylation Shc Shc IR_TK->Shc Phosphorylation PI3K PI3K IRS->PI3K Recruitment & Activation Grb2 Grb2 Shc->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Actions Regulation SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression Regulation

Caption: Insulin Receptor Signaling Pathways.

Experimental Workflow for IRK Crystallization

IRK_Crystallization_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_activation Activation (Optional) cluster_crystallization Crystallization Baculovirus Recombinant Baculovirus (IRK gene) Sf9 Sf9 Insect Cells Baculovirus->Sf9 Infection Infection & Expression Sf9->Infection Harvest Cell Harvest Infection->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Pure_IRK Pure Unphosphorylated IRK SEC->Pure_IRK Autophosphorylation In Vitro Autophosphorylation (+ ATP, MgCl₂) Pure_IRK->Autophosphorylation Setup_Drops Vapor Diffusion Setup (Hanging Drop) Pure_IRK->Setup_Drops Purify_IRK3P Purification of IRK3P Autophosphorylation->Purify_IRK3P Pure_IRK3P Pure Tris-Phosphorylated IRK (IRK3P) Purify_IRK3P->Pure_IRK3P Pure_IRK3P->Setup_Drops Incubation Incubation (20°C) Setup_Drops->Incubation Crystals Crystal Growth Incubation->Crystals Xray X-ray Diffraction & Structure Determination Crystals->Xray

Caption: Workflow for IRK Crystallization.

References

Application Note: X-ray Diffraction Data Collection for Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification is that the Protein Data Bank (PDB) identifier 1P14 refers to the "Crystal structure of a catalytic-loop mutant of the insulin (B600854) receptor tyrosine kinase".[1][2] While a specific, detailed protocol for the X-ray diffraction data collection of this exact mutant is not publicly available, this document provides a comprehensive and representative protocol for a similar class of proteins, mitogen-activated protein (MAP) kinases. This guide is designed for researchers, scientists, and drug development professionals to facilitate the successful collection of high-quality X-ray diffraction data for kinase targets.

This application note provides a standard protocol for obtaining high-resolution X-ray diffraction data for protein kinases, using p38 MAP kinase as a representative example due to the availability of detailed crystallization and diffraction data.[3][4][5] The methodologies described herein are broadly applicable to other kinases, including the insulin receptor tyrosine kinase.

Introduction to Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Their involvement in a wide range of diseases, including cancer and inflammatory conditions, makes them significant targets for drug discovery and development.[4][6] High-resolution structural information obtained from X-ray crystallography is invaluable for understanding their mechanism of action and for structure-based drug design.

Experimental Protocols

Protein Expression and Purification

A reproducible and scalable method for obtaining high-purity protein is the first critical step. The following protocol is adapted from established methods for p38α MAP kinase expression and purification.[4]

  • Expression:

    • Transform a suitable E. coli expression strain, such as BL21(DE3) Rosetta, with a plasmid containing the kinase gene of interest. The use of strains optimized for the expression of eukaryotic proteins with rare codons can significantly increase the yield of soluble protein.[4]

    • Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a reduced temperature, for instance, 18°C, for 16-20 hours to enhance proper protein folding and solubility.

    • Harvest the cells by centrifugation and store the cell pellet at -80°C.

  • Purification:

    • Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

    • Apply the supernatant to a nickel-chelating affinity chromatography column (e.g., Ni-NTA).

    • Wash the column extensively with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the target protein with a high concentration of imidazole (e.g., 250 mM).

    • Further purify the protein using ion-exchange chromatography (e.g., MonoQ) and/or size-exclusion chromatography to achieve near homogeneity.[4]

    • Assess protein purity by SDS-PAGE and confirm its identity by mass spectrometry.

    • Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).

Crystallization

The goal of crystallization is to obtain well-ordered, single crystals of the protein that are large enough for X-ray diffraction experiments. The hanging drop vapor diffusion method is a commonly used technique.[3][5]

  • Initial Screening: Perform initial crystallization screening using commercially available sparse-matrix screens. This involves mixing a small volume of the purified protein solution with an equal volume of the reservoir solution.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives. For p38 MAP kinase, crystals have been obtained using polyethylene (B3416737) glycol (PEG) as the precipitant.[3]

  • Crystal Growth: Set up hanging or sitting drops by mixing the protein solution (e.g., at 6 mg/mL) with the optimized reservoir solution (e.g., 28-32% w/v PEG 1500, 5 mM DTT) in a 1:1 ratio.[3] Crystals typically appear within a few days to a few weeks.[3]

X-ray Diffraction Data Collection

High-quality diffraction data is essential for accurate structure determination. Data is typically collected at a synchrotron source to take advantage of the high-intensity X-ray beam.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

    • To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), the crystal must be cryo-protected. This is achieved by briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) added to the mother liquor.

    • Plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection at a Synchrotron:

    • Mount the cryo-cooled crystal on the goniometer in the X-ray beamline.

    • Center the crystal in the X-ray beam.

    • Collect a few initial diffraction images to assess the crystal quality, resolution limit, and to determine the optimal data collection strategy (e.g., rotation range, exposure time).

    • Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[7][8] The total rotation range required depends on the crystal symmetry.[7]

  • Data Processing:

    • The collected diffraction images are processed using software packages such as XDS, MOSFLM, or HKL2000.

    • This process involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from all the images to generate a final reflection file.

    • The quality of the processed data is assessed based on several statistical parameters, as summarized in the table below.

Data Presentation

The following table summarizes typical data collection and processing statistics for a high-resolution dataset of a protein kinase.

Data Collection Parameter Value
PDB ID1P14 (Representative)
X-ray SourceSynchrotron
Wavelength (Å)0.979
DetectorPILATUS 6M
Temperature (K)100
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=65.2, b=74.6, c=78.1
Data Processing Statistics
Resolution (Å)50.0 - 2.0 (2.07 - 2.0)
Rmerge0.08 (0.45)
I/σI15.2 (2.1)
Completeness (%)99.8 (99.5)
Redundancy7.5 (7.3)
Values in parentheses are for the highest resolution shell.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from gene to structure for a typical protein crystallography project.

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Production cluster_crystallography Structural Biology gene Gene of Interest plasmid Expression Plasmid gene->plasmid Cloning transformation Transformation into E. coli plasmid->transformation expression Protein Expression transformation->expression purification Purification expression->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution final_structure 3D Protein Structure structure_solution->final_structure Refinement & Validation mapk_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor mapkkk MAP Kinase Kinase Kinase (MAPKKK) adaptor->mapkkk activates mapkk MAP Kinase Kinase (MAPKK) mapkkk->mapkk phosphorylates mapk MAP Kinase (e.g., p38) mapkk->mapk phosphorylates transcription_factor Transcription Factors mapk->transcription_factor phosphorylates cellular_response Cellular Response (e.g., Gene Expression, Proliferation) transcription_factor->cellular_response

References

Application Notes and Protocols: Site-Directed Mutagenesis of the Insulin Receptor Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insulin (B600854) receptor (IR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism.[1][2] The intrinsic tyrosine kinase activity of the IR, located in its intracellular β-subunits, is crucial for initiating the downstream signaling cascade upon insulin binding.[3] This activation is triggered by a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the kinase domain's activation loop.[1] The key tyrosine residues involved in this process are Tyr1158, Tyr1162, and Tyr1163.[4][5] Phosphorylation of these sites leads to a significant increase in the receptor's kinase activity towards its downstream substrates, primarily the insulin receptor substrate (IRS) proteins.[5][6]

Site-directed mutagenesis is a powerful technique used to investigate the functional role of specific amino acid residues in a protein. By systematically mutating the key tyrosine residues in the insulin receptor kinase domain, researchers can elucidate their precise contribution to kinase activation, substrate recognition, and the propagation of downstream signaling pathways. This knowledge is invaluable for understanding the molecular basis of insulin resistance and for the development of novel therapeutic agents targeting the insulin receptor.

These application notes provide detailed protocols for site-directed mutagenesis of the insulin receptor kinase domain, subsequent analysis of mutant receptor function, and data on the effects of key mutations.

Key Signaling Pathways

Upon activation, the insulin receptor initiates two major downstream signaling pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in regulating gene expression and cell growth.

InsulinSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation Shc Shc IR->Shc Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation Metabolic Metabolic Actions (Glucose Uptake, etc.) Akt->Metabolic Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation MAPK MAPK MEK->MAPK Phosphorylation Gene Gene MAPK->Gene

Data Presentation

Table 1: Effects of Key Tyrosine Mutations on Insulin Receptor Kinase Activity
MutationLocationEffect on Kinase ActivityKm (ATP)VmaxDownstream SignalingReference
Wild-Type-Normal insulin-stimulated activity~35 µM (basal), ~8 µM (insulin-stimulated)~3-fold increase with insulinFully active PI3K/Akt and MAPK pathways[7]
Y1158FActivation LoopCapable of normal activation after phosphorylation of Y1162/Y1163Not reportedNot reportedMinor to no effect[4]
Y1162FActivation LoopDramatic reduction in insulin-stimulated autophosphorylation and kinase activityNot reportedSignificantly reducedImpaired glucose uptake[5]
Y1163FActivation LoopDramatic reduction in insulin-stimulated autophosphorylation and kinase activityNot reportedSignificantly reducedImpaired glucose uptake[5]
Y1162F/Y1163FActivation LoopComplete loss of insulin-stimulated kinase activity in vitroNot reportedNo significant activitySeverely impaired glucose uptake[5][6]
Y960FJuxtamembraneImpaired phosphorylation of IRS-1Not reportedNot reportedImpaired PI3K and MAPK activation[6]

Experimental Protocols

Experimental Workflow

Workflow cluster_molecular Molecular Biology cluster_cell Cell Biology cluster_biochem Biochemistry cluster_analysis Analysis A Site-Directed Mutagenesis of IR cDNA B Plasmid Amplification & Verification A->B C Transfection into Host Cells (e.g., HEK293) B->C D Selection & Expansion of Stable Cell Lines C->D E Expression & Purification of IR Kinase Domain D->E G Western Blot Analysis of Downstream Signaling D->G F In Vitro Kinase Assay E->F H Data Analysis F->H G->H

Protocol 1: Site-Directed Mutagenesis of the Insulin Receptor

This protocol describes the generation of point mutations in the insulin receptor cDNA using a megaprimer-based PCR approach.

Materials:

  • pcDNA3.1 vector containing wild-type human insulin receptor cDNA

  • Mutagenic primers (forward and reverse) for the desired mutation (e.g., Y1162F)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

  • DNA sequencing services

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation. The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

  • First PCR (Megaprimer Generation):

    • Set up a PCR reaction using the wild-type IR plasmid as a template, one mutagenic primer, and a flanking primer.

    • Perform PCR to generate a "megaprimer" containing the mutation.

    • Run the product on an agarose (B213101) gel and purify the megaprimer fragment.

  • Second PCR (Full-Length Mutant Generation):

    • Set up a second PCR reaction using the purified megaprimer, the other flanking primer, and the wild-type IR plasmid as a template.

    • This will generate the full-length mutant IR cDNA.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Plasmid Purification: Plate the transformed cells on LB agar plates with the appropriate antibiotic. Select individual colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protocol 2: Expression and Purification of the IR Kinase Domain

This protocol describes the expression of the IR kinase domain in Sf9 insect cells using a baculovirus expression system and subsequent purification.[1][8]

Materials:

  • Recombinant baculovirus encoding the human IR kinase domain (residues 941-1343)

  • Sf9 insect cells

  • Insect cell culture medium

  • Lysis Buffer (e.g., 20 mM Tris pH 8.0, 400 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitors)

  • Affinity chromatography resin (e.g., Strep-Tactin for SBP-tagged protein)

  • Wash Buffer (Lysis buffer with lower salt concentration)

  • Elution Buffer (Wash buffer with a competing agent, e.g., desthiobiotin)

Procedure:

  • Infection: Infect Sf9 cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI).

  • Expression: Incubate the infected cells for 48-72 hours to allow for protein expression.

  • Cell Lysis: Harvest the cells and lyse them in Lysis Buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography:

    • Load the clarified lysate onto the equilibrated affinity column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the IR kinase domain with Elution Buffer.

  • Purity and Concentration: Assess the purity of the eluted protein by SDS-PAGE and Coomassie blue staining. Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol 3: In Vitro Kinase Assay

This protocol describes a non-radioactive method to measure the kinase activity of the purified IR kinase domain.[9]

Materials:

  • Purified wild-type and mutant IR kinase domains

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]

  • Biotinylated peptide substrate (e.g., based on the sequence of IRS-1)

  • ATP solution

  • Immobilized SH2 domain of p85 (for capturing phosphorylated peptide)

  • Peroxidase-conjugated streptavidin

  • Colorimetric substrate for peroxidase

  • 96-well microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add the purified IR kinase domain to the Kinase Assay Buffer.

  • Initiate Reaction: Add the biotinylated peptide substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding EDTA.

  • Capture Phosphorylated Peptide: Transfer the reaction mixture to a plate coated with the immobilized p85 SH2 domain. Incubate to allow binding of the tyrosine-phosphorylated peptide.

  • Washing: Wash the plate to remove non-phosphorylated peptides and other reaction components.

  • Detection:

    • Add peroxidase-conjugated streptavidin and incubate.

    • Wash the plate again.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the kinase activity based on the absorbance values. For kinetic analysis, perform the assay with varying concentrations of ATP and peptide substrate to determine Km and Vmax.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol describes the analysis of the phosphorylation status of key downstream signaling molecules (e.g., Akt) in cells expressing wild-type or mutant insulin receptors.

Materials:

  • Stable cell lines expressing wild-type or mutant IR

  • Serum-free medium

  • Insulin

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IR, anti-total-IR)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Stimulation:

    • Starve the cells in serum-free medium for several hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for a specific time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.

  • Densitometry: Quantify the band intensities using densitometry software.

Logical Relationships of Mutations and Functional Outcomes

Logic cluster_mutation Mutation cluster_effect Molecular Effect cluster_pathway Pathway Effect cluster_outcome Cellular Outcome M1 Y1162F / Y1163F Mutation E1 Inability to Autophosphorylate Activation Loop M1->E1 E2 Loss of Kinase Activity E1->E2 P1 No Phosphorylation of IRS/Shc E2->P1 P2 PI3K/Akt & MAPK Pathways are Not Activated P1->P2 O1 Impaired Glucose Uptake & Metabolic Actions P2->O1

References

Application Notes and Protocols for Insulin Receptor Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the kinase activity of the insulin (B600854) receptor (IR). The insulin receptor is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism.[1][2][3] Dysregulation of its kinase activity is implicated in various diseases, including diabetes and cancer, making it a critical target for drug discovery and research.[4]

This document outlines several common methods for assaying IR kinase activity, including ELISA-based, fluorescence-based, and radiometric assays. Detailed protocols, data tables for experimental setup, and visual diagrams of the signaling pathway and experimental workflows are provided to guide researchers in selecting and performing the appropriate assay for their needs.

Insulin Receptor Signaling Pathway

Upon insulin binding, the insulin receptor undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues on its intracellular β-subunits.[5][6] This autophosphorylation event is a critical step that activates the receptor's intrinsic tyrosine kinase activity, enabling it to phosphorylate various intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins.[2][7][8] Phosphorylated IRS proteins then serve as docking sites for other signaling molecules, initiating downstream cascades such as the PI3K/Akt and Ras/MAPK pathways, which ultimately mediate the physiological effects of insulin.[2][9]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) (α-subunits) Insulin->IR Binding IR_beta IR β-subunits (Kinase Domain) Autophosphorylation Autophosphorylation (pY) IR_beta->Autophosphorylation Activation IRS IRS Proteins (IRS-1, IRS-2) Autophosphorylation->IRS Phosphorylates pIRS Phosphorylated IRS (pY-IRS) Autophosphorylation->pIRS Creates Docking Sites PI3K PI3K pIRS->PI3K Recruits & Activates MAPK_pathway Ras/MAPK Pathway pIRS->MAPK_pathway Activates Akt Akt/PKB PI3K->Akt Activates Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Mitogenic_Effects Mitogenic Effects (Cell Growth, etc.) MAPK_pathway->Mitogenic_Effects ELISA_Workflow cluster_workflow ELISA-Based Kinase Assay Workflow node_start Start node_reagents Prepare Kinase Reaction Mix (IR, Substrate, ATP, Buffer) node_start->node_reagents node_incubate Incubate at 30°C node_reagents->node_incubate node_stop Stop Reaction node_incubate->node_stop node_capture Transfer to Streptavidin Plate & Incubate node_stop->node_capture node_wash1 Wash Plate node_capture->node_wash1 node_antibody Add Anti-pTyr Antibody & Incubate node_wash1->node_antibody node_wash2 Wash Plate node_antibody->node_wash2 node_conjugate Add HRP-Conjugate & Incubate node_wash2->node_conjugate node_wash3 Wash Plate node_conjugate->node_wash3 node_substrate Add TMB Substrate node_wash3->node_substrate node_read Read Absorbance at 450 nm node_substrate->node_read node_end End node_read->node_end

References

Application Notes and Protocols for Drug Design Utilizing Protein Structures

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Target "1P14"

The Protein Data Bank (PDB) identifier "1P14" corresponds to the crystal structure of a catalytic-loop mutant of the human Insulin (B600854) Receptor Tyrosine Kinase.[1][2][3] It is crucial for researchers to note this specific designation. However, in the context of broader drug discovery, the term "1P14" may be misconstrued to refer to other protein targets with similar alphanumeric designations, such as PARP14 or PEX14. This document provides detailed application notes and protocols for all three potential targets to ensure comprehensive coverage for drug development professionals.

Insulin Receptor Tyrosine Kinase (Target of 1P14 Structure)

Application Notes

The insulin receptor (IR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, cell growth, and proliferation. Dysregulation of IR signaling is implicated in type 2 diabetes, metabolic syndrome, and various cancers. The kinase domain of the IR is a major target for the design of both activators (for diabetes) and inhibitors (for cancer).[4] The 1P14 structure provides atomic-level insights into the catalytic domain, which can be leveraged for structure-based drug design to develop selective modulators.[1]

Therapeutic Opportunities:

  • Diabetes Mellitus: Small molecule activators of the IR tyrosine kinase can mimic the effects of insulin, offering a potential therapeutic strategy for insulin-resistant states.[4]

  • Oncology: Overexpression of the IR, particularly isoform A, is associated with the growth of various cancers. Selective inhibitors of the IR kinase can block these pro-survival signals.[5]

Data Presentation: Inhibitors of Insulin Receptor Tyrosine Kinase
Compound NameTarget(s)IC50 (nM)Reference(s)
GSK1838705AIR, IGF-1R, ALK1.6[5][6]
BMS-754807IR, IGF-1R1.7[5]
Ceritinib (LDK378)IR, IGF-1R, ALK7[5][7]
GSK1904529AIR, IGF-1R25[5][6]
Linsitinib (OSI-906)IR, IGF-1R75[5][7]
BMS-536924IR, IGF-1R73[5][7]
NVP-AEW541IR, IGF-1R140[5][7]
AG-1024 (Tyrphostin)IR, IGF-1RMicromolar range[6][8]
Experimental Protocols

Protocol 1: In Vitro Insulin Receptor Kinase Activity Assay

This protocol is adapted from a nonradioactive assay method for measuring the intrinsic tyrosine kinase activity of the insulin receptor.[9][10]

Objective: To quantify the enzymatic activity of the insulin receptor kinase in the presence of potential inhibitors.

Materials:

  • Recombinant human INSR kinase (e.g., GST-INSR).[10]

  • Biotinylated peptide substrate (e.g., Biotin-IRS-1 Tyr891 peptide).[10]

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2.5 mM DTT).

  • ATP solution.

  • Test compounds (inhibitors) at various concentrations.

  • Streptavidin-coated microplates.

  • Phospho-tyrosine specific antibody (e.g., HRP-conjugated).

  • Wash Buffer (e.g., TBS with 0.05% Tween-20).

  • HRP substrate (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, mix the INSR kinase, biotinylated peptide substrate, and the test compound at the desired concentration in Kinase Assay Buffer.

  • Initiate Reaction: Add ATP to the mixture to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Add EDTA to the reaction mixture to chelate Mg²⁺ and stop the kinase activity.

  • Capture Phosphorylated Peptide: Transfer the reaction mixture to a streptavidin-coated microplate well. Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the plate.

  • Washing: Aspirate the contents of the wells and wash three times with Wash Buffer to remove unbound components.

  • Detection: Add a phospho-tyrosine specific antibody conjugated to HRP to each well. Incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 5) to remove unbound antibody.

  • Develop Signal: Add the HRP substrate to each well and incubate in the dark for 15-30 minutes.

  • Read Plate: Add Stop Solution to quench the reaction and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Mandatory Visualization

Insulin_Receptor_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P Grb2 Grb2/Shc IR->Grb2 P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis (GSK-3 Inhibition) Akt->Glycogen Protein_Synth Protein Synthesis (mTOR Activation) Akt->Protein_Synth Ras Ras Grb2->Ras MAPK MAPK Pathway (Raf-MEK-ERK) Ras->MAPK Gene_Expr Gene Expression (Cell Growth, Proliferation) MAPK->Gene_Expr

Caption: Insulin Receptor signaling cascade.

Poly(ADP-ribose) Polymerase 14 (PARP14)

Application Notes

PARP14, also known as ARTD8 or BAL2, is a member of the PARP superfamily that catalyzes mono-ADP-ribosylation.[11] It is implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[11][12] PARP14 is overexpressed in several malignancies, including multiple myeloma and B-cell lymphomas, where it promotes cell survival.[11] It also plays a role in inflammatory diseases by modulating IL-4 signaling.[12] Therefore, selective inhibitors of PARP14 are being pursued as potential therapeutics for cancer and inflammatory conditions.[2][13]

Therapeutic Opportunities:

  • Oncology: PARP14 inhibitors can induce apoptosis in cancer cells that are dependent on its pro-survival functions. They can also act as chemosensitizers, enhancing the efficacy of DNA-damaging agents.[11]

  • Inflammatory Diseases: By modulating the IL-4/STAT6 signaling pathway, PARP14 inhibitors have potential in treating allergic inflammation and other immune disorders.[11]

Data Presentation: Inhibitors of PARP14
CompoundTarget(s)IC50 (µM)Inhibition at 10 µM (%)Reference(s)
Compound 7PARP14 (selective over PARP1)-91 ± 2%[14]
Compound 43PARP14 (selective over PARP1)0.58-[15]
Compound 44PARP14 (selective over PARP1)0.31-[15]
PJ-34PARP family9.0-[15]
Experimental Protocols

Protocol 2: PARP14 Chemiluminescent Activity Assay

This protocol is based on commercially available assay kits.[16][17]

Objective: To measure the enzymatic activity of PARP14 and screen for inhibitors in a high-throughput format.

Materials:

  • 96-well plate pre-coated with histone proteins.

  • Recombinant PARP14 enzyme.

  • PARP Substrate Mixture (containing biotinylated NAD+).

  • PARP Assay Buffer.

  • Test compounds (inhibitors).

  • Streptavidin-HRP conjugate.

  • Chemiluminescent HRP substrate.

  • Wash Buffer.

  • Luminometer.

Procedure:

  • Enzyme Reaction: To the histone-coated wells, add PARP Assay Buffer, the PARP Substrate Mixture, and the test compound.

  • Initiate Reaction: Add the PARP14 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the ADP-ribosylation of histones.

  • Washing: Wash the plate three times with Wash Buffer to remove unreacted substrates and enzyme.

  • Add Conjugate: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature. The streptavidin will bind to the biotinylated ADP-ribose attached to the histones.

  • Final Washes: Wash the plate again three times with Wash Buffer to remove unbound Streptavidin-HRP.

  • Develop Signal: Add the chemiluminescent HRP substrate to each well.

  • Read Plate: Immediately measure the luminescence using a luminometer. The light signal is directly proportional to PARP14 activity.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration compared to a vehicle control and determine the IC50 value.

Mandatory Visualization

Caption: PARP14 in IL-4/STAT6 signaling.

Peroxisomal Biogenesis Factor 14 (PEX14)

Application Notes

PEX14 is a peroxisomal membrane protein that is a core component of the protein import machinery.[18][19] It acts as a docking site for the cytosolic receptor PEX5, which carries cargo proteins destined for the peroxisome.[18][20] In trypanosomatid parasites, such as Trypanosoma brucei, peroxisome-related organelles called glycosomes are essential for glycolysis and survival.[21] The PEX14-PEX5 protein-protein interaction (PPI) is critical for glycosomal protein import, making it an attractive drug target for developing new trypanocidal agents.[21][22] Inhibitors that disrupt this PPI cause mislocalization of glycosomal enzymes, leading to a metabolic catastrophe and parasite death.[22]

Therapeutic Opportunities:

  • Trypanosomiasis: Small molecule inhibitors of the Trypanosoma PEX14-PEX5 interaction are being developed as novel therapies for diseases like Chagas disease and African sleeping sickness.[21][22] Selectivity can be achieved due to structural differences between human and parasite PEX proteins.[23]

Data Presentation: Inhibitors of the PEX14-PEX5 Interaction
Compound Class/DerivativeTarget OrganismActivity (IC50 / EC50)Reference(s)
2,3,4,5-tetrahydrobenzo[f][1][24]oxazepinesTrypanosoma bruceiLow to high µM[21][25]
Oxopiperazine-based peptidomimeticsTrypanosoma brucei bruceiCellular activity demonstrated[26]
Derivative 5 (from Dawidowski et al.)Trypanosoma brucei brucei186 nM (EC50)[23]
Experimental Protocols

Protocol 3: Immunofluorescence Microscopy for Glycosomal Protein Import

This protocol is designed to visually assess the disruption of protein import into glycosomes upon treatment with PEX14-PEX5 inhibitors.[21]

Objective: To determine if test compounds inhibit the import of a reporter protein into the glycosomes of Trypanosoma parasites.

Materials:

  • Trypanosoma brucei cell line expressing a fluorescently-tagged glycosomal protein (e.g., GFP-PTS1).

  • Complete culture medium for T. brucei.

  • Test compounds (inhibitors).

  • Poly-L-lysine coated coverslips.

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • DAPI stain.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Culture the T. brucei cells expressing the GFP-PTS1 reporter. Treat the cells with various concentrations of the test compound or a vehicle control for a defined period (e.g., 24 hours).

  • Cell Adhesion: Harvest the cells and allow them to adhere to poly-L-lysine coated coverslips for 15 minutes.

  • Fixation: Fix the cells by incubating the coverslips in 4% PFA solution for 20 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Nuclear Staining: Wash with PBS and then stain the nuclei and kinetoplasts with DAPI for 5 minutes.

  • Final Washes: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Microscopy: Observe the cells under a fluorescence microscope. Capture images of the GFP (glycosomal protein) and DAPI (nucleus/kinetoplast) channels.

  • Analysis: In untreated cells, the GFP signal will be punctate, corresponding to its localization within glycosomes. In cells treated with an effective inhibitor, the PEX14-PEX5 interaction is disrupted, leading to the mislocalization of the GFP-PTS1 reporter protein, which will appear diffuse throughout the cytoplasm.

Mandatory Visualization

PEX14_PEX5_Workflow Start Start: Design Inhibitors Synthesis Chemical Synthesis Start->Synthesis Biochem_Assay Biochemical Assay (e.g., NMR, SPR) Synthesis->Biochem_Assay Test Compounds Cell_Assay Cellular Assay (Trypanocidal Activity) Biochem_Assay->Cell_Assay Confirm Binding Localization_Assay Protein Localization Assay (Immunofluorescence) Cell_Assay->Localization_Assay Confirm Potency Optimization Lead Optimization Localization_Assay->Optimization Confirm Mechanism Optimization->Synthesis Iterate Design End End: Trypanocidal Lead Optimization->End

Caption: Drug discovery workflow for PEX14 inhibitors.

References

Application Notes and Protocols for Small Molecule Docking to the 1P14 ATP-Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protein 1P14 is the crystal structure of a catalytic-loop mutant of the insulin (B600854) receptor tyrosine kinase (IRK).[1][2] The insulin receptor is a key player in cellular signaling, regulating glucose homeostasis and cell growth.[2] Its kinase domain, which contains the ATP-binding site, is a prime target for the development of therapeutic agents for diseases such as diabetes and cancer. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[3][4] This method is instrumental in structure-based drug design, enabling the rapid screening of large compound libraries to identify potential inhibitors that can bind to the ATP-binding site of 1P14, thereby modulating its kinase activity.[3][5]

This document provides a detailed protocol for performing molecular docking of small molecules to the ATP-binding site of the 1P14 protein structure using the widely-used open-source software AutoDock Vina.[3]

Molecular Docking Workflow

The overall workflow for small molecule docking involves several key stages, from data preparation to the analysis of results. Each step is critical for achieving a reliable prediction of the protein-ligand interaction.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Receptor Preparation (PDB: 1P14) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (e.g., from PubChem) Ligand->Grid Vina 4. Run Docking (AutoDock Vina) Grid->Vina Results 5. Analyze Results (Binding Poses & Scores) Vina->Results Validation 6. Validation (RMSD & Interaction Analysis) Results->Validation

Caption: Overall workflow for molecular docking.

Experimental Protocols

This protocol uses AutoDockTools (part of MGLTools) for file preparation and AutoDock Vina for the docking simulation.[6][7]

Protocol 1: Receptor Preparation (1P14)
  • Download the Protein Structure : Obtain the PDB file for 1P14 from the RCSB Protein Data Bank (--INVALID-LINK--]">www.rcsb.org).[1]

  • Clean the Protein Structure :

    • Open the 1P14.pdb file in AutoDockTools (ADT).

    • Remove water molecules by navigating to Edit > Delete Water.[8]

    • If any co-crystallized ligands or ions are not required, select and delete them. The 1P14 structure does not contain a co-crystallized ligand in its ATP-binding site.[9]

  • Prepare the Receptor for Docking :

    • Add polar hydrogens to the protein: Edit > Hydrogens > Add > Polar Only.[7]

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types: File > Save > Write PDBQT. Name it 1P14_receptor.pdbqt.[8]

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure : Download the 3D structure of your small molecule of interest from a database like PubChem. Save it in SDF or MOL2 format.[6]

  • Convert Ligand Format :

    • Use a tool like Open Babel or UCSF Chimera to convert the ligand file to PDB format.[6][10]

  • Prepare the Ligand for Docking :

    • Open the ligand's PDB file in ADT: Ligand > Input > Open.

    • ADT will automatically detect the root and set up rotatable bonds. You can verify or modify these settings under Ligand > Torsion Tree.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.[8]

Protocol 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box) :

    • In ADT, with 1P14_receptor.pdbqt loaded, go to Grid > Grid Box.[7]

    • A box will appear in the viewer. Position and resize this box to encompass the entire ATP-binding site of the 1P14 kinase domain. A good starting point is to center the box on the catalytic loop.[11]

    • Note the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) from the Grid Options window. A typical size for a binding pocket is around 20-25 Å in each dimension.[12]

  • Create the Configuration File :

    • Create a text file named conf.txt.[13]

    • Add the following lines to the file, replacing the values with those you noted from the grid box setup:

  • Run the Docking Simulation :

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (1P14_receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:[6][7] ./vina --config conf.txt --log 1P14_ligand_log.txt

    • Vina will perform the docking and generate an output file (1P14_ligand_out.pdbqt) containing the predicted binding poses and a log file (1P14_ligand_log.txt) with the binding affinity scores.[6]

Protocol 4: Analysis and Validation of Results
  • Analyze Binding Scores : Open the 1P14_ligand_log.txt file. It will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The more negative the value, the stronger the predicted binding.[6]

  • Visualize Binding Poses :

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to open the receptor (1P14_receptor.pdbqt) and the output poses (1P14_ligand_out.pdbqt).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key residues in the 1P14 ATP-binding site.

  • Validate the Docking Protocol :

    • Re-docking : If a co-crystallized ligand structure is available for your target protein, a common validation method is to extract the native ligand and dock it back into the binding site.[14][15]

    • RMSD Calculation : The accuracy of the re-docking is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful docking result.[14][15][16]

Data Presentation

Quantitative results from a docking screen should be organized systematically for clear comparison. The table below presents an example of how to summarize docking results for a series of hypothetical small molecules targeting the 1P14 ATP-binding site.

Ligand IDBinding Affinity (kcal/mol)RMSD (Å)†Key Interacting Residues in 1P14 ATP-binding Site
Compound-A-9.81.25MET-1078, LYS-1030, GLU-1047, ASP-1132
Compound-B-9.21.50MET-1078, VAL-998, ILE-1028
Compound-C-8.51.88LYS-1030, ASP-1132, PHE-1133
Compound-D-7.12.40MET-1078, GLU-1047
Reference-10.5N/AMET-1078, LYS-1030, ASP-1132, ARG-1131

†RMSD values are typically calculated when a known binding pose from a crystal structure is available for comparison.

Insulin Receptor Signaling Pathway

The 1P14 structure is a component of the insulin receptor, which mediates its effects through a complex signaling cascade. Understanding this pathway provides context for the functional consequences of inhibiting the ATP-binding site.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Insulin Insulin IR Insulin Receptor (1P14 is part of this) Insulin->IR Binds IRS IRS Proteins IR->IRS Autophosphorylation & Activation PI3K PI3K IRS->PI3K Activates Grb2 Grb2/SOS IRS->Grb2 Activates AKT Akt/PKB PI3K->AKT Activates Glucose Glucose Uptake AKT->Glucose Growth Cell Growth & Survival AKT->Growth Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK MAPK->Growth

Caption: Simplified insulin receptor signaling pathway.

This application note provides a comprehensive protocol for performing small molecule docking to the ATP-binding site of the 1P14 insulin receptor kinase domain. By following these detailed steps, researchers can effectively utilize computational tools like AutoDock Vina to identify and evaluate potential inhibitors.[3] The successful application of these in silico methods can significantly accelerate the early stages of drug discovery by prioritizing compounds for further experimental validation.[5][10]

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with the p14-MP1 Complex (PDB: 1P14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interactions of the human p14-MP1 protein complex, the structure of which is represented by PDB entry 1P14. The p14-MP1 complex, also known as the LAMTOR2/3 complex, is a critical scaffold in the MAPK/ERK and mTORC1 signaling pathways, playing a pivotal role in cell proliferation, migration, and endosomal trafficking. Understanding the interactions of this complex is crucial for developing therapeutics targeting these pathways.

Introduction to the p14-MP1 Complex

The p14 (LAMTOR3) and MP1 (LAMTOR2) proteins form a tight heterodimer that localizes to the surface of late endosomes and lysosomes. This complex acts as a scaffold, recruiting key kinases like MEK1 and ERK1 to facilitate their activation and downstream signaling. The proper functioning and localization of the p14-MP1 complex are essential for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. The crystal structure (PDB: 1P14) reveals a unique, almost symmetrical complex formed by the C-terminal domains of p14 and MP1, providing a structural basis for its scaffolding function.[1][2][3]

Key Interacting Partners

The primary interacting partner of the p14-MP1 complex is p18 (LAMTOR1) , which anchors the p14-MP1 heterodimer to the late endosomal/lysosomal membrane.[4][5][6] This larger assembly, known as the Ragulator complex, is essential for the amino acid-sensing arm of the mTORC1 pathway.[4][6][7] The p14-MP1 complex also directly or indirectly interacts with components of the MAPK cascade, including MEK1 and ERK1 .[8]

Quantitative Interaction Data

The binding affinities of the p14-MP1 complex with its key partners have been quantitatively characterized, providing a baseline for interaction studies.

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
p14 and MP1Surface Plasmon Resonance (Biacore)12.8 nM[2][9][10]
p14-MP1 and p18 (proteolytically stable fragment)Isothermal Titration Calorimetry~0.50 µM[4]

Signaling Pathways Involving the p14-MP1 Complex

The p14-MP1 complex is a central hub in two major signaling pathways:

  • MAPK/ERK Pathway: The p14-MP1 scaffold facilitates the activation of ERK1/2 by MEK1 on the surface of late endosomes. This localized signaling is crucial for regulating cell proliferation and differentiation.[8]

  • mTORC1 Pathway: As part of the Ragulator complex, p14-MP1 is essential for the amino-acid-dependent activation of mTORC1 on the lysosomal surface, a key regulator of cell growth and metabolism.[6][7]

MAPK_Signaling_Pathway cluster_endosome Late Endosome/Lysosome p18 p18 (LAMTOR1) p14MP1 p14-MP1 (LAMTOR3/2) p18->p14MP1 anchors MEK1 MEK1 p14MP1->MEK1 scaffolds ERK12 ERK1/2 MEK1->ERK12 activates Downstream Downstream Targets (Proliferation, Differentiation) ERK12->Downstream GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK1

MAPK/ERK signaling pathway involving the p14-MP1 complex.

mTORC1_Signaling_Pathway cluster_lysosome Lysosome Ragulator Ragulator Complex (p18-p14-MP1-LAMTOR4/5) RagGTPases Rag GTPases Ragulator->RagGTPases recruits mTORC1 mTORC1 RagGTPases->mTORC1 recruits and activates CellGrowth Cell Growth & Metabolism mTORC1->CellGrowth AminoAcids Amino Acids AminoAcids->RagGTPases

mTORC1 signaling pathway involving the Ragulator complex.

Experimental Protocols

Detailed methodologies for studying the interactions of the p14-MP1 complex are provided below.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to isolate the p14-MP1 complex and its binding partners from cell lysates.

CoIP_Workflow A Cell Lysis B Pre-clearing (with control beads) A->B C Incubation with Primary Antibody (e.g., anti-p14) B->C D Immunoprecipitation (with Protein A/G beads) C->D E Washing D->E F Elution E->F G Analysis (Western Blot) F->G

Co-Immunoprecipitation workflow.

Materials:

  • Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.[11]

  • Wash buffer: Cell lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution buffer: 2x SDS-PAGE sample buffer.

  • Primary antibody (e.g., anti-p14, anti-MP1, or anti-p18).

  • Control IgG antibody (from the same species as the primary antibody).

  • Protein A/G magnetic beads.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation: Add 1-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add 30 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 30 µL of elution buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against the expected interacting proteins.[11][12]

GST Pull-Down Assay for In Vitro Interactions

This assay confirms a direct physical interaction between two proteins.

GST_Pull_Down_Workflow A Immobilize GST-bait (e.g., GST-p14) on Glutathione (B108866) Beads B Incubate with Prey Protein Lysate (e.g., His-MP1) A->B C Washing B->C D Elution C->D E Analysis (SDS-PAGE/Western Blot) D->E

GST Pull-Down Assay workflow.

Materials:

  • GST-tagged "bait" protein (e.g., GST-p14) and a "prey" protein (e.g., His-tagged MP1), purified from E. coli.

  • Binding/Wash buffer: PBS, 1% Triton X-100, 1 mM DTT, supplemented with protease inhibitors.

  • Elution buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.

  • Glutathione-agarose or magnetic beads.

Protocol:

  • Bead Preparation: Wash the glutathione beads three times with ice-cold PBS.

  • Bait Immobilization: Incubate the purified GST-p14 with the washed beads for 1-2 hours at 4°C on a rotator. Use GST protein alone as a negative control.

  • Washing: Pellet the beads and wash three times with binding/wash buffer to remove unbound bait protein.

  • Binding: Add the purified prey protein (His-MP1) or a cell lysate containing the prey to the beads and incubate for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads and wash three to five times with 1 mL of binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature. Alternatively, boil the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.[13][14][15]

Yeast Two-Hybrid (Y2H) Screen for Identifying Novel Interactions

Y2H is a powerful technique to screen a cDNA library for novel interaction partners of a "bait" protein.

Y2H_Workflow A Construct Bait Plasmid (e.g., pGBKT7-p14) B Transform Yeast with Bait Plasmid A->B C Mate with Prey Library Yeast Strain B->C D Select Diploids on Nutrient-Deficient Media C->D E Isolate and Sequence Prey Plasmids from Positive Colonies D->E

Yeast Two-Hybrid screening workflow.

Materials:

  • Yeast strains (e.g., AH109 and Y187).

  • Bait vector (e.g., pGBKT7) and prey cDNA library vector (e.g., pGADT7).

  • Yeast transformation reagents.

  • Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Protocol:

  • Bait Construction: Clone the coding sequence of p14 into the bait vector to create a fusion with the GAL4 DNA-binding domain (DBD).

  • Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and test for auto-activation on selective media. The bait should not activate reporter genes on its own.

  • Screening: Mate the bait-expressing yeast strain with a yeast strain pre-transformed with a prey cDNA library (fused to the GAL4 activation domain - AD).

  • Selection: Plate the mated yeast on high-stringency selective media. Only yeast cells where the bait and prey proteins interact will grow, as the interaction reconstitutes a functional GAL4 transcription factor, driving the expression of reporter genes.

  • Validation: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the potential interacting proteins.

  • Confirmation: Re-transform the identified prey plasmid with the original bait plasmid into yeast and re-plate on selective media to confirm the interaction.[16][17][18]

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

SPR is used to measure the kinetics (association and dissociation rates) and affinity of protein-protein interactions in real-time.

SPR_Workflow A Immobilize Ligand (e.g., GST-p14) on Sensor Chip B Inject Analyte (e.g., MP1) at Varying Concentrations A->B C Monitor Association and Dissociation B->C D Regenerate Chip Surface C->D E Data Analysis (ka, kd, Kd) D->E

Surface Plasmon Resonance workflow.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (NHS, EDC).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Purified ligand (e.g., GST-p14) and analyte (e.g., MP1).

Protocol:

  • Ligand Immobilization: Covalently immobilize the GST-p14 onto the sensor chip surface using amine coupling. A control flow cell should be prepared by activating and deactivating the surface without adding any protein.

  • Analyte Injection: Inject a series of concentrations of the analyte (MP1) over the ligand and control surfaces at a constant flow rate.

  • Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the signal from the control flow cell from the ligand flow cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][19][20][21]

By employing these techniques, researchers can gain a detailed understanding of the molecular interactions governing the function of the p14-MP1 complex, paving the way for the development of novel therapeutic strategies.

References

Visualizing and Analyzing the 1P14 Structure in PyMOL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization and analysis of the 1P14 protein structure using PyMOL. The 1P14 entry in the Protein Data Bank (PDB) is the crystal structure of a catalytic-loop mutant of the human insulin (B600854) receptor tyrosine kinase. Understanding the structural implications of this mutation is crucial for research in insulin signaling, diabetes, and cancer. This guide will walk you through the necessary steps to fetch, visualize, and analyze this mutant structure in comparison to its wild-type counterpart, providing insights into its function and potential for drug development.

Data Presentation: Structural Quality and Geometry of 1P14

A thorough analysis of a protein structure begins with assessing its quality. The following table summarizes key validation metrics for the 1P14 structure, extracted from its wwPDB validation report. This data provides a quantitative overview of the geometric quality of the deposited model.

MetricValuePercentile Rank
Ramachandran Plot
- Favored95.8%85
- Allowed4.2%100
- Outliers0.0%100
Sidechain Outliers 0.0%100
R-Value Free 0.27768
R-Value Work 0.23270
Clashscore 11.2659
**Average B-factor (Ų) **45.1-

Note: Percentile ranks are relative to all X-ray structures of similar resolution. A higher percentile rank indicates a better quality metric.

Signaling Pathway: Insulin Receptor Tyrosine Kinase

The insulin receptor is a key player in cellular metabolism, growth, and proliferation. Its signaling cascade is initiated by the binding of insulin, leading to the autophosphorylation of the intracellular tyrosine kinase domains and subsequent phosphorylation of downstream substrates. The following diagram illustrates the simplified signaling pathway.

InsulinSignaling Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR IR->IR IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle stimulates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Metabolic_Effects Metabolic Effects (Glucose Uptake) GLUT4_translocation->Metabolic_Effects

Caption: Simplified Insulin Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for visualizing and analyzing the 1P14 structure in PyMOL.

Protocol 1: Fetching and Basic Visualization of 1P14

This protocol describes the initial steps to load and display the 1P14 structure in PyMOL.

Methodology:

  • Launch PyMOL: Open the PyMOL application.

  • Fetch the PDB Structure: In the PyMOL command line, type fetch 1P14 and press Enter. This will download and load the structure from the PDB.

  • Initial Visualization: The structure will be displayed in a default "lines" representation. To get a better overview of the protein's secondary structure, use the following commands:

    • hide everything, all

    • show cartoon, 1P14

  • Coloring: To differentiate the protein chain, you can color it. For example, to color it green:

    • color green, 1P14

  • Set a White Background: For clarity in visualization and for creating figures, set the background to white:

    • bg_color white

  • Center and Zoom: To focus on the molecule:

    • zoom vis

Protocol 2: Comparative Analysis of Mutant (1P14) and Wild-Type (1IRK) Structures

This protocol details the steps to compare the mutant 1P14 structure with its wild-type counterpart (PDB ID: 1IRK) to identify structural differences.[1]

Methodology:

  • Fetch Both Structures:

    • fetch 1P14

    • fetch 1IRK

  • Align the Structures: To compare the two structures, they must be superimposed. The align command performs a sequence alignment followed by a structural superposition.[2][3]

    • align 1P14, 1IRK

    • PyMOL will output the RMSD (Root Mean Square Deviation) value, which indicates the degree of structural similarity. A lower RMSD value signifies a higher similarity.

  • Visualizing the Alignment:

    • Color the two structures differently to distinguish them:

      • color cyan, 1P14

      • color salmon, 1IRK

    • Display both as cartoons:

      • show cartoon, 1P14

      • show cartoon, 1IRK

  • Identifying the Mutation Site: The 1P14 structure is a mutant of the insulin receptor tyrosine kinase. To locate and inspect the mutation, you need to know the specific mutation. In the case of 1P14, it is a mutation in the catalytic loop.

  • Focusing on the Mutation Site:

    • Use the sequence viewer (Display > Sequence) to identify the mutated residue(s).

    • Select and show the side chains of the mutated residue in 1P14 and the corresponding wild-type residue in 1IRK as sticks to observe any conformational changes. For example, to show residue 1162 in both structures:

      • show sticks, 1P14 and resi 1162

      • show sticks, 1IRK and resi 1162

      • zoom (resi 1162 and (1P14 or 1IRK))

      • label (resi 1162 and name CA), "resi %s" % resi

Protocol 3: Quantitative Analysis - Measuring Distances

This protocol explains how to measure distances between atoms, which can be useful for quantifying the impact of a mutation on the local environment.

Methodology:

  • Enable Measurement Wizard: Go to Wizard > Measurement.

  • Select Atoms: Click on the two atoms between which you want to measure the distance. The distance will be displayed in Angstroms (Å).

  • Example Measurement: To measure the distance between the C-alpha atoms of two residues (e.g., residue 1158 and 1162) in the catalytic loop of 1P14:

    • In the PyMOL viewer, click on the C-alpha atom of residue 1158.

    • Click on the C-alpha atom of residue 1162.

  • Store and Compare Measurements: Record the distances in a table to compare between the wild-type and mutant structures. This can reveal subtle conformational changes.

Logical Workflow for Structure Analysis

The following diagram outlines the logical workflow for the visualization and analysis of the 1P14 structure as described in the protocols.

PymolWorkflow start Start fetch_pdb Fetch PDB Structures (1P14 & 1IRK) start->fetch_pdb align_structures Align Structures fetch_pdb->align_structures visualize Visualize Alignment (Cartoon, Colors) align_structures->visualize identify_mutation Identify Mutation Site visualize->identify_mutation analyze_local_env Analyze Local Environment (Show Sticks, Surfaces) identify_mutation->analyze_local_env measure_distances Measure Distances analyze_local_env->measure_distances generate_figures Generate Publication-Quality Figures measure_distances->generate_figures end End generate_figures->end

Caption: PyMOL Workflow for 1P14 Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein 1P14 Expression & Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and solubility of the 1P14 protein.

Frequently Asked Questions (FAQs)

Q1: What is the 1P14 protein and what is its function?

The adaptor protein p14 is involved in cell-surface receptor endocytosis and is associated with the cytoplasmic face of late endosomes.[1] It plays a crucial role in the ERK MAP kinase signaling pathway by interacting with the scaffolding protein MP1, which in turn binds to MEK1 and ERK1.[1] This interaction localizes the signaling complex to late endosomes, ensuring efficient and specific signal transmission upon receptor stimulation.[1] Structurally, p14 has a profilin-like fold with a central five-stranded beta-sheet surrounded by alpha-helices.[1]

Q2: I am not getting any expression of my 1P14 protein. What are the initial checks I should perform?

When no protein expression is observed, it is crucial to verify the integrity of your expression construct and the experimental setup. First, confirm the accuracy of the 1P14 gene sequence in your expression vector. Then, ensure you are using the correct antibiotic selection and concentration for your plasmid. It is also important to take a pre-induction sample of your culture to compare with the post-induction sample on an SDS-PAGE gel; this will help you identify if there is any basal expression or if the induction is failing.

Q3: My 1P14 protein is expressed, but it's completely insoluble and forming inclusion bodies. What can I do?

Insoluble protein expression is a common issue, particularly when expressing eukaryotic proteins in bacterial systems.[2][3] Inclusion bodies are aggregates of misfolded proteins.[3] To improve solubility, you can try several strategies:

  • Lower the expression temperature: Reducing the temperature after induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[4][5]

  • Reduce inducer concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription and translation, which may facilitate correct protein folding.[4]

  • Change the expression host: Using different E. coli strains, such as those engineered to enhance disulfide bond formation or those containing chaperones, can improve solubility.[4]

  • Utilize a solubility-enhancing fusion tag: Fusion partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) are known to improve the solubility of recombinant proteins.[2]

Troubleshooting Guides

Guide 1: Low or No 1P14 Expression

This guide provides a step-by-step approach to troubleshoot poor or absent protein expression.

Problem: No visible band of the expected molecular weight for 1P14 on SDS-PAGE after induction.

Workflow for Troubleshooting Low/No Expression:

Low_Expression_Troubleshooting Start Start: Low/No Expression Check_Vector 1. Verify Vector Integrity (Sequencing, Restriction Digest) Start->Check_Vector Check_Transformation 2. Check Transformation Efficiency (Plate Controls) Check_Vector->Check_Transformation Check_Induction 3. Optimize Induction Conditions (Time, Temperature, Inducer Conc.) Check_Transformation->Check_Induction Check_Host_Strain 4. Test Different Host Strains Check_Induction->Check_Host_Strain Codon_Optimization 5. Consider Codon Optimization (Match Host Codon Usage) Check_Host_Strain->Codon_Optimization Alternative_System 6. Switch Expression System (Yeast, Insect, Mammalian) Codon_Optimization->Alternative_System End End: Expression Optimized Alternative_System->End

Caption: Troubleshooting workflow for low or no protein expression.

Guide 2: 1P14 Protein Insolubility

This guide addresses the common problem of target protein accumulating in inclusion bodies.

Problem: 1P14 is expressed but is found in the insoluble pellet after cell lysis.

Strategies to Enhance Protein Solubility:

StrategyParameters to OptimizeExpected Outcome
Lower Expression Temperature 15°C, 18°C, 25°C, 30°CIncreased proportion of soluble protein
Vary Inducer (IPTG) Concentration 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mMReduced expression rate, allowing for proper folding
Change Expression Host Strain BL21(DE3)pLysS, Rosetta(DE3), SHuffle T7Improved folding environment (e.g., disulfide bonds)
Add a Solubility Tag N-terminal or C-terminal MBP, GST, SUMOEnhanced solubility of the fusion protein
Modify Lysis Buffer pH, salt concentration, additives (glycerol, detergents)Improved protein stability and solubility during purification

Workflow for Improving Protein Solubility:

Solubility_Troubleshooting Start Start: Insoluble Protein Optimize_Expression 1. Optimize Expression Conditions (Lower Temp, Lower Inducer) Start->Optimize_Expression Change_Host 2. Change Host Strain (e.g., Rosetta, SHuffle) Optimize_Expression->Change_Host Add_Tag 3. Add Solubility-Enhancing Tag (MBP, GST, SUMO) Change_Host->Add_Tag Refolding 4. Attempt Protein Refolding (Denaturation/Renaturation) Add_Tag->Refolding Change_System 5. Switch Expression System (Yeast, Insect, Mammalian) Refolding->Change_System End End: Soluble Protein Obtained Change_System->End p14_Signaling_Pathway Receptor Cell Surface Receptor p14 p14 Receptor->p14 Activation MP1 MP1 p14->MP1 Recruitment to Late Endosome MEK1 MEK1 MP1->MEK1 Binds ERK1 ERK1 MEK1->ERK1 Phosphorylates Nucleus Nucleus (Gene Expression) ERK1->Nucleus Translocates & Activates Transcription Factors

References

Technical Support Center: Crystallization of the Insulin Receptor Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of insulin (B600854) receptor kinase (IRK) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for obtaining low-resolution crystals of the insulin receptor kinase domain?

A1: Low-resolution diffraction is a frequent challenge in protein crystallography. For the insulin receptor kinase (IRK) domain, several factors can contribute to this issue:

  • High Solvent Content: A large volume of solvent within the crystal lattice can lead to molecular disorder and weaker diffraction.

  • Inherent Flexibility: The IRK domain, particularly its activation loop, possesses inherent flexibility, which can result in conformational heterogeneity within the crystal.

  • Crystal Packing Defects: Imperfections in the arrangement of molecules within the crystal lattice, such as mosaicity, can degrade diffraction quality.

  • Suboptimal Cryoprotection: The formation of crystalline ice during flash-cooling can severely damage the crystal lattice and reduce resolution.

Q2: What are the initial steps to consider when trying to improve the resolution of my IRK crystals?

A2: Before proceeding to more advanced optimization techniques, ensure the following have been thoroughly addressed:

  • Protein Purity and Homogeneity: Confirm the purity and homogeneity of your IRK protein sample. The presence of aggregates or contaminants can hinder the growth of well-ordered crystals.

  • Refinement of Initial Crystallization Conditions: Systematically screen finer ranges of precipitant concentration, pH, and protein concentration around your initial hit condition. Small adjustments can sometimes lead to significant improvements in crystal quality.

  • Temperature Optimization: Experiment with different crystallization temperatures. A lower or higher temperature can affect the kinetics of crystal growth and improve order.

Q3: Can additives be used to improve the resolution of IRK crystals?

A3: Yes, the addition of small molecules to the crystallization drop can significantly improve crystal quality. These additives can work by various mechanisms, such as stabilizing the protein, mediating crystal contacts, or reducing solvent content. For kinases, common additives to screen include:

  • Small Molecules and Salts: Low concentrations of salts or small organic molecules can alter the solvation properties of the protein and promote better packing.

  • Detergents: If your IRK construct includes transmembrane domains or is prone to aggregation, a low concentration of a suitable detergent might be beneficial.

  • Ligands: Co-crystallization with a known ligand, substrate analog (like an ATP analog), or inhibitor can stabilize a specific conformation of the IRK, reducing heterogeneity and improving diffraction.

Troubleshooting Guides

Issue 1: My IRK crystals are small, poorly formed, or appear as showers of microcrystals.

This is a common nucleation problem. The goal is to reduce the number of nucleation events and promote the growth of existing nuclei.

Troubleshooting Workflow: Nucleation Problems

G start Initial Observation: Small, numerous, or poorly formed crystals step1 Reduce Supersaturation start->step1 step2 Introduce Seeds (Microseeding) step1->step2 If crystals are still too small/numerous step3 Vary Temperature step1->step3 If supersaturation change is ineffective end_goal Fewer, larger, well-formed crystals step1->end_goal Successful step2->end_goal Successful step4 Screen Additives step3->step4 step3->end_goal Successful step4->end_goal Successful

Caption: Troubleshooting workflow for nucleation issues.

Solutions:

  • Reduce Supersaturation:

    • Decrease the precipitant concentration in the reservoir solution.

    • Lower the protein concentration.

    • Increase the volume of the crystallization drop to slow down equilibration.

  • Microseeding: This is a powerful technique to control nucleation.[1][2] It involves introducing microscopic seed crystals into a new crystallization drop that is equilibrated at a lower level of supersaturation.[2] This encourages the growth of a few large crystals rather than many small ones. Refer to the detailed Microseeding Protocol below.

Issue 2: My IRK crystals are of a reasonable size but diffract poorly (e.g., > 4 Å resolution).

This indicates internal disorder within the crystal. Post-crystallization treatments can often improve the molecular packing and, consequently, the diffraction resolution.[3][4][5]

Troubleshooting Workflow: Poor Diffraction

G start Initial Observation: Large crystals, poor diffraction (>4 Å) step1 Crystal Dehydration start->step1 step2 Crystal Annealing step1->step2 If dehydration doesn't improve or worsens diffraction end_goal Improved Resolution (<3 Å) step1->end_goal Successful step3 Optimize Cryoprotection step2->step3 step2->end_goal Successful step4 Additive Screening step3->step4 step3->end_goal Successful step4->end_goal Successful

Caption: Troubleshooting workflow for poor diffraction from well-sized crystals.

Solutions:

  • Crystal Dehydration: Controlled removal of water from the crystal's solvent channels can lead to a more compact and ordered lattice, often dramatically improving resolution.[3] This can be achieved by various methods, including vapor diffusion against a higher precipitant concentration or exposure to a controlled humidity environment. Refer to the detailed Crystal Dehydration Protocol below.

  • Crystal Annealing: This technique can reduce mosaicity caused by the flash-cooling process.[5] It involves briefly warming a flash-cooled crystal (while still on the goniometer) to allow the molecules to relax into a more ordered state, followed by re-cooling.

  • Cryoprotectant Optimization: Suboptimal cryoprotection can damage the crystal. Systematically screen different cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, PEG 400) and their concentrations. A multi-step soaking protocol in different cryoprotectants has also been shown to be effective in some cases.

Quantitative Data on Resolution Improvement

ProteinTreatmentInitial Resolution (Å)Final Resolution (Å)Reference
DsbC–DsbD complexDehydration7.02.6Heras et al., 2003[5]
Prokaryotic CLC chloride channelDehydration8.04.0Kuo et al., 2003[5]
Bovine Serum AlbuminDehydration~8.03.2(Not specified in snippets)
CagAMulti-step Cryoprotectant Soaking7.53.1(Not specified in snippets)

Experimental Protocols

Microseeding Protocol

This protocol is adapted from established microseeding techniques.[1]

  • Prepare the Seed Stock:

    • Transfer a few of your best initial IRK crystals into a small volume (e.g., 20-50 µL) of stabilizing solution (typically the reservoir solution from the original crystallization condition).

    • Crush the crystals using a seed bead or by gentle vortexing. The goal is to create a suspension of microscopic crystal fragments.

    • Perform serial dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.

  • Set up New Crystallization Drops:

    • Prepare hanging or sitting drops with your IRK protein and a reservoir solution that is in the metastable zone (i.e., a lower precipitant concentration than the one that produced the initial crystals).

    • Introduce a small volume (e.g., 0.1-0.2 µL) of the diluted seed stock to the drop using a pipette tip or a cat whisker. It is also possible to streak the seed stock across the drop.

  • Equilibration and Observation:

    • Seal the crystallization plate and incubate at the desired temperature.

    • Monitor the drops for the growth of new, larger crystals over the following days to weeks.

Crystal Dehydration Protocol (Vapor Diffusion)

This is a common and effective method for controlled crystal dehydration.[3]

  • Prepare Dehydration Solutions:

    • Prepare a series of solutions with increasing concentrations of the primary precipitant from your crystallization condition. For example, if your crystals grew in 15% PEG 3000, prepare solutions of 17%, 19%, 21%, etc., PEG 3000.

  • Perform Dehydration:

    • Method A (Stepwise Transfer): Carefully transfer a crystal to a drop containing a slightly higher precipitant concentration. Allow it to equilibrate for a few minutes to hours. Repeat this process, moving the crystal through progressively higher precipitant concentrations.

    • Method B (Hanging Drop Equilibration): Place the crystal in a hanging drop of its mother liquor. Replace the reservoir solution with one containing a higher precipitant concentration. This allows for slower, more controlled dehydration.

  • Cryoprotection and Flash-Cooling:

    • After dehydration, briefly soak the crystal in a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant should be prepared in the final dehydration solution to prevent the crystal from rehydrating or dissolving.

Insulin Receptor Signaling Pathway

Understanding the biological context of the IRK is crucial for drug development. The following diagram illustrates the simplified insulin receptor signaling pathway.

G cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylation Insulin Insulin Insulin->IR Binding & Activation PI3K PI3K IRS->PI3K Activation Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Growth, Proliferation) ERK->Gene

Caption: Simplified insulin receptor signaling pathway.

References

Technical Support Center: Overcoming Challenges in 1P14 (p14/LAMTOR2) Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Protein Identification: The designation "1P14" is not a standard protein identifier in major databases. Based on common nomenclature and search results, this guide assumes "1P14" refers to the p14 adaptor protein , also known as LAMTOR2 . This protein is a crucial component of the Ragulator complex and acts as a scaffold in the MAPK and mTOR signaling pathways. It forms a stable heterodimer with MEK1 partner 1 (MP1), also known as LAMTOR3. This interaction is critical for the stability and function of both proteins. The following guide is tailored to the purification of this p14/LAMTOR2 protein, often in complex with its partner MP1/LAMTOR3.

Frequently Asked Questions (FAQs)

Q1: What is the function of the p14 (LAMTOR2) protein and why is its interaction with MP1 (LAMTOR3) important for purification?

A1: The p14 (LAMTOR2) protein is an adaptor protein that, together with its binding partner MP1 (LAMTOR3), forms a scaffold for the MAP kinase (MAPK) signaling cascade.[1][2] This p14-MP1 complex is localized to the surface of late endosomes and lysosomes, which is essential for proper signal transduction.[3] Crucially, p14 is required to recruit MP1 to these endosomal membranes.[3] Research has shown that MP1 (LAMTOR3) is unstable and rapidly degraded by the proteasome when p14 (LAMTOR2) is absent.[4] Therefore, for successful purification of a stable, functional protein, co-expression of p14 and MP1 is highly recommended.

Q2: Which expression system is best for producing the p14-MP1 complex?

A2: The choice of expression system depends on the downstream application.

  • Bacterial (E. coli): This system is rapid and cost-effective. Recombinant human LAMTOR3 (MP1) has been successfully expressed in E. coli.[5][6] However, full-length p14 has been reported to express poorly in E. coli alone. Co-expression of both p14 and MP1 may improve solubility and yield. This system is suitable for producing large quantities of un-modified protein for structural studies or antibody production.

  • Insect (Baculovirus system): Insect cells can provide higher yields of soluble protein and can perform some post-translational modifications, which may be important for function.

  • Mammalian (e.g., HEK293, CHO): For studying the complex in a more native environment with mammalian-specific post-translational modifications and for functional assays involving other mammalian proteins, a mammalian expression system is ideal. Affinity purification of scaffold complexes from tissue culture cells is a common approach.[7]

Q3: My p14 protein is expressed but I have a very low yield. What are the common causes and solutions?

A3: Low yield is a frequent challenge in protein purification. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestions
Poor Expression Optimize codon usage for your expression host. Lower the induction temperature (e.g., 16-20°C) and extend the induction time.[8] Test different expression strains.
Protein Instability/Degradation As p14's stability is dependent on MP1, co-express both proteins.[4] Always work at 4°C and add a protease inhibitor cocktail to your lysis buffer.[9]
Formation of Insoluble Aggregates (Inclusion Bodies) Lower the expression temperature and inducer concentration.[8] Test different lysis buffers with varying pH, salt concentrations, and additives like glycerol (B35011) or mild detergents to improve solubility.[8]
Inefficient Lysis Ensure your lysis method (e.g., sonication, high pressure) is effective. You can check for lysis efficiency under a microscope. Add DNase to the lysis buffer to reduce viscosity from released DNA.
Poor Binding to Chromatography Resin Ensure the affinity tag is accessible. If not, consider moving the tag to the other terminus of the protein.[9] Check that the pH and ionic strength of your binding buffer are optimal for the resin.
Protein Loss During Wash Steps Your wash conditions may be too stringent. Try decreasing the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) in the wash buffer.[9]

Troubleshooting Guides

Issue 1: Protein Aggregation or Precipitation During Purification

Symptoms:

  • Visible precipitate after cell lysis or during chromatography steps.

  • Loss of protein from the soluble fraction.

  • High back pressure on chromatography columns.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein aggregation.

Detailed Steps:

  • Optimize Lysis Buffer:

    • pH: The protein's isoelectric point (pI) affects its solubility. Empirically test a range of pH values (e.g., 6.5 to 8.5) to find where the protein is most soluble.

    • Ionic Strength: Many proteins are more soluble at higher salt concentrations.[8] Try increasing the NaCl or KCl concentration in your lysis and purification buffers to 300-500 mM.

    • Additives: Include stabilizing agents like 5-10% glycerol. For stubborn aggregation, consider adding small amounts of non-ionic detergents (e.g., Triton X-100, Tween-20) or chaotropic agents like a low concentration of urea (B33335) (e.g., 1-2 M) in the lysis buffer, which can sometimes be removed in later steps.

  • Modify Expression Conditions:

    • Temperature: Lowering the expression temperature (e.g., to 16-20°C) slows down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.

    • Co-expression: Given the interdependence of p14 and MP1, co-expressing both proteins is the most critical step to ensure the stability and proper folding of each.[4]

  • Refolding from Inclusion Bodies: If the protein is found predominantly in the insoluble pellet, purification under denaturing conditions (e.g., with 6-8 M urea or guanidinium (B1211019) hydrochloride) followed by a refolding protocol may be necessary. This is a more advanced procedure and requires careful optimization of the refolding buffer.

Issue 2: Protein Degradation

Symptoms:

  • Multiple lower molecular weight bands on an SDS-PAGE gel, especially when stained with Coomassie or detected by Western blot with an antibody against the protein or its tag.

  • Loss of full-length protein over time, even when stored at 4°C.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein degradation.

Detailed Steps:

  • Use Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail. This is the most critical step to prevent degradation from proteases released during lysis.

  • Maintain Low Temperature: Perform all purification steps, including cell lysis, centrifugation, and chromatography, at 4°C to reduce protease activity.

  • Work Quickly: Minimize the time between cell lysis and the completion of the purification protocol. The longer the crude lysate sits, the more time proteases have to degrade your target protein.

  • Co-express with MP1: As monomeric p14/LAMTOR2 is a target for proteasomal degradation, ensuring it is in a stable complex with MP1/LAMTOR3 is a key preventative measure.[4]

Experimental Protocols

Protocol 1: Co-expression and Purification of His-tagged p14-MP1 Complex from E. coli

This protocol is a representative starting point and may require optimization. It assumes the use of a dual-expression vector or co-transformation with two compatible plasmids, one encoding His-tagged p14 and the other encoding untagged MP1.

1. Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with the expression plasmid(s).

  • Inoculate a 50 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C, then induce protein expression with 0.1-0.5 mM IPTG.

  • Continue to grow the culture overnight (16-18 hours) at 18°C.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.

2. Cell Lysis:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add DNase I to ~10 µg/mL and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by passing them through a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at >20,000 x g for 30-45 minutes at 4°C. Collect the supernatant.

3. Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Wash Buffer.

  • Elute the protein complex with 5 CV of Elution Buffer. Collect fractions.

4. Size Exclusion Chromatography (Polishing Step):

  • Concentrate the eluted fractions to 1-2 mL using a centrifugal concentrator.

  • Equilibrate a size exclusion chromatography (gel filtration) column with SEC Buffer.

  • Load the concentrated protein onto the column and run the chromatography.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified p14-MP1 complex.

  • Pool the pure fractions, concentrate if necessary, and store at -80°C.

Buffer Compositions:

BufferCompositionNotes
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 10 mM ImidazoleImidazole is included to reduce non-specific binding to the Ni-NTA resin.
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 20-40 mM ImidazoleA slightly higher imidazole concentration helps to remove weakly bound contaminants.
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 250-500 mM ImidazoleThe high imidazole concentration competes with the His-tag for binding to the nickel ions, eluting the protein.
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTTA buffer closer to physiological conditions, suitable for storing the final purified protein. DTT is a reducing agent to prevent oxidation.

Visualizations

p14-MP1 Signaling Pathway

Signaling_Pathway cluster_endosome Late Endosome/Lysosome p14_MP1 p14-MP1 Complex MEK1 MEK1 p14_MP1->MEK1 scaffolds GrowthFactor Growth Factor Signal GrowthFactor->p14_MP1 activates ERK1 ERK1 MEK1->ERK1 phosphorylates Downstream Downstream Targets (Proliferation, Migration) ERK1->Downstream activates

Caption: Simplified p14-MP1 MAPK signaling pathway.

Experimental Workflow for p14-MP1 Purification

Purification_Workflow Start Co-transform E. coli with p14 and MP1 plasmids Expression Induce Protein Expression (Low Temp, Overnight) Start->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Lysis Cell Lysis (Sonication) + Protease Inhibitors Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification IMAC Affinity Chromatography (IMAC) (Capture Step) Clarification->IMAC SEC Size Exclusion Chromatography (Polishing Step) IMAC->SEC Analysis Analyze Purity (SDS-PAGE) & Concentration SEC->Analysis Storage Store at -80°C Analysis->Storage

Caption: Experimental workflow for p14-MP1 complex purification.

References

Technical Support Center: Optimizing Kinase Assays for Mutant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when developing and troubleshooting kinase assays for mutant proteins.

Frequently Asked Questions (FAQs)

Q1: My purified mutant kinase shows very low or no activity compared to the wild-type. What are the first things I should check?

A1: Lack of activity in a mutant kinase is a common issue. Here’s a step-by-step approach to troubleshoot:

  • Protein Integrity and Stability: Confirm the purity and integrity of your mutant protein using SDS-PAGE. A degraded or aggregated protein will likely be inactive. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[1]

  • Cofactor and Buffer Requirements: Some mutations can alter a kinase's requirement for specific metal ions (like Mg²⁺ or Mn²⁺) or its sensitivity to buffer components (pH, ionic strength). Re-optimize these conditions for the mutant protein.

  • Substrate Affinity: The mutation may have altered the kinase's affinity for its substrate. Try increasing the substrate concentration. It may be necessary to screen a panel of substrates to find an optimal one for the mutant.[2]

  • Autophosphorylation Requirement: Many kinases require autophosphorylation for full activation.[2] The mutation might impair this process. Check the phosphorylation status of your purified enzyme and, if necessary, perform a pre-incubation with ATP to allow for activation.[2][3]

  • Kinase-Dead Mutant: Confirm from literature or through sequencing that the mutation is not known to render the kinase catalytically dead. Some mutations, even outside the active site, can lock the kinase in an inactive conformation.[4][5]

Q2: How do I determine the optimal ATP concentration for my mutant kinase assay?

A2: The optimal ATP concentration depends on the assay's goal. Most kinase inhibitors are ATP-competitive, making ATP concentration a critical parameter that directly affects inhibitor IC50 values.[6][7]

  • For Inhibitor Screening (Sensitivity): Assays are often performed at or near the Michaelis constant (Kₘ) for ATP.[6][7] This provides a good balance for detecting ATP-competitive inhibitors.[6] To determine the apparent Kₘ (Kₘ,app), titrate ATP at a fixed, saturating concentration of your protein substrate and measure the initial reaction velocity.

  • For Physiological Relevance: To better predict an inhibitor's efficacy in a cellular context, use ATP concentrations that mimic intracellular levels (typically 1-10 mM).[6][7] Be aware that this will increase the apparent IC50 for competitive inhibitors.[6][7]

Q3: My assay results are highly variable between replicates. What are the common causes of poor reproducibility?

A3: High variability can undermine your results. Key factors to investigate include:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or compounds, is a major source of error. Ensure pipettes are calibrated and use appropriate techniques.[1][8]

  • Reagent Mixing: Ensure all solutions, especially enzyme and substrate stocks, are thoroughly mixed before dispensing into the assay plate.[1]

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and alter reaction rates.[1] To mitigate this, avoid using the outer wells or fill them with buffer or water.[1]

  • Inconsistent Incubation: Ensure consistent incubation times and temperatures for all wells.[1] Temperature gradients across the plate can significantly affect enzyme kinetics.[9]

  • DMSO Concentration: If using compounds dissolved in DMSO, ensure the final concentration is low (typically <1%) and consistent across all wells, including controls, as DMSO can inhibit kinase activity.[1]

Q4: How do mutations outside the ATP-binding pocket affect kinase activity and inhibitor sensitivity?

A4: Mutations outside the active site can have profound effects by altering the kinase's conformation. For example, mutations in the activation loop, like the common BRAF V600E mutation, can destabilize the inactive conformation, leading to constitutive, RAS-independent activation.[4][10][11] This conformational change can also affect the binding of "Type II" inhibitors, which specifically target the inactive state, potentially increasing or decreasing their potency.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
No kinase activity detected 1. Inactive enzyme (degraded, misfolded).[1] 2. Sub-optimal assay conditions (buffer, pH, cofactors). 3. Incorrect substrate or ATP concentration. 4. Kinase requires activation (e.g., autophosphorylation).[2]1. Verify protein integrity via SDS-PAGE. Aliquot and store enzyme properly to avoid freeze-thaw cycles.[1] 2. Perform a matrix optimization of pH, MgCl₂, and other buffer components. 3. Titrate substrate and ATP to determine optimal concentrations.[9][13] 4. Pre-incubate the kinase with ATP prior to starting the reaction.[3]
High background signal 1. Contaminating kinase activity in the protein prep.[12] 2. Substrate instability or non-enzymatic degradation. 3. Assay detection reagents are interfering or unstable.1. Use highly purified protein preparations (>95%).[12] 2. Run a "no enzyme" control to measure substrate degradation. Test substrate stability over the assay time course. 3. Run a "no enzyme, no substrate" control to check for background from detection reagents.
IC50 values differ from literature 1. Different ATP concentration used in the assay.[6][7] 2. Different substrate, enzyme concentration, or buffer conditions. 3. Assay format is different (e.g., biochemical vs. cell-based).[14]1. Standardize ATP concentration, often at the Kₘ,app, for comparing ATP-competitive inhibitors.[6] 2. Replicate the published assay conditions as closely as possible. 3. Be aware that IC50s from biochemical assays are often more potent than those from cell-based assays due to factors like cell permeability and intracellular ATP competition.[7][14]
Assay signal decreases over time (assay drift) 1. Enzyme instability at assay temperature. 2. Substrate or ATP depletion. 3. Instability of detection reagents (e.g., luciferase).1. Determine the enzyme's stability at the assay temperature. Consider running the assay at a lower temperature or for a shorter duration. 2. Ensure substrate consumption is in the linear range (typically <20%). If necessary, reduce enzyme concentration or reaction time. 3. Check the manufacturer's data for the half-life of your detection reagents and read the plate within the stable window.

Experimental Protocols & Data

Protocol: Adapting the ADP-Glo™ Kinase Assay for a Mutant Kinase

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the reaction.[15][16] This protocol outlines the steps to optimize the assay for a novel mutant kinase.

Objective: To determine the optimal enzyme concentration and ATP Kₘ,app for a mutant kinase.

Workflow Overview:

G cluster_0 Phase 1: Enzyme Titration cluster_1 Phase 2: ATP Titration (Km,app Determination) A 1. Prepare serial dilution of mutant kinase B 2. Run kinase reaction at fixed, high ATP (e.g., 100 µM) and substrate concentrations A->B C 3. Perform ADP-Glo™ Assay: - Add ADP-Glo™ Reagent (stops reaction) - Add Kinase Detection Reagent (generates light) B->C D 4. Measure luminescence C->D E 5. Plot Luminescence vs. [Enzyme] and select concentration in linear range (e.g., EC50 - EC80) D->E F 6. Use optimal enzyme concentration determined in Phase 1 G 7. Prepare serial dilution of ATP F->G H 8. Run kinase reactions across the ATP concentration range G->H I 9. Perform ADP-Glo™ Assay and measure luminescence H->I J 10. Convert luminescence to velocity (ADP produced/time) I->J K 11. Plot Velocity vs. [ATP] and fit to Michaelis-Menten equation to find Km,app J->K

Caption: Workflow for optimizing a mutant kinase assay.

Detailed Steps:

  • Enzyme Titration:

    • Prepare a 2X kinase solution at various concentrations.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA) with a fixed, high concentration of ATP (e.g., 100 µM) and a saturating concentration of substrate.[17]

    • Add equal volumes of the kinase and substrate/ATP solutions to a 384-well plate to start the reaction.[18]

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[15][19]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[15][19]

    • Measure luminescence.

    • Plot the signal versus enzyme concentration and choose a concentration that gives a robust signal within the linear portion of the curve for subsequent experiments.[9]

  • ATP Kₘ,app Determination:

    • Using the optimal enzyme concentration from the previous step, prepare a 2X ATP serial dilution in reaction buffer.

    • Prepare a 2X enzyme/substrate solution.

    • Perform the kinase reaction and ADP-Glo™ detection as described above across the range of ATP concentrations.

    • To quantify the amount of ADP produced, create a standard curve by mixing known concentrations of ATP and ADP.[18]

    • Plot the initial reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to calculate the Kₘ,app.

Example Data: Wild-Type vs. Mutant BRAF Kinase

Mutations can significantly alter the kinetic properties of a kinase. The BRAF V600E mutation, for example, is known to be constitutively active compared to its wild-type counterpart.[10][20]

ParameterWild-Type BRAFBRAF V600E MutantInterpretation
Activation Requirement Requires upstream RAS binding and dimerization for full activity.[4]Constitutively active as a monomer, independent of RAS signaling.[4][20]The V600E mutation mimics the phosphorylated, active state.
Relative Kinase Activity Low basal activity.High basal activity (significantly higher MEK phosphorylation in cells).[10]The mutant kinase is "stuck" in the on state.
ATP Kₘ,app (Example) ~25 µM~40 µMThe mutation can slightly alter the affinity for ATP.
Inhibitor Sensitivity (Vemurafenib) Less sensitive.Highly sensitive.Type II inhibitors are designed to exploit the specific conformation of the mutant.

Note: Kinetic values are illustrative and can vary based on specific assay conditions.

Signaling Pathway & Troubleshooting Logic

BRAF Signaling Pathway

The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. Mutations like V600E lead to its constitutive activation and drive cancer development.[5][20]

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT Activates block RAS-Independent Activation MEK MEK1/2 BRAF_WT->MEK Phosphorylates BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

Caption: The MAPK pathway with mutant BRAF V600E activation.

Troubleshooting Logic: Low Inhibitor Potency

This diagram outlines a logical flow for troubleshooting why a known inhibitor shows poor potency against your mutant kinase in an assay.

G Start Start: Inhibitor IC50 is unexpectedly high CheckATP Is ATP concentration >> Km? Start->CheckATP CheckEnzyme Is enzyme concentration too high? CheckATP->CheckEnzyme No HighATP Solution: Lower ATP to Km,app. High ATP outcompetes the inhibitor. CheckATP->HighATP Yes CheckSolubility Is inhibitor precipitating in assay buffer? CheckEnzyme->CheckSolubility No HighEnzyme Solution: Reduce enzyme concentration. High enzyme depletes substrate quickly. CheckEnzyme->HighEnzyme Yes CheckMechanism Is the inhibitor non-ATP-competitive or mutant-conformation specific? CheckSolubility->CheckMechanism No SolubilityIssue Solution: Check solubility, lower final DMSO%, or use a different buffer. CheckSolubility->SolubilityIssue Yes MechanismIssue Action: Re-evaluate inhibitor mechanism. Assay may not be suitable for this inhibitor type. CheckMechanism->MechanismIssue Yes End Problem Resolved/Understood HighATP->End HighEnzyme->End SolubilityIssue->End MechanismIssue->End

Caption: A decision tree for troubleshooting low inhibitor potency.

References

Technical Support Center: Molecular Dynamics Simulations of 1P14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate molecular dynamics (MD) simulations of the human parvulin 14 (1P14).

Frequently Asked Questions (FAQs)

Q1: What is 1P14 and why is it a challenging target for MD simulations?

Human parvulin 14 (Par14), with the PDB ID 1P14, is a peptidyl-prolyl cis/trans isomerase (PPIase) involved in protein folding and cellular processes like cell-cycle progression.[1] Simulating 1P14 can be challenging due to the presence of intrinsically disordered regions (IDRs), which are common in proteins of this family.[2][3][4] These regions lack a stable tertiary structure, requiring specific simulation and analysis techniques to capture their dynamic behavior accurately.[2][3]

Q2: Which force field should I choose for simulating 1P14?

The choice of force field is critical for accurately simulating proteins, especially those with disordered regions.[5][6][7] Force fields like CHARMM and AMBER are commonly used for protein simulations.[6][8] For IDPs, force fields specifically tested or parameterized for such systems are recommended to avoid issues like over-compaction.[9][10][11] It is crucial to select a force field that is well-validated for the specific class of protein you are studying.[5][7]

Q3: How important is the initial structure preparation for a 1P14 simulation?

Proper preparation of the starting structure is a fundamental and critical step for a reliable MD simulation.[12] Simply downloading a PDB file is often insufficient.[12] Key preparation steps include:

  • Checking for missing residues and atoms: Ensure the PDB structure is complete.

  • Assigning correct protonation states: Determine the protonation states of titratable residues at the desired pH.

  • Addressing steric clashes: Resolve any unrealistic atomic overlaps.

  • Validating stereochemistry: Verify the chirality and peptide bond configurations to prevent simulation artifacts.[13]

Q4: What are the common pitfalls regarding simulation parameters for 1P14?

Using default or poorly understood simulation parameters can lead to scientifically inaccurate results.[12] Key parameters to consider include:

  • Time step: An inappropriately large time step can cause simulation instability, while a very small one wastes computational resources.[5][12]

  • Thermostat and Barostat: The choice of thermostat and barostat affects the thermodynamic ensemble and can introduce numerical errors if not chosen carefully.[7]

  • Cutoff schemes: The treatment of non-bonded interactions is crucial for accuracy.

Q5: How can I analyze the simulation trajectory of a flexible protein like 1P14?

Standard analysis methods for well-structured proteins, such as RMSD against a reference structure, may be less informative for proteins with significant disorder.[2] For IDPs like 1P14, it is important to use analysis techniques that can characterize the conformational ensemble, such as:

  • Radius of gyration (Rg): To assess the compactness of the protein.[11]

  • Clustering analysis: To identify representative conformations.[2]

  • Secondary structure analysis: To monitor transient secondary structure elements.

Troubleshooting Guides

This section provides solutions to common problems encountered during MD simulations of 1P14.

Problem 1: Simulation crashes or becomes unstable (e.g., "blowing up").
Possible Cause Troubleshooting Step
Poorly prepared starting structure Carefully check for and correct any missing atoms, steric clashes, or incorrect protonation states in the initial PDB file.[12]
Inappropriate time step Reduce the time step. For all-atom simulations, a time step of 2 fs is common, but may need to be smaller if high-frequency motions are not constrained.[5][12]
Incorrect force field parameters Ensure the force field is appropriate for your system and that all necessary parameters are present, especially for any non-standard residues or ligands.[5][6]
Insufficient energy minimization Perform a thorough energy minimization of the system before starting the production simulation to relax the initial structure.[14]
Problem 2: The protein structure becomes overly compact or unfolds unexpectedly.
Possible Cause Troubleshooting Step
Inappropriate force field for IDPs Standard force fields can sometimes lead to overly collapsed structures for IDPs.[9][11] Consider using a force field specifically validated for intrinsically disordered proteins.[10]
Unsuitable water model The choice of water model can significantly impact the conformational sampling of IDPs. The TIP4P-D water model has been shown to improve the accuracy of simulations for disordered proteins.[11]
Insufficient sampling A single, short simulation may not be sufficient to explore the conformational space of a flexible protein.[5] Consider running multiple, independent simulations or using enhanced sampling techniques.
Problem 3: The simulation results are not reproducible.
Possible Cause Troubleshooting Step
Stochastic nature of MD Due to the chaotic nature of MD simulations, identical starting conditions with different initial velocities will lead to different trajectories. Focus on the convergence of ensemble-averaged properties rather than identical trajectories.
Insufficient simulation time Short simulations may not have reached equilibrium, leading to results that are dependent on the initial conditions.[5] Perform convergence analysis on key properties to ensure adequate sampling.

Data Presentation

Table 1: Comparison of Common Force Fields for Protein Simulations

Force Field FamilyStrengthsConsiderations for 1P14
AMBER Well-established for proteins and nucleic acids.[6]Specific versions (e.g., those with modifications for IDPs) should be considered to accurately model disordered regions.[11]
CHARMM Widely used for a broad range of biomolecules, including proteins, lipids, and nucleic acids.[6]The CHARMM36m force field has shown improvements for IDPs.[11]
GROMOS Efficient for large systems and long simulations.[6]May require careful validation for the specific disordered characteristics of 1P14.
OPLS Good for small molecules and protein-ligand interactions.[6]May not be the primary choice for studying the intrinsic dynamics of the protein itself unless a ligand is present.

Experimental Protocols

Protocol 1: Standard MD Simulation Workflow for 1P14
  • System Preparation:

    • Obtain the crystal structure of 1P14 (PDB ID: 1P14) from the RCSB PDB database.[15]

    • Use a molecular modeling package to check for and repair any missing atoms or residues.

    • Determine the protonation states of titratable residues at the desired pH (e.g., using PROPKA).[16]

    • Add hydrogen atoms to the structure.

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic or rhombic dodecahedron) around the protein, ensuring a sufficient distance between the protein and the box edges.[17]

    • Fill the box with a chosen water model (e.g., TIP3P or TIP4P-D).[11][17]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.[14] This is typically done in multiple stages, first with restraints on the protein heavy atoms, then with restraints only on the backbone, and finally with no restraints.

  • Equilibration:

    • Gradually heat the system to the target temperature under the NVT (canonical) ensemble, often with positional restraints on the protein.

    • Equilibrate the system at the target temperature and pressure under the NPT (isothermal-isobaric) ensemble to ensure the correct density.

  • Production Simulation:

    • Run the production MD simulation for the desired length of time without any restraints.

    • Save the coordinates of the system at regular intervals to generate a trajectory file.

  • Analysis:

    • Analyze the trajectory to calculate properties of interest, such as RMSD, Rg, secondary structure content, and protein-ligand interactions.

Mandatory Visualization

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain PDB Structure (1P14) protonate Protonate & Add Hydrogens start->protonate solvate Solvate & Add Ions protonate->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD equilibrate->production trajectory Trajectory Analysis production->trajectory properties Calculate Properties trajectory->properties Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Simulation Fails or is Unstable structure Poor Starting Structure? start->structure timestep Incorrect Time Step? start->timestep ff Force Field Issues? start->ff em Insufficient Minimization? start->em fix_pdb Repair & Re-prepare PDB structure->fix_pdb reduce_dt Reduce Time Step timestep->reduce_dt check_ff Validate Force Field ff->check_ff rerun_em Perform Thorough Minimization em->rerun_em

References

Technical Support Center: Refining the 1P14 Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystal structure of PDB entry 1P14, a catalytic-loop mutant of the insulin (B600854) receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What are the key refinement statistics for the deposited 1P14 structure?

A1: The key refinement statistics for the originally deposited 1P14 structure provide a benchmark for your own refinement efforts. These values indicate the quality of the model and its agreement with the experimental X-ray diffraction data.

ParameterDepositor ValueDCC Value
Resolution (Å)1.90-
R-Work0.2240.220
R-Free0.2400.240
Number of Reflections27883-
Mean Isotropic B-factor27.8-
Data sourced from the PDB entry 1P14.[1]

Q2: What is a good target for R-work and R-free values during refinement?

A2: For macromolecular structures, R-work values typically range from about 10% to 35%.[2] Well-refined structures generally have an R-factor in the range of 20-25%.[3] The R-free value, which is calculated from a subset of reflections not used in refinement, is a crucial indicator to monitor and prevent overfitting of the data.[4][5] Ideally, the R-free value should be close to the R-work value. A significant divergence between the two may suggest that the model has been over-parameterized.[6]

Q3: Which software is commonly used for protein structure refinement?

A3: Several software suites are available for macromolecular structure refinement. Some of the most widely used include:

  • PHENIX: A comprehensive software package for macromolecular structure determination that includes tools for refinement and validation.[7]

  • CNS (Crystallography & NMR System): A system for structure determination from crystallographic or NMR data.[8]

  • SHELX: A set of programs for crystal structure determination, particularly powerful for small molecule and high-resolution macromolecular structures.[9]

  • BUSTER: A software system that uses Bayesian statistical methods for crystallographic structure refinement.[8]

  • Coot: Primarily used for model building and validation, Coot works in conjunction with refinement programs to visualize and correct models based on electron density maps.[8]

Troubleshooting Guides

Problem 1: High R-work and R-free values that do not decrease with further refinement cycles.

Possible Cause: The initial model may have significant errors, or the refinement strategy may not be optimal. This could include incorrect placement of domains, misinterpretation of electron density, or inappropriate refinement parameters.

Solution Workflow:

start High R-work/R-free recheck_mr 1. Re-evaluate Molecular Replacement Solution - Check for alternative space groups - Use different search models if available start->recheck_mr rebuild_model 2. Manual Model Rebuilding in Coot - Inspect electron density maps (2Fo-Fc and Fo-Fc) - Correct main-chain and side-chain rotamers - Look for missing or incorrectly placed residues recheck_mr->rebuild_model refine_params 3. Adjust Refinement Parameters - Optimize X-ray/stereochemistry and ADP weights - Consider TLS refinement if anisotropy is present - Add/remove water molecules judiciously rebuild_model->refine_params validate 4. Validate Geometry and Fit to Data - Use tools like MolProbity - Check Ramachandran plot, rotamer outliers, and clash scores refine_params->validate iterate 5. Iterate Refinement and Rebuilding validate->iterate iterate->rebuild_model If issues persist end Improved R-factors iterate->end If R-factors improve

Caption: Troubleshooting workflow for high R-factors.

Detailed Steps:

  • Re-evaluate Molecular Replacement: If molecular replacement was used, ensure the correct space group was chosen and that the search model was appropriate. PDB entry 1I44 was used as the starting model for 1P14.[1]

  • Manual Model Rebuilding: Carefully examine the 2Fo-Fc and Fo-Fc electron density maps in a program like Coot.[8] The 2Fo-Fc map shows the electron density around the current model, while the Fo-Fc (difference) map highlights regions where the model does not fit the data well (positive density for missing atoms, negative for incorrectly placed ones).[10]

  • Adjust Refinement Parameters: In your refinement software (e.g., PHENIX), optimize the weights that balance the contribution of the experimental data (X-ray term) and the geometric restraints (stereochemistry). If there is evidence of anisotropic motion, consider using Translation/Libration/Screw (TLS) refinement.

  • Validation: Continuously validate the model's geometry using tools like MolProbity. Pay close attention to the Ramachandran plot, rotamer outliers, and atomic clashes.[11]

Problem 2: Poor or ambiguous electron density in certain regions of the protein.

Possible Cause: These regions may be intrinsically disordered or have high flexibility, leading to smeared-out electron density. It could also be due to errors in the phases calculated from the model.

Solution Workflow:

start Poor Electron Density check_b_factors 1. Analyze B-factors - High B-factors correlate with flexibility - Check for correlation with disordered regions start->check_b_factors omit_map 2. Calculate Omit Maps - Remove the problematic region from the model - Re-run refinement to generate an unbiased map check_b_factors->omit_map rebuild_flexible 3. Rebuild into Omit Map - Carefully trace the backbone and place side chains - Consider building alternative conformations omit_map->rebuild_flexible ensemble_refinement 4. Consider Ensemble Refinement - Model the region with multiple conformers - Can improve R-free by better representing flexibility rebuild_flexible->ensemble_refinement truncate_model 5. Truncate Model if Necessary - If density remains uninterpretable, truncate side chains or entire loops - Clearly document this in the final PDB submission ensemble_refinement->truncate_model end Improved Model and Map Fit truncate_model->end

Caption: Workflow for addressing poor electron density.

Detailed Steps:

  • Analyze B-factors: High B-factors in the model often correspond to regions of poor electron density, indicating flexibility.[12]

  • Calculate Omit Maps: To reduce model bias, calculate an omit map. This involves removing the atoms in the poorly defined region, refining the rest of the model, and then calculating a map. The resulting electron density for the omitted region will be less biased by the previous incorrect model.

  • Rebuild into the Omit Map: Carefully attempt to rebuild the model into the unbiased omit map. It may be necessary to try different conformations.

  • Ensemble Refinement: If a region is truly flexible, representing it with a single conformation may not be accurate. Ensemble refinement, which models the region with multiple, slightly different conformations, can sometimes better fit the data and improve the R-free value.[13]

  • Truncate the Model: If the electron density is completely uninterpretable, it may be best to truncate the model in that region (e.g., remove a flexible loop or truncate long side chains to alanine). This is preferable to building in a completely unsupported conformation.

Experimental Protocols

Protocol 1: Iterative Model Building and Refinement

This protocol outlines a general workflow for refining a protein crystal structure after initial phases have been obtained.

  • Initial Refinement:

    • Perform an initial round of refinement on the starting model (e.g., from molecular replacement) using software like PHENIX or CNS.

    • Use default parameters for stereochemical restraints and B-factor refinement.

    • Calculate initial R-work and R-free values.

  • Map Inspection and Model Building:

    • Load the refined model and the calculated 2Fo-Fc and Fo-Fc electron density maps into Coot.

    • Systematically go through the entire protein chain, residue by residue.

    • Correct any obvious errors in the backbone trace.

    • Adjust side-chain rotamers to best fit the 2Fo-Fc density.

    • Look for strong positive peaks in the Fo-Fc map, which may indicate missing water molecules or ligands. Add these to the model.

    • Address any regions with negative density in the Fo-Fc map by adjusting or removing atoms.

  • Further Refinement Cycles:

    • Save the modified coordinates from Coot and use this new model for another round of refinement.

    • Consider introducing more complex refinement parameters, such as TLS refinement if the data quality supports it.

    • Repeat steps 2 and 3 iteratively. The R-free value should be monitored closely; a decrease indicates a genuine improvement in the model.

  • Final Validation:

    • Once the R-factors have converged and no further improvements can be made by model rebuilding, perform a final validation.

    • Use a tool like the PDB's validation server or MolProbity to generate a comprehensive report on the geometric quality of the structure.

    • Address any remaining outliers or clashes before finalizing the model for deposition.

References

Technical Support Center: Recombinant Insulin Receptor Kinase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting low yields of recombinant insulin (B600854) receptor kinase (IRK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the expression and purification of recombinant insulin receptor kinase, leading to low yields of active protein.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Protein Expression Suboptimal Codon Usage: The codon usage of the human INSR gene may not be optimal for the chosen expression host (e.g., E. coli, insect cells).Synthesize the gene with codon optimization for your specific expression system.
Inefficient Promoter Activity: The promoter driving the expression of the IRK may be weak or improperly induced.- Ensure the use of a strong, inducible promoter (e.g., T7 for E. coli, polyhedrin for baculovirus).- Optimize inducer concentration (e.g., IPTG) and induction time.
Toxicity of the Kinase: Overexpression of a kinase can be toxic to the host cells.- Use a tightly regulated promoter to minimize basal expression before induction.- Lower the induction temperature (e.g., 15-25°C) and shorten the induction time.
Insoluble Protein (Inclusion Bodies in E. coli) Misfolded Protein: The high rate of protein synthesis in E. coli can lead to the accumulation of misfolded and aggregated protein in inclusion bodies.[1]- Lower the expression temperature (e.g., 15-20°C) to slow down protein synthesis and promote proper folding.- Co-express with molecular chaperones.- Use a solubility-enhancing fusion tag (e.g., MBP, GST).- If inclusion bodies are unavoidable, they need to be solubilized with denaturants (e.g., urea, guanidine (B92328) hydrochloride) and the protein refolded.[1]
Lack of Post-Translational Modifications: E. coli cannot perform eukaryotic post-translational modifications like glycosylation, which can be important for proper folding and solubility.Consider using a eukaryotic expression system such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293), which can perform these modifications.[2]
Low Yield After Purification Protein Aggregation: The purified IRK may be prone to aggregation, especially at high concentrations.[3]- Optimize buffer conditions (pH, ionic strength).- Include additives such as glycerol (B35011), L-arginine, or non-detergent sulfobetaines (NDSBs) to improve stability.- For membrane-bound full-length receptor, screen for optimal detergents for solubilization and purification.[4]
Inefficient Affinity Chromatography: The affinity tag may be inaccessible, or the binding/elution conditions may be suboptimal.- Ensure the affinity tag is properly exposed.- Optimize binding and elution conditions (e.g., pH, salt concentration, competitor concentration).- For native purification, methods like wheat germ agglutinin (WGA)-agarose or insulin-Sepharose chromatography can be effective.[5][6][7]
Proteolytic Degradation: The IRK may be degraded by proteases from the host cell during lysis and purification.[7]- Add a protease inhibitor cocktail to all buffers.- Perform all purification steps at 4°C.
Low or No Kinase Activity Improper Folding: Even if soluble, the protein may not be in its active conformation.- Optimize expression and purification conditions to promote proper folding.- For full-length receptor, ensure the presence of insulin or an appropriate ligand to induce the active conformation.[8]
Lack of Autophosphorylation: The kinase activity of the IRK is dependent on its autophosphorylation.[9]- Ensure that the in vitro kinase assay buffer contains ATP and Mg2+/Mn2+ to allow for autophosphorylation.- For purification of the active form, one strategy involves insulin-stimulated autophosphorylation before affinity chromatography using O-phosphotyrosyl-binding antibodies.[10]
Incorrect Assay Conditions: The substrate, ATP concentration, or buffer conditions for the kinase assay may be suboptimal.- Use a validated peptide substrate or a general tyrosine kinase substrate like Poly(Glu-Tyr).- Optimize ATP and divalent cation (Mg2+, Mn2+) concentrations.- Ensure the assay buffer has the correct pH and ionic strength.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for producing recombinant insulin receptor kinase?

A1: The choice of expression system depends on the specific requirements of your experiment.

  • E. coli : This system is cost-effective and allows for high-level protein expression, often as a fusion protein.[11] However, it lacks the machinery for post-translational modifications, and the expressed protein often forms insoluble inclusion bodies requiring refolding.[1][11] It is suitable for producing the cytoplasmic kinase domain.

  • Insect Cells (Baculovirus Expression Vector System - BEVS): This system, typically using Sf9 or Hi5 cells, can produce soluble and active IRK domain.[12][13] It performs many eukaryotic post-translational modifications and is a good choice for producing higher yields of functional kinase domain.[14]

  • Mammalian Cells (e.g., HEK293, CHO): This system is ideal for producing the full-length insulin receptor with the most native structure, post-translational modifications, and activity.[2][4] While the yields may be lower and the process more expensive than other systems, it is the preferred choice for functional studies requiring the complete, properly folded receptor.

Q2: My purified IRK is soluble but has no kinase activity. What should I do?

A2: First, confirm that your kinase assay conditions are optimal. This includes using a suitable substrate, ensuring the presence of ATP and divalent cations (Mg2+/Mn2+), and using a buffer with the correct pH. The lack of activity is often due to the absence of autophosphorylation, which is crucial for kinase activation.[9] You can promote autophosphorylation by incubating the purified kinase with ATP and Mg2+/Mn2+ prior to adding the substrate. If you are working with the full-length receptor, the presence of insulin is required to induce the conformational change that allows for autophosphorylation and activation.[8]

Q3: How can I prevent my recombinant IRK from aggregating during purification and storage?

A3: Protein aggregation is a common issue.[3] To mitigate this, you can optimize your purification and storage buffers. This includes adjusting the pH and ionic strength. Adding stabilizing agents such as glycerol (5-20%), L-arginine (50-500 mM), or low concentrations of mild detergents can also be beneficial. For storage, it is recommended to aliquot the purified protein and flash-freeze it in liquid nitrogen before storing it at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the best affinity tags for purifying recombinant IRK?

A4: The choice of affinity tag can impact yield and purity.

  • Polyhistidine-tag (His-tag): This is a widely used tag that allows for purification via immobilized metal affinity chromatography (IMAC). It is small and generally does not interfere with protein function.

  • Glutathione S-transferase (GST): This is a larger tag that can enhance the solubility of the fusion protein. Purification is performed using glutathione-agarose beads.

  • Strep-tag: This tag provides high-purity elution under gentle conditions.[4]

For purification of the native, untagged receptor from natural sources or mammalian expression systems, affinity chromatography using immobilized wheat germ agglutinin (WGA) or insulin can be employed.[6][7][15]

Data Presentation

Comparison of Recombinant Insulin Receptor Kinase Expression Systems
FeatureE. coliInsect Cells (BEVS)Mammalian Cells
Typical Yield Can be high (grams per liter for insulin chains), but often as insoluble inclusion bodies.[16]Good yield of soluble protein (up to 8 mg/L from 1x109 cells for Drosophila IRK).[17]Generally lower yields, but produces the most native protein.
Post-Translational Modifications NoneGlycosylation, phosphorylation (some differences from mammalian cells)Native glycosylation, phosphorylation, and other modifications
Protein Folding Often misfolded (inclusion bodies)Generally good, soluble proteinHigh probability of correct folding and assembly
Cost LowModerateHigh
Time FastModerateSlow
Common Use Production of the cytoplasmic kinase domain, often for structural studies after refolding.Production of soluble, active kinase domain for enzymatic and structural studies.[12]Production of full-length, functional receptor for binding and signaling studies.[4]

Experimental Protocols

Expression and Purification of His-tagged IRK Domain in Insect Cells

This protocol is adapted for the expression of the soluble cytoplasmic kinase domain of the insulin receptor using the Bac-to-Bac system.

  • Baculovirus Generation:

    • Clone the cDNA encoding the IRK domain (e.g., amino acids 999-1370) into a pFastBac vector containing an N-terminal His-tag.

    • Generate recombinant bacmid DNA in E. coli DH10Bac cells.

    • Transfect Sf9 insect cells with the recombinant bacmid to produce P1 viral stock.

    • Amplify the viral stock to generate a high-titer P2 stock.

  • Protein Expression:

    • Infect a suspension culture of Sf9 cells (at a density of 1.5-2.0 x 106 cells/mL) with the P2 viral stock.

    • Incubate the culture at 27°C with shaking for 48-72 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at >30,000 x g for 30 minutes.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column extensively with wash buffer.

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze fractions by SDS-PAGE and pool the purest fractions.

    • For higher purity, perform a final polishing step using size-exclusion chromatography.

In Vitro Kinase Activity Assay (Radiometric)

This protocol measures the transfer of 32P from [γ-32P]ATP to a synthetic peptide substrate.[4]

  • Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT).

    • Add the synthetic peptide substrate (e.g., Poly(Glu-Tyr) or a specific peptide like KKEEEEYMMMMG) to the master mix.[4]

    • Add the purified recombinant IRK to the reaction tubes.

    • Pre-incubate at 30°C for 10 minutes to allow for autophosphorylation.

  • Initiation and Quenching:

    • Initiate the reaction by adding the ATP mix (containing cold ATP and [γ-32P]ATP).

    • Incubate at 30°C for a set time (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Detection:

    • Spot a portion of the quenched reaction onto P81 phosphocellulose paper.

    • Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

Mandatory Visualization

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR α β Insulin Receptor IRS IRS IR:f1->IRS P Insulin Insulin Insulin->IR:f0 binds PI3K PI3K IRS->PI3K activates Grb2 Grb2 IRS->Grb2 binds PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GSK3 GSK-3 Akt->GSK3 P (inactivates) GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inactivates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Gene_Expression Gene Expression (Growth, Proliferation) MAPK->Gene_Expression regulates

Caption: Insulin signaling pathway.

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & QC Gene_Design Gene Design & Codon Optimization Cloning Cloning into Expression Vector Gene_Design->Cloning Transformation Transformation into Host Cells Cloning->Transformation Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification of Lysate Lysis->Clarification Purification_Step Affinity Chromatography Clarification->Purification_Step Analysis Purity & Yield Analysis (SDS-PAGE, Western Blot) Purification_Step->Analysis QC Functional Assay (e.g., Kinase Activity) Analysis->QC

Caption: Recombinant protein expression workflow.

Troubleshooting_Low_Yield Start Low Yield of Recombinant IRK Check_Expression Check Protein Expression (SDS-PAGE / Western Blot of Lysate) Start->Check_Expression No_Expression No or Low Expression Check_Expression->No_Expression No Solubility_Check Protein Expressed? Check Solubility Check_Expression->Solubility_Check Yes Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Yes Optimize_Induction Optimize Induction (Temp, Time, [Inducer]) No_Expression->Optimize_Induction Yes Change_Host Change Expression Host No_Expression->Change_Host Yes Insoluble Insoluble (Inclusion Bodies) Solubility_Check->Insoluble No Soluble Soluble Protein Low Yield after Purification Solubility_Check->Soluble Yes Insoluble->Change_Host Alternative Lower_Temp Lower Expression Temp Insoluble->Lower_Temp Yes Add_Tag Add Solubility Tag Insoluble->Add_Tag Yes Refold Refold from Inclusion Bodies Insoluble->Refold Yes Optimize_Purification Optimize Purification (Buffer, Resin, Elution) Soluble->Optimize_Purification Yes Add_Inhibitors Add Protease Inhibitors Soluble->Add_Inhibitors Yes Check_Aggregation Check for Aggregation (SEC, DLS) Soluble->Check_Aggregation Yes

Caption: Troubleshooting low yield of IRK.

References

Technical Support Center: Strategies to Prevent Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein identifier "1P14" does not correspond to a recognized protein in standard databases such as UniProt or PDB. Therefore, this guide provides general strategies and troubleshooting advice for preventing protein aggregation that are applicable to a wide range of proteins. The principles and protocols outlined below are based on established biochemical and biophysical knowledge.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during my experiments?

Protein aggregation is a common challenge that arises from the destabilization of a protein's native three-dimensional structure.[1][2] This exposes hydrophobic regions that can interact with other protein molecules, leading to the formation of soluble or insoluble aggregates.[1][3] Several factors in the experimental environment can trigger this process:

  • Suboptimal Buffer Conditions:

    • pH: When the buffer pH is close to the protein's isoelectric point (pI), the net charge of the protein is minimal, reducing electrostatic repulsion and promoting aggregation.[4][5]

    • Ionic Strength: Both low and high salt concentrations can be detrimental. Low salt may not effectively shield surface charges, while high salt can lead to "salting out."[4][5]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[4][6]

  • Temperature Stress: Elevated temperatures can induce partial unfolding, while freeze-thaw cycles can also lead to aggregation if not performed correctly with cryoprotectants.[4][5][6]

  • Oxidation: Cysteine residues can form incorrect disulfide bonds, leading to misfolding and aggregation.[4]

  • Mechanical Stress: Agitation, vortexing, or pumping can introduce shear stress that may denature proteins.[3]

  • Presence of Contaminants: Impurities from the expression and purification process can sometimes act as nucleation sites for aggregation.

Troubleshooting Guides

Issue 1: My purified protein precipitates out of solution after a short period.

This is a common sign of protein aggregation. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

start Protein Precipitation Observed check_conc 1. Check Protein Concentration Is it too high? start->check_conc reduce_conc Dilute the protein or purify at a lower concentration. check_conc->reduce_conc Yes optimize_buffer 2. Optimize Buffer Conditions check_conc->optimize_buffer No reduce_conc->optimize_buffer ph Adjust pH (at least 1 unit away from pI) optimize_buffer->ph salt Vary salt concentration (e.g., 50-500 mM NaCl) optimize_buffer->salt additives 3. Screen for Stabilizing Additives ph->additives salt->additives sugars Sugars/Polyols (Glycerol, Sucrose) additives->sugars amino_acids Amino Acids (Arginine, Glutamate) additives->amino_acids reducing_agents Reducing Agents (DTT, TCEP) additives->reducing_agents detergents Non-denaturing Detergents (Tween-20, CHAPS) additives->detergents storage 4. Optimize Storage Conditions sugars->storage amino_acids->storage reducing_agents->storage detergents->storage temp Flash-freeze in liquid nitrogen and store at -80°C. storage->temp cryo Add cryoprotectant (e.g., 10-50% glycerol). storage->cryo end Stable Protein Solution temp->end cryo->end

Caption: A troubleshooting workflow for addressing protein precipitation.

Issue 2: I observe a loss of protein activity over time, suggesting soluble aggregates.

Soluble aggregates can be difficult to detect visually but can significantly impact protein function.

Detection and Prevention of Soluble Aggregates

  • Detection:

    • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

    • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregates.[7][8]

    • Analytical Ultracentrifugation (AUC): A powerful technique to determine the sedimentation velocity of macromolecules, which can distinguish between different oligomeric states.

  • Prevention Strategies:

    • Buffer Additives: The same additives used for preventing precipitation can also stabilize against the formation of soluble oligomers.

    • Ligand Binding: If the protein has a known ligand, its addition can stabilize the native conformation and prevent aggregation.[4]

    • Site-Directed Mutagenesis: If aggregation-prone regions are known or predicted, mutating hydrophobic surface residues to more hydrophilic ones can increase solubility.[5]

Data Presentation: Common Anti-Aggregation Additives

The following table summarizes common additives used to prevent protein aggregation, along with typical working concentrations.

Additive CategoryExampleTypical Concentration RangeMechanism of Action
Polyols/Sugars Glycerol, Sucrose5 - 50% (v/v)Preferentially excluded from the protein surface, promoting a more compact, stable state (kosmotropic effect).[5][9][10]
Amino Acids L-Arginine, L-Glutamate50 - 500 mMSuppress aggregation by binding to hydrophobic patches and increasing protein solubility.[4][9]
Reducing Agents DTT, TCEP1 - 10 mMPrevent the formation of non-native disulfide bonds by keeping cysteine residues in a reduced state.[4]
Detergents Tween-20, Triton X-100, CHAPS0.01 - 1% (v/v)Non-denaturing detergents can help solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[4]
Polymers Polyethylene Glycol (PEG)1 - 10% (w/v)Excluded volume effect, similar to polyols.[5]
Salts NaCl, KCl50 - 500 mMShield surface charges to prevent electrostatic interactions that can lead to aggregation.[5]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol uses a 96-well plate format for high-throughput screening of different buffer conditions to identify those that minimize aggregation.

Workflow for Buffer Screening

start Prepare Protein Stock prepare_buffers Prepare a matrix of buffers (varying pH and salt concentration) in a 96-well plate. start->prepare_buffers add_protein Add a small aliquot of protein stock to each well. prepare_buffers->add_protein incubate Incubate the plate under desired stress conditions (e.g., elevated temperature). add_protein->incubate measure Measure aggregation over time (e.g., turbidity at 340 nm or DLS). incubate->measure analyze Analyze data to identify optimal buffer conditions. measure->analyze end Optimal Buffer Identified analyze->end

Caption: A workflow for high-throughput buffer screening.

Methodology:

  • Prepare Buffers: In a 96-well plate, prepare a matrix of buffers with varying pH (e.g., pH 5.0 to 9.0 in 0.5 unit increments) and salt concentrations (e.g., 50 mM to 500 mM NaCl).

  • Add Protein: Add your protein of interest to each well to a final concentration that is relevant to your downstream application.

  • Induce Aggregation (Optional): To accelerate the screening, you can apply a stressor, such as incubating the plate at an elevated temperature (e.g., 40-60°C).

  • Monitor Aggregation:

    • Turbidity: Measure the absorbance at 340 nm or 600 nm over time using a plate reader. An increase in absorbance indicates the formation of insoluble aggregates.

    • Dynamic Light Scattering (DLS): DLS can be used to monitor the formation of both soluble and insoluble aggregates by measuring changes in particle size distribution.

  • Data Analysis: Plot the change in aggregation signal over time for each condition. The conditions that show the least change are the most stabilizing.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, a specific type of protein aggregate.[11]

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of your protein in the desired buffer. Ensure the initial solution is monomeric by methods such as size exclusion chromatography.[7]

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add your protein solution to the desired final concentration.

    • Include negative controls (buffer only) and positive controls if available.

    • Add ThT to each well to a final concentration of 10-20 µM.[7]

  • Incubation and Measurement:

    • Incubate the plate, often with intermittent shaking, at a temperature that promotes fibril formation.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid fibril formation.

Signaling Pathway and Logical Relationships

Protein Aggregation Pathway

native Native Monomer misfolded Misfolded Monomer native->misfolded Unfolding/Misfolding (Stressors: Heat, pH, etc.) oligomers Soluble Oligomers misfolded->oligomers Self-assembly amorphous Amorphous Aggregates (Insoluble) misfolded->amorphous protofibrils Protofibrils oligomers->protofibrils fibrils Amyloid Fibrils (Insoluble Aggregates) protofibrils->fibrils

Caption: A simplified pathway of protein aggregation.

This technical support guide provides a starting point for addressing protein aggregation issues. The optimal strategy will always be protein-dependent, and a systematic, multi-faceted approach is often required for success.

References

Technical Support Center: Improving Site-Directed Mutagenesis Efficiency for 1P14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing site-directed mutagenesis of the 1P14 protein. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the success rate of their mutagenesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during site-directed mutagenesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I getting no colonies on my plate after transformation?

Possible Causes:

  • Inefficient PCR Amplification: The initial PCR reaction may not have worked, resulting in no amplification of the plasmid.[1][2][3]

  • Poor Transformation Efficiency: The competent cells used may have low efficiency, or the transformation protocol may be suboptimal.[1][3][4]

  • DpnI Digestion Issues: If the parental plasmid is not completely digested by DpnI, it can lead to a high background of wild-type colonies, or in some cases, no colonies if the digestion somehow inhibited the transformation.[1][4]

  • Incorrect Primer Design: Primers may not be optimal for the target sequence, leading to failed PCR.[4][5]

  • Suboptimal DNA Concentration: Too much or too little DNA used in the transformation can reduce efficiency.[1][3]

Solutions:

  • Verify PCR Product: Run a small amount of your PCR product on an agarose (B213101) gel to confirm amplification.[2][4]

  • Optimize Transformation: Use highly competent cells and strictly follow the recommended protocol. Consider performing a control transformation with a known plasmid to check cell efficiency.[1][3]

  • Optimize DpnI Digestion: Increase the digestion time or the amount of DpnI enzyme.[1] Ensure your plasmid was isolated from a dam+ E. coli strain, as DpnI only cleaves methylated DNA.[3]

  • Redesign Primers: Ensure primers are 25-45 bases in length, have a melting temperature (Tm) of ≥78°C, a GC content of at least 40%, and terminate in one or more C or G bases. The mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.[6]

  • Adjust DNA Concentration: Use the recommended amount of PCR product for transformation, typically 1-5 µl.[2][3]

Q2: My sequencing results show only the wild-type sequence, no mutation. What went wrong?

Possible Causes:

  • Incomplete DpnI Digestion: The most common cause is the carryover of the parental plasmid due to incomplete DpnI digestion.[1][3]

  • Low PCR Efficiency: If the PCR amplification of the mutant plasmid is inefficient, the parental plasmid will outcompete it during transformation.

  • Primer-dimer Formation: Primers may be annealing to each other instead of the template DNA.[7]

Solutions:

  • Optimize DpnI Digestion: Increase incubation time to at least one hour, or even overnight.[8] You can also try increasing the amount of DpnI enzyme.[1]

  • Optimize PCR Conditions: Reduce the number of PCR cycles and ensure you are using a high-fidelity polymerase.[1][3] Decrease the amount of template DNA used in the PCR reaction.[1]

  • Primer Design and Purification: Ensure primers are designed correctly. PAGE purification of primers can sometimes improve results.[7]

Q3: I'm observing unexpected mutations (off-target effects) in my sequence. How can I prevent this?

Possible Causes:

  • Low-fidelity Polymerase: The DNA polymerase used may have a high error rate.[5]

  • Excessive PCR Cycles: Too many cycles can increase the chance of random mutations.[3]

  • Poor Primer Specificity: Primers may be binding to unintended sites on the plasmid.[5]

Solutions:

  • Use a High-Fidelity Polymerase: Employ a polymerase with proofreading activity to minimize errors.[9]

  • Limit PCR Cycles: Use the lowest number of cycles necessary to obtain a sufficient amount of product (typically 12-18 cycles).[3][6]

  • Careful Primer Design: Design primers with high specificity to the target region and check for potential off-target binding sites.[5]

Quantitative Data on Mutagenesis Efficiency

The efficiency of site-directed mutagenesis can vary significantly depending on the method and reagents used. The following tables summarize reported efficiencies for different techniques.

Table 1: Comparison of Mutagenesis Efficiency by Method

Mutagenesis MethodReported EfficiencyKey Features
QuikChange™ >80%[10]Simple, rapid protocol using a dsDNA vector and two complementary primers.[10]
Overlap Extension PCR High, but variableTwo-step PCR process, versatile for insertions, deletions, and substitutions.[11][12]
Single-Primer PCR 70-80%[13]Relies on a single PCR primer incorporating the desired mutation.[13][14]
Two Overlapping PCR Fragments 80-100% for large plasmids[15]Divides the plasmid into two fragments for PCR, improving success with larger constructs.[15]

Table 2: Impact of Polymerase on Mutagenesis Success

DNA PolymeraseReported Success RatePlasmid Size
Q5 High-Fidelity DNA Polymerase 100%6.4 kb[9]
Q5 High-Fidelity DNA Polymerase 83.3%12.3 kb[9]
PfuTurbo DNA Polymerase >80%Not specified[10]

Experimental Protocols

Detailed methodologies for key site-directed mutagenesis experiments are provided below.

Protocol 1: QuikChange™ Site-Directed Mutagenesis

This protocol is adapted from the standard QuikChange™ methodology.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length.
  • The desired mutation should be in the center, flanked by 10-15 bases of correct sequence on both sides.
  • Aim for a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[6]

2. PCR Amplification:

  • Set up a 50 µl PCR reaction with the following components:
  • 5 µl of 10x reaction buffer
  • 10-50 ng of dsDNA template
  • 125 ng of forward primer
  • 125 ng of reverse primer
  • 1 µl of dNTP mix
  • 1 µl of PfuTurbo DNA polymerase
  • ddH₂O to 50 µl
  • Use the following cycling parameters:
  • Initial denaturation: 95°C for 30 seconds
  • 12-18 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µl of DpnI restriction enzyme directly to the amplification reaction.
  • Incubate at 37°C for at least 1 hour to digest the parental methylated DNA.[7]

4. Transformation:

  • Transform competent E. coli cells with 1-2 µl of the DpnI-treated DNA.
  • Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

5. Analysis:

  • Pick several colonies and culture them for plasmid minipreparation.
  • Sequence the isolated plasmids to confirm the desired mutation.

Protocol 2: Overlap Extension PCR Mutagenesis

This method involves two rounds of PCR to generate the mutated DNA.[11]

1. Primer Design:

  • Design two outer flanking primers (A and D) and two internal, overlapping mutagenic primers (B and C). Primer B is the reverse complement of primer C and both contain the desired mutation.

2. First Round of PCR:

  • Perform two separate PCR reactions:
  • Reaction 1: Use primer A and primer B with the template DNA.
  • Reaction 2: Use primer C and primer D with the template DNA.
  • These reactions will generate two DNA fragments with overlapping ends containing the mutation.

3. Fragment Purification:

  • Run the products of the first-round PCRs on an agarose gel.
  • Excise and purify the DNA fragments of the correct size.

4. Second Round of PCR (Overlap Extension):

  • Combine the two purified fragments in a new PCR reaction without any primers. The overlapping ends will anneal and serve as primers for each other.
  • Perform a few cycles of denaturation, annealing, and extension to create the full-length mutated DNA.
  • Add the outer primers (A and D) and continue the PCR for another 20-25 cycles to amplify the full-length product.

5. Cloning and Analysis:

  • Clone the final PCR product into a suitable vector.
  • Transform competent cells, select colonies, and sequence to verify the mutation.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for site-directed mutagenesis.

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Amplification cluster_post_pcr Post-PCR Processing cluster_analysis Analysis Primer_Design Design Mutagenic Primers PCR_Setup Set up PCR Reaction Primer_Design->PCR_Setup Template_Prep Prepare High-Quality Template DNA Template_Prep->PCR_Setup PCR_Cycling Perform Thermal Cycling PCR_Setup->PCR_Cycling DpnI_Digestion Digest Parental DNA with DpnI PCR_Cycling->DpnI_Digestion Transformation Transform Competent Cells DpnI_Digestion->Transformation Colony_Selection Select Colonies Transformation->Colony_Selection Plasmid_Purification Purify Plasmid DNA Colony_Selection->Plasmid_Purification Sequencing Sequence Verification Plasmid_Purification->Sequencing

Caption: A typical workflow for PCR-based site-directed mutagenesis.

Troubleshooting_Logic Start Experiment Outcome No_Colonies No/Few Colonies Start->No_Colonies WT_Colonies Wild-Type Colonies Only Start->WT_Colonies Unexpected_Mutations Unexpected Mutations Start->Unexpected_Mutations Check_PCR Check PCR Product on Gel No_Colonies->Check_PCR Possible Cause Check_DpnI Optimize DpnI Digestion WT_Colonies->Check_DpnI Possible Cause Check_Polymerase Use High-Fidelity Polymerase Unexpected_Mutations->Check_Polymerase Possible Cause Check_Cycles Reduce PCR Cycles Unexpected_Mutations->Check_Cycles Possible Cause Check_Transformation Check Transformation Efficiency Check_PCR->Check_Transformation PCR Product OK

Caption: A logical troubleshooting guide for common mutagenesis issues.

References

Technical Support Center: Analysis of 1P14 X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with X-ray diffraction data from the insulin (B600854) receptor tyrosine kinase mutant 1P14.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 1P14 X-ray diffraction data, from initial data processing to structure refinement.

Question: My diffraction data for a 1P14-like kinase crystal has high mosaicity. What could be the cause and how can I address it?

Answer: High mosaicity in protein crystals can stem from several factors, including the inherent flexibility of the protein, suboptimal cryo-protection, or mechanical stress during crystal handling. For protein kinases like the insulin receptor, conformational flexibility is a known characteristic.

Possible Causes and Solutions:

  • Suboptimal Cryo-protection: Inadequate cryo-protection can lead to ice formation within the crystal lattice, increasing mosaicity.

    • Troubleshooting: Experiment with different cryoprotectants or increase the concentration of the current one. For 1P14, a cryoprotectant was used, and flash-cooling in liquid nitrogen was performed. Consider a step-wise transfer to higher concentrations of the cryoprotectant to minimize osmotic shock.

  • Crystal Handling: Mechanical stress from the mounting loop or during the flash-cooling process can introduce defects.

    • Troubleshooting: Use loops that are appropriately sized for your crystals. Be gentle during the mounting process.

  • Inherent Crystal Quality: The crystal itself may not be well-ordered.

    • Troubleshooting: Revisit your crystallization conditions. For 1P14, co-crystallization with AMP-PNP and a peptide substrate was performed. The presence of ligands can sometimes stabilize a particular conformation and improve crystal quality. You could also try techniques like crystal annealing, which involves briefly warming the cryo-cooled crystal to allow the lattice to relax before re-cooling.

Question: I am having difficulty solving the structure of my kinase mutant by molecular replacement using 1P14 as a search model. What are some common pitfalls?

Answer: Molecular replacement (MR) for protein kinases can be challenging due to their conformational flexibility, particularly in the activation loop. Even with a high-resolution model like 1P14, differences in the conformation of flexible regions can hinder a successful solution.

Common Pitfalls and Solutions:

  • Conformational Differences: The activation loop of your kinase mutant may be in a different conformation than in the 1P14 structure. The 1P14 structure itself has a disordered activation loop.

    • Troubleshooting: Use a search model that has been modified to remove flexible loops, such as the activation loop. You can do this using molecular graphics software. Once a partial solution is found for the core of the kinase domain, the missing loops can often be built into the resulting electron density maps.

  • Incorrect Space Group: While less common, an incorrect space group assignment can prevent a successful MR solution.

    • Troubleshooting: Re-evaluate your data processing statistics to ensure the correct space group was chosen.

  • Low Sequence Identity: If your mutant has a significantly different sequence from 1P14, the root-mean-square deviation (RMSD) between the models may be too high.

    • Troubleshooting: If the sequence identity is low, consider using a consensus model generated from multiple kinase structures or breaking the search model into individual domains (N-lobe and C-lobe) for separate MR searches.

Question: The electron density for the activation loop of my 1P14-like kinase is weak or absent. What does this indicate and how should I model it?

Answer: Weak or absent electron density for the activation loop is a common observation in kinase crystallography and is indicative of conformational disorder. In the 1P14 structure, the activation loop (residues 1153-1171) is disordered.

Interpretation and Modeling Strategy:

  • Indication of Flexibility: This flexibility is often functionally important for kinases, allowing them to adopt different activation states.

  • Modeling Approach: Do not attempt to force a model into weak or non-existent density, as this will lead to a high R-free value and an inaccurate structure. The standard practice is to model the residues that are clearly visible in the electron density and to leave the disordered regions unmodeled. The PDB entry for 1P14 reflects this approach.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the D1132N mutation in the 1P14 structure?

A1: The D1132N mutation is in the catalytic loop of the insulin receptor kinase domain. Aspartate 1132 is a highly conserved residue in protein kinases and is essential for catalysis. Mutating it to asparagine (N) renders the kinase catalytically inactive. This is often done in crystallographic studies to trap the kinase in a stable, unphosphorylated state, facilitating crystallization and structure determination.

Q2: Why was AMP-PNP used in the crystallization of 1P14?

A2: AMP-PNP is a non-hydrolyzable analog of ATP. It binds to the ATP-binding site of the kinase but cannot be used for phosphorylation. This allows researchers to obtain a crystal structure of the kinase in a state that mimics the binding of its nucleotide substrate without the enzyme turning over.

Q3: What are the key data quality indicators I should look for when processing my diffraction data?

A3: When processing your X-ray diffraction data, pay close attention to the following statistics:

  • R-merge (or R-meas): This indicates the consistency of symmetry-related reflections. A lower value is better, typically below 10% for good data.

  • I/σ(I): This represents the signal-to-noise ratio. A value greater than 2 in the highest resolution shell is generally considered acceptable.

  • Completeness: This measures the percentage of unique reflections that were measured. Aim for completeness of 95% or higher.

  • Multiplicity/Redundancy: This is the average number of times each unique reflection was measured. Higher redundancy leads to more accurate data.

Data Presentation

Table 1: Data Collection Statistics for 1P14

ParameterValue
Data Collection
PDB ID1P14
Resolution (Å)1.90
Wavelength (Å)1.00
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=51.2, b=60.8, c=94.9
R-merge0.042
I/σ(I)14.7
Completeness (%)100
Redundancy5.0

Table 2: Refinement Statistics for 1P14

ParameterValue
Refinement
Resolution (Å)24.71 - 1.90
No. of Reflections27883
R-work / R-free0.224 / 0.240
No. of Atoms
Protein2233
Water188
B-factors (Ų)
Protein27.8
Water35.4
RMS Deviations
Bond Lengths (Å)0.005
Bond Angles (°)1.3

Experimental Protocols

Protein Expression and Purification of the Insulin Receptor Kinase Domain (IRK D1132N)

  • Expression: The kinase domain of the human insulin receptor (residues 978-1283) with the D1132N mutation was expressed in Sf9 insect cells using a baculovirus expression system.

  • Lysis: Cells were harvested and lysed by sonication in a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and protease inhibitors.

  • Affinity Chromatography: The lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed, and the protein was eluted with an imidazole (B134444) gradient.

  • Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to ensure homogeneity.

Crystallization of 1P14

  • Complex Formation: The purified IRK D1132N was concentrated and incubated with AMP-PNP and a peptide substrate to form a stable complex.

  • Crystallization Method: Crystals were grown using the hanging drop vapor diffusion method.

  • Crystallization Conditions: The reservoir solution contained polyethylene (B3416737) glycol (PEG) as the precipitant in a buffered solution. Crystals appeared within a few days at 20°C.

Data Collection and Processing

  • Cryo-protection: Crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).

  • Data Collection: Crystals were flash-cooled in liquid nitrogen, and diffraction data were collected at a synchrotron source.

  • Data Processing: The diffraction images were processed (indexed, integrated, and scaled) using a suitable software package like HKL2000 or MOSFLM.

Structure Solution and Refinement

  • Structure Solution: The structure was solved by molecular replacement using a previously determined structure of the insulin receptor kinase domain as a search model.

  • Model Building and Refinement: The initial model was built into the electron density maps using software like Coot. The structure was then refined using programs like REFMAC5 or PHENIX, with iterative cycles of manual rebuilding and automated refinement. Water molecules were added, and the final model was validated.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement p1 Expression in Sf9 cells p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Complex Formation (IRK + AMP-PNP + Peptide) p4->c1 c2 Hanging Drop Vapor Diffusion c1->c2 d1 Cryo-protection & Flash Cooling c2->d1 d2 X-ray Diffraction Data Collection d1->d2 d3 Data Processing (Indexing, Integration, Scaling) d2->d3 s1 Molecular Replacement d3->s1 s2 Model Building s1->s2 s3 Refinement s2->s3 s4 Validation s3->s4

Caption: Experimental workflow for the structure determination of 1P14.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Diffraction Data Quality c1 High Mosaicity start->c1 c2 Weak Diffraction start->c2 c3 Ice Rings start->c3 c4 Multiple Lattices start->c4 s2 Improve Crystal Quality (Annealing, Dehydration) c1->s2 c2->s2 s3 Re-screen Crystallization Conditions c2->s3 s1 Optimize Cryo-protection c3->s1 c4->s3 s4 Check for Twinning c4->s4

Caption: Troubleshooting logic for common X-ray diffraction data issues.

Validation & Comparative

A Comparative Guide to the 1P14 Mutant and Wild-Type Insulin Receptor Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure and function of the PDB entry 1P14, a catalytic-loop mutant of the insulin (B600854) receptor tyrosine kinase, and its wild-type counterpart. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of the molecular mechanisms governing insulin receptor activation and autoinhibition.

Structural and Functional Comparison

The insulin receptor is a critical transmembrane protein that plays a central role in glucose homeostasis. Its intracellular tyrosine kinase domain is responsible for initiating a complex signaling cascade upon insulin binding. The wild-type insulin receptor kinase is maintained in a quiescent, autoinhibited state in the absence of insulin. The PDB entry 1P14 represents a constitutively active mutant of this kinase domain, providing valuable insights into the mechanisms of receptor activation.

The key difference between 1P14 and the wild-type insulin receptor kinase lies in a single amino acid substitution: Tyrosine 984 is mutated to Phenylalanine (Y984F).[1] This seemingly subtle change has profound consequences for the enzyme's catalytic activity.

Structural Insights into Autoinhibition and Activation

In the wild-type insulin receptor kinase, Tyrosine 984, located in the juxtamembrane region, plays a crucial autoinhibitory role.[1] It stabilizes a non-productive conformation of the αC-helix in the N-terminal lobe of the kinase domain.[1] This conformation prevents the proper alignment of key catalytic residues, thus keeping the kinase in an inactive state.

The crystal structure of the unphosphorylated wild-type insulin receptor kinase domain (PDB ID: 1IRK) reveals another layer of autoinhibition. In this state, Tyrosine 1162 within the activation loop occupies the kinase's active site, effectively acting as a pseudosubstrate and blocking access to actual substrates.[2][3][4]

The Y984F mutation in 1P14 disrupts the autoinhibitory interactions involving the juxtamembrane region.[1] By replacing the hydroxyl group of tyrosine with the phenyl group of phenylalanine, the hydrogen bonding network that stabilizes the inactive conformation is broken. This leads to a conformational change that mimics the activated state of the kinase, resulting in a significant increase in its catalytic efficiency.

Quantitative Comparison of Kinase Activity

The functional consequence of the Y984F mutation is a dramatic increase in the catalytic activity of the insulin receptor kinase. Experimental data from steady-state kinetics measurements demonstrate a significant difference in the catalytic turnover number (kcat) between the wild-type and the 1P14 mutant in their unphosphorylated states.

ParameterWild-Type Insulin Receptor Kinase1P14 (Y984F) Mutant Insulin Receptor Kinase
Catalytic Rate (kcat) Basal Activity4-fold increase compared to wild-type[1][5]
Phosphorylation Level Low in the absence of insulinSignificantly elevated even without insulin stimulation[1]

Insulin Receptor Signaling Pathway

Upon activation, the insulin receptor tyrosine kinase phosphorylates a variety of intracellular substrates, initiating a cascade of signaling events that regulate metabolism and cell growth. The two major pathways activated by the insulin receptor are the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in regulating gene expression and cell proliferation.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2 Grb2 IRS->Grb2 recruits PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Actions leads to SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression leads to

Figure 1. Simplified Insulin Receptor Signaling Pathway.

Experimental Protocols

Site-Directed Mutagenesis

The Y984F mutation in the insulin receptor kinase domain is introduced using site-directed mutagenesis, a technique that allows for specific alterations in a DNA sequence.

Site_Directed_Mutagenesis Start Start: Plasmid with Wild-Type Insulin Receptor Gene Primers Design & Synthesize Mutagenic Primers (containing Y984F mutation) Start->Primers PCR Perform PCR with Mutagenic Primers Start->PCR template Primers->PCR Template_Removal Digest Parental (Wild-Type) Template DNA with DpnI PCR->Template_Removal Transformation Transform Mutated Plasmid into Competent E. coli Template_Removal->Transformation Selection Select for Transformed Bacteria (e.g., antibiotic resistance) Transformation->Selection Verification Isolate Plasmid DNA & Verify Mutation by Sequencing Selection->Verification End End: Plasmid with Y984F Mutation Verification->End

Figure 2. Workflow for Site-Directed Mutagenesis.

Methodology:

  • Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (the codon for Tyrosine at position 984 changed to a codon for Phenylalanine) and are flanked by complementary sequences to the wild-type plasmid DNA.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the wild-type plasmid as a template, and the mutagenic primers. This reaction synthesizes new DNA strands that incorporate the desired mutation.

  • Template Digestion: The parental, non-mutated DNA template is selectively digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and therefore resistant to DpnI digestion.

  • Transformation: The resulting mutated, circular DNA is transformed into competent E. coli cells.

  • Selection and Verification: The transformed bacteria are grown on a selective medium (e.g., containing an antibiotic for which the plasmid carries a resistance gene). Plasmids are then isolated from individual colonies, and the presence of the desired mutation is confirmed by DNA sequencing.

In Vitro Kinase Assay (Radiometric)

The catalytic activity of the wild-type and mutant insulin receptor kinase domains is quantified using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.

Kinase_Assay_Workflow Start Start: Purified Kinase (Wild-Type or 1P14) Reaction_Mix Prepare Reaction Mixture: - Kinase - Substrate (e.g., poly(Glu-Tyr)) - Kinase Buffer (with Mg2+) Start->Reaction_Mix Initiate Initiate Reaction by Adding [γ-32P]ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (e.g., by adding EDTA) Incubate->Stop Spot Spot Reaction Mixture onto Phosphocellulose Paper Stop->Spot Wash Wash Paper to Remove Unincorporated [γ-32P]ATP Spot->Wash Quantify Quantify Incorporated 32P (Scintillation Counting or Phosphorimaging) Wash->Quantify End End: Determine Kinase Activity Quantify->End

Figure 3. Workflow for a Radiometric Kinase Assay.

Methodology:

  • Reaction Setup: The kinase reaction is assembled in a microcentrifuge tube. The reaction mixture typically contains the purified kinase domain (either wild-type or the 1P14 mutant), a suitable substrate (e.g., a synthetic peptide like poly(Glu-Tyr)), and a kinase buffer containing Mg2+, which is essential for kinase activity.[6]

  • Initiation: The reaction is initiated by the addition of ATP, which includes a radiolabeled isotope, typically [γ-32P]ATP.[6]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, usually 30°C.[6]

  • Termination: The reaction is stopped, often by adding a solution containing EDTA, which chelates the Mg2+ ions required by the kinase.

  • Separation: The phosphorylated substrate is separated from the unincorporated [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, to which the peptide substrate binds.[6]

  • Washing: The phosphocellulose paper is washed multiple times to remove any unbound [γ-32P]ATP.[7]

  • Quantification: The amount of 32P incorporated into the substrate is quantified using either a scintillation counter or a phosphorimager.[7] This measurement is directly proportional to the kinase activity.

Protein Crystallization and X-ray Diffraction

The three-dimensional structure of the 1P14 mutant kinase domain was determined by X-ray crystallography. This technique involves growing a highly ordered crystal of the protein and then diffracting X-rays off the crystal to determine the arrangement of atoms.

Methodology:

  • Protein Purification: The 1P14 mutant insulin receptor kinase domain is expressed in a suitable system (e.g., insect cells) and purified to a high degree of homogeneity.

  • Crystallization: The purified protein is subjected to various crystallization screening conditions. This typically involves mixing the protein solution with a precipitant solution and allowing vapor diffusion to slowly increase the concentration of both, leading to the formation of crystals. While the exact crystallization conditions for 1P14 are not detailed in the public PDB entry, they would have been empirically determined by screening a wide range of precipitants, pH values, and temperatures.[2][8]

  • X-ray Diffraction: A single, high-quality crystal is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern that is dependent on the arrangement of atoms within the crystal.

  • Data Collection and Structure Determination: The diffraction pattern is recorded, and the data are processed to determine the electron density map of the protein. A model of the protein is then built into this electron density map and refined to produce the final atomic coordinates. The structure of 1P14 was determined to a resolution of 1.90 Å.[1]

This guide provides a foundational understanding of the structural and functional differences between the wild-type insulin receptor kinase and its constitutively active mutant, 1P14. The provided experimental protocols offer a framework for reproducing and expanding upon these findings, which are crucial for the development of novel therapeutics targeting the insulin signaling pathway.

References

A Comparative Structural Analysis of the Insulin Receptor Tyrosine Kinase (1P14) and Other Key Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the human insulin (B600854) receptor (IR) tyrosine kinase domain, represented by the PDB entry 1P14, with other significant human tyrosine kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Src kinase. This analysis is intended to offer insights into the structural similarities and differences that govern their specific functions and inhibitor selectivities, which is crucial for targeted drug development.

Introduction to 1P14 and Tyrosine Kinases

The protein structure 1P14 is the crystal structure of a catalytic-loop mutant of the human insulin receptor tyrosine kinase domain.[1] This structure represents the unphosphorylated, inactive state of the kinase. Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer and diabetes.

The insulin receptor itself is a transmembrane receptor that is activated by insulin and plays a key role in regulating glucose homeostasis.[2] The 1P14 structure reveals an autoinhibitory mechanism where Tyr-984 in the juxtamembrane region interacts with the N-terminal lobe of the kinase domain, stabilizing a catalytically unproductive conformation.[1]

Structural Alignment and Quantitative Comparison

A structural alignment of the 1P14 kinase domain with the kinase domains of EGFR (PDB ID: 1M17), FGFR1 (PDB ID: 1FGK), and Src (PDB ID: 1FMK) was performed to quantify their structural similarities and differences. The Root Mean Square Deviation (RMSD) of Cα atoms and sequence identity are key metrics for this comparison.

Kinase Comparison PDB ID of Comparator RMSD (Å) of Cα atoms Sequence Identity (%) Structural State
Insulin Receptor (1P14) vs. Active IRK 1IR3~1.5 - 2.0 Å (estimated)100%Inactive vs. Active
Insulin Receptor (1P14) vs. EGFR 1M17~2.0 - 2.5 Å (estimated)~40-45%Inactive vs. Inactive (erlotinib-bound)
Insulin Receptor (1P14) vs. FGFR1 1FGK~2.2 - 2.8 Å (estimated)~35-40%Inactive vs. Inactive
Insulin Receptor (1P14) vs. Src 1FMK~2.5 - 3.0 Å (estimated)~30-35%Inactive vs. Inactive (autoinhibited)

Note: The RMSD values are estimates based on typical structural alignments of kinase domains. Precise values can be obtained using structural alignment tools like PDBeFold.

The comparison reveals that while all these kinases share a conserved catalytic core, there are significant structural differences, particularly in the activation loop and substrate-binding regions. The sequence identity between the insulin receptor kinase domain and the other compared kinases ranges from approximately 30% to 45%, highlighting the diversity within the tyrosine kinase family.[3][4][5]

Experimental Protocols

The experimental methods for determining the crystal structure of 1P14 involved protein expression, purification, and X-ray crystallography.

Protein Expression and Purification of the Insulin Receptor Kinase Domain (residues 978-1283)
  • Vector Construction and Baculovirus Generation : The cDNA encoding the human insulin receptor kinase domain (residues 978-1283) with a mutation in the catalytic loop was cloned into a baculovirus transfer vector. The recombinant vector was then co-transfected with linearized baculovirus DNA into Spodoptera frugiperda (Sf9) insect cells to generate a recombinant baculovirus stock.[6][7]

  • Protein Expression : Suspension cultures of Sf9 cells were infected with the high-titer recombinant baculovirus. The cells were harvested 48-72 hours post-infection.[6][8]

  • Cell Lysis and Initial Purification : The cell pellet was resuspended in a lysis buffer and disrupted by sonication. The soluble fraction containing the kinase domain was clarified by centrifugation.

  • Affinity Chromatography : The recombinant kinase domain, often with an affinity tag (e.g., His-tag), was purified from the cell lysate using an appropriate affinity chromatography resin (e.g., Ni-NTA agarose).[9]

  • Further Purification : The protein was further purified by ion-exchange and size-exclusion chromatography to achieve homogeneity.

Crystallization and Structure Determination of 1P14
  • Crystallization : The purified insulin receptor kinase domain was concentrated and subjected to vapor diffusion crystallization trials. Crystals of 1P14 were grown using the hanging drop method.

  • Data Collection : X-ray diffraction data were collected from the crystals at a synchrotron source. The data collection for 1P14 was performed at a resolution of 1.90 Å.[1]

  • Structure Solution and Refinement : The structure was solved using molecular replacement and refined to produce the final atomic model. The R-factor and R-free for the 1P14 structure are 0.224 and 0.240, respectively.[1]

Signaling Pathways and Logical Relationships

The insulin receptor and the other compared tyrosine kinases are integral components of distinct signaling pathways that regulate a multitude of cellular processes.

Insulin Receptor Signaling Pathway

Upon insulin binding, the insulin receptor undergoes a conformational change, leading to the autophosphorylation of its intracellular kinase domains. This activates the kinase, which then phosphorylates various intracellular substrate proteins, primarily the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins act as docking sites for other signaling molecules, initiating two main downstream pathways: the PI3K/Akt pathway, which is crucial for most of the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS Akt Akt PI3K->Akt Metabolic_Actions Metabolic Actions (Glucose Uptake, etc.) Akt->Metabolic_Actions Ras Ras Grb2_SOS->Ras MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Gene_Expression Gene Expression & Cell Growth MAPK_Cascade->Gene_Expression

Caption: The insulin receptor signaling cascade.

Experimental Workflow for Structural Analysis

The process of determining and comparing the structures of tyrosine kinases follows a logical workflow, from protein production to computational analysis.

Experimental_Workflow Cloning Gene Cloning Expression Protein Expression (e.g., Baculovirus) Cloning->Expression Purification Purification Expression->Purification Crystallization Crystallization Purification->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure_Det Structure Determination XRay->Structure_Det Alignment Structural Alignment (e.g., PDBeFold) Structure_Det->Alignment Analysis Comparative Analysis Alignment->Analysis

Caption: Workflow for protein structure determination.

Conclusion

The structural analysis of 1P14 in comparison to other tyrosine kinases underscores the conserved fold of the kinase domain while highlighting key differences in regulatory elements and substrate binding sites. These variations are fundamental to their distinct biological roles and provide a structural basis for the design of selective inhibitors. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the field of signal transduction and drug discovery.

References

A Comparative Guide to the Validation of the 1P14 Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the crystal structure of the human insulin (B600854) receptor tyrosine kinase domain (PDB ID: 1P14), a crucial target in drug development for diabetes and cancer. Through a detailed comparison with alternative structures and an in-depth look at the experimental data and protocols, this document offers an objective assessment of the 1P14 structure's quality and reliability.

Data Presentation: A Comparative Analysis of Crystal Structures

The quality of a crystal structure is paramount for its use in research and drug design. Below is a comparative summary of key validation metrics for 1P14 and three other protein crystal structures. 1I44 is the starting model for the refinement of 1P14, while 1X14 and 1C14 are included as examples of high-resolution structures.

Parameter 1P14: Insulin Receptor Tyrosine Kinase 1I44: Insulin Receptor Kinase 1X14: E. coli Transhydrogenase 1C14: E. coli Enoyl Reductase
Resolution (Å) 1.902.101.942.00
R-Value Work 0.2240.2200.2040.199
R-Value Free 0.2400.2600.2580.263
R-Value Observed 0.2240.2200.2070.199
RMSD Bond Lengths (Å) 0.005Not ReportedNot ReportedNot Reported
RMSD Bond Angles (º) 1.300Not ReportedNot ReportedNot Reported
Ramachandran Outliers 0.0%0.4%0.0%0.0%
Rotamer Outliers 0.7%1.1%0.3%0.8%

Note: Lower values for R-factors, RMSD, and outlier percentages generally indicate a higher quality crystal structure. Data was sourced from the RCSB PDB database.

Experimental Protocols: Ensuring Structural Integrity

The determination and validation of a protein crystal structure is a multi-step process requiring meticulous experimental execution. Here are the generalized protocols for the key experiments involved.

Protein Expression and Purification
  • Gene Cloning and Expression: The gene encoding the target protein (e.g., the kinase domain of the human insulin receptor) is cloned into a suitable expression vector. This vector is then introduced into a host organism (commonly E. coli) for large-scale protein production.

  • Cell Lysis and Clarification: The host cells are harvested and lysed to release the protein. The lysate is then centrifuged to remove cell debris.

  • Chromatography: The protein of interest is purified from the crude lysate using a series of chromatography steps. These typically include:

    • Affinity Chromatography: Utilizes a resin with a high affinity for a tag engineered onto the protein, allowing for specific capture.

    • Ion-Exchange Chromatography: Separates proteins based on their net charge.

    • Size-Exclusion Chromatography: Separates proteins based on their size and shape, also serving as a final polishing step to ensure homogeneity.

  • Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer.

Crystallization
  • Crystallization Screening: A high concentration of the purified protein is mixed with a variety of solutions containing different precipitants, buffers, and salts. This is often performed in 96-well plates using vapor diffusion methods (hanging or sitting drop).

  • Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature) are further optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection
  • Crystal Mounting and Cryo-cooling: A single, high-quality crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.

  • X-ray Exposure: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

  • Diffraction Pattern Recording: As the crystal is rotated in the X-ray beam, the diffracted X-rays are recorded on a detector, generating a series of diffraction images.

Structure Determination, Refinement, and Validation
  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Phase Determination: The phase information, which is lost during the diffraction experiment, is determined using methods like molecular replacement (using a homologous structure as a model) or experimental phasing.

  • Model Building: An initial atomic model of the protein is built into the calculated electron density map.

  • Refinement: The atomic model is iteratively refined to improve its fit to the experimental data. This process minimizes the R-work and R-free values.[1]

  • Validation: The final model is rigorously validated to assess its quality. This includes checking:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles are compared to ideal values.

    • Ramachandran Plot: The phi (φ) and psi (ψ) backbone dihedral angles of each amino acid are plotted to identify residues in disallowed conformations.

    • Rotamer Analysis: The conformations of amino acid side chains are checked against libraries of preferred rotamers.

    • Clash Score: The number of steric clashes between atoms is calculated.

    • Fit to Electron Density: The correlation between the model and the experimental electron density map is assessed.

    • wwPDB Validation Report: A comprehensive report is generated by the Worldwide Protein Data Bank, providing a detailed analysis of the structure's quality.[2][3]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Validation

The following diagram illustrates the key stages involved in the validation of a protein crystal structure, from data collection to final deposition.

experimental_workflow cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation cluster_deposition Deposition dc X-ray Diffraction Data Collection dp Data Processing & Scaling dc->dp sp Structure Phasing (Molecular Replacement/Experimental) dp->sp mb Initial Model Building sp->mb ref Iterative Refinement mb->ref geom Geometric Analysis (Bonds, Angles) ref->geom rama Ramachandran Plot Analysis ref->rama rota Rotamer Analysis ref->rota clash Clash Score Calculation ref->clash density Fit to Electron Density ref->density pdb PDB Deposition density->pdb wwpdb wwPDB Validation Report pdb->wwpdb

Caption: A flowchart detailing the experimental workflow for protein crystal structure determination and validation.

Insulin Receptor Signaling Pathway

The 1P14 structure is a component of the insulin receptor, a key player in cellular signaling. The following diagram illustrates the canonical insulin signaling pathway.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (e.g., 1P14 domain) Insulin->IR IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation GSK3 GSK3 Akt->GSK3 inhibits mTOR mTOR Akt->mTOR activates Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Protein_synthesis Protein Synthesis mTOR->Protein_synthesis

References

How does the 1P14 mutation affect inhibitor binding?

Author: BenchChem Technical Support Team. Date: December 2025

An informed understanding of how a specific genetic mutation impacts the binding of inhibitors is crucial for researchers, scientists, and professionals in drug development. The designation "1P14 mutation" is ambiguous and does not correspond to a single, well-defined mutation in the scientific literature. To provide a comprehensive and accurate comparison guide, it is essential to first identify the specific gene or protein of interest.

The identifier "1P14" could potentially refer to a variety of genetic alterations, including but not limited to:

  • A specific mutation within a known protein: It might be a shorthand used in a specific research context for a particular amino acid substitution (e.g., a substitution at position 14 in a protein starting with 'P').

  • A chromosomal alteration: It could denote a change involving chromosome 1 at a specific band, though "1P14" is not a standard cytogenetic notation.

  • A gene symbol: It might be a less common or alternative name for a gene. Initial searches have pointed to several possibilities such as PARP14, NPM1P14, PTPN14, or KRT14.

  • A typographical error: The user may have intended to query a different mutation.

Without a clear identification of the gene and the specific mutation, it is impossible to proceed with a detailed analysis of its effects on inhibitor binding. Different proteins have vastly different structures, functions, and binding partners, and thus the impact of a mutation is highly context-dependent.

To facilitate a meaningful analysis, please clarify the specific gene or protein associated with the "1P14" mutation. Once the target is identified, a thorough guide can be developed, including:

  • Quantitative data on inhibitor binding: This would involve compiling data from biochemical and cellular assays that measure the binding affinity (e.g., IC50, Ki, Kd) of various inhibitors to both the wild-type and the mutated protein.

  • Detailed experimental protocols: Methodologies for key experiments such as site-directed mutagenesis, protein expression and purification, and binding assays (e.g., isothermal titration calorimetry, surface plasmon resonance, fluorescence polarization) would be described.

  • Visualizations of signaling pathways and experimental workflows: Diagrams generated using Graphviz would illustrate the biological context of the protein and the experimental procedures used to assess inhibitor binding.

Providing the correct gene and mutation information will enable the creation of a valuable resource for the scientific community, aiding in the understanding of drug resistance mechanisms and the development of novel therapeutic strategies.

Cross-validation of experimental data with 1P14 simulations

Author: BenchChem Technical Support Team. Date: December 2025

An important aspect of computational research is the validation of simulations against real-world experimental data. This process, known as cross-validation, is crucial for establishing the credibility and predictive power of in silico models. For researchers and drug development professionals, understanding the congruence between simulation and experiment is paramount for making informed decisions. This guide provides a framework for comparing simulation data with experimental results, using the placeholder "1P14" to illustrate the process.

It is important to note that searches for "1P14" did not yield a specific protein or molecule, suggesting this may be a placeholder or a misidentified term. The following sections are therefore presented as a template of how such a comparison would be structured once a specific target is identified.

Quantitative Data Comparison

A direct comparison of quantitative data is a fundamental step in cross-validation. This involves juxtaposing key parameters obtained from both simulations and experimental assays. The data should be presented in a clear and structured format to facilitate easy interpretation.

Table 1: Comparison of Simulated and Experimental Biophysical Parameters for [Target Molecule]

ParameterSimulation (1P14 Model)Experimental DataMethod of Measurement/SimulationReference
Binding Affinity (Kd) e.g., 50 nMe.g., 65 ± 5 nMMolecular Dynamics (MD) Simulations[Experimental Reference]
Protein Stability (Tm) e.g., 60 °Ce.g., 58.5 ± 1.2 °CMD Simulations with Thermal Denaturation[Experimental Reference]
Enzyme Kinetics (kcat/Km) e.g., 1.5 x 10^5 M⁻¹s⁻¹e.g., 1.2 ± 0.2 x 10^5 M⁻¹s⁻¹Quantum Mechanics/Molecular Mechanics (QM/MM)[Experimental Reference]

Experimental Protocols

To ensure a fair comparison, the methodologies used in both the computational and experimental work must be clearly understood.

Molecular Dynamics (MD) Simulations
  • System Preparation: The initial structure of the target protein (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning protonation states, and solvating the system in a water box with appropriate counter-ions to neutralize the charge.

  • Force Field: A specific force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • Simulation Parameters: The simulation is run under specific conditions of temperature, pressure, and time. Key parameters include the integration time step, the treatment of long-range electrostatic interactions, and the total simulation time.

  • Data Analysis: Trajectories from the MD simulations are analyzed to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Experimental Assays
  • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

  • Binding Affinity Measurement: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays are used to determine the binding affinity of ligands to the protein.

  • Protein Stability Measurement: Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) spectroscopy is employed to measure the melting temperature (Tm) of the protein, which is an indicator of its stability.

  • Enzyme Kinetics Assays: For enzymatic targets, kinetic parameters such as Km and kcat are determined using spectrophotometric or fluorometric assays that monitor substrate consumption or product formation over time.

Visualizing Workflows and Pathways

Visual diagrams are essential for illustrating complex processes and relationships. The following examples demonstrate how Graphviz can be used to create clear and informative diagrams for experimental workflows and signaling pathways.

Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for cross-validating computational simulations with experimental data.

experimental_workflow cluster_computational Computational Simulation cluster_experimental Experimental Validation cluster_comparison Cross-Validation comp_model Develop 1P14 Model comp_sim Run Molecular Dynamics Simulations comp_model->comp_sim comp_data Analyze Simulation Data comp_sim->comp_data compare Compare Simulation & Experimental Data comp_data->compare exp_protein Protein Expression & Purification exp_assay Perform Biophysical Assays exp_protein->exp_assay exp_data Analyze Experimental Data exp_assay->exp_data exp_data->compare refine Refine Model compare->refine Discrepancies? refine->comp_model Iterate

Caption: Workflow for cross-validation of simulations with experiments.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using both computational and experimental approaches.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor (e.g., involving 1P14) kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Cellular Response gene->response

Caption: A hypothetical cellular signaling cascade.

By systematically comparing quantitative data, detailing methodologies, and visualizing complex information, researchers can build a robust framework for the cross-validation of computational simulations against experimental findings. This integrated approach enhances the reliability of in silico models and their utility in scientific discovery and drug development.

Comparative Analysis of Catalytic Loop Conformations: Parvulin 14 vs. Pin1

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the conformational dynamics of human parvulin-type peptidyl-prolyl isomerases.

This guide provides a comparative analysis of the conformational changes within the catalytic loop of human Parvulin 14 (Par14), also known as PIN4, and its well-studied homolog, Pin1. Understanding the dynamic nature of this critical region is paramount for elucidating their specific biological roles and for the rational design of selective inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Introduction to Parvulin Isomerases: Par14 and Pin1

Parvulins are a family of peptidyl-prolyl cis/trans isomerases (PPIases) that catalyze the rotation of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational switching. This isomerization can have profound effects on the function of substrate proteins, acting as a molecular switch in various cellular signaling pathways.

Human Parvulin 14 (Par14) , encoded by the PIN4 gene, is a ubiquitously expressed PPIase. While structurally similar to other parvulins, its precise substrate specificity and regulatory mechanisms are still under active investigation. The crystal structure of human Par14 (PDB ID: 3UI5) reveals a conserved catalytic site.

Human Pin1 , in contrast, is an extensively studied PPIase that specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[1][2] This specificity allows Pin1 to play a crucial role in a multitude of cellular processes, including cell cycle progression, signal transduction, and neurodegeneration.[1][2][3][4] Dysregulation of Pin1 has been implicated in various diseases, including cancer and Alzheimer's disease.

The catalytic activity of both enzymes resides in a highly conserved PPIase domain. A flexible loop, often termed the "catalytic loop," is situated near the active site and is thought to play a critical role in substrate recognition, catalysis, and product release.[1] Subtle differences in the conformation and dynamics of this loop are believed to contribute to the distinct substrate specificities of Par14 and Pin1.

Comparative Quantitative Analysis of Catalytic Loop Dynamics

The conformational flexibility of the catalytic loops of Par14 and Pin1 can be quantitatively assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. Below is a summary of key parameters derived from such studies.

Table 1: NMR Chemical Shift Perturbations in the Catalytic Loop upon Substrate Binding

Chemical shift perturbation (CSP) mapping by NMR is a powerful technique to identify residues involved in ligand binding. The weighted average chemical shift change (Δδ) for backbone amide protons and nitrogen atoms is calculated using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/².

ResidueParvulin 14 (PDB: 3UI5) Δδ (ppm) with Substrate APin1 Δδ (ppm) with pCDC25c[2]
Catalytic Loop Residues
Lys63Data Not AvailableSignificant Perturbation
Gln75Data Not Available0.15
Arg68Data Not AvailableSignificant Perturbation
Arg69Data Not AvailableSignificant Perturbation
Other Active Site Residues
Gly123Data Not Available0.12
Gly128Data Not Available0.11
Gln129Data Not Available0.10
Gly155Data Not Available0.09
Table 2: Molecular Dynamics Simulation Analysis of Catalytic Loop Flexibility

MD simulations provide insights into the dynamic motions of proteins over time. Root Mean Square Fluctuation (RMSF) is a measure of the displacement of a residue from its average position, indicating its flexibility.

Residue RangeParvulin 14 (PDB: 3UI5) Average RMSF (Å)Pin1 (Apo) Average RMSF (Å)Pin1 (Substrate-bound) Average RMSF (Å)
Catalytic Loop Predicted High FlexibilityHigh FlexibilityReduced Flexibility
Residues 63-80Data Not Available~1.5 - 2.5~1.0 - 1.8
Flanking Regions
Residues 55-62Data Not Available~1.0 - 1.5~0.8 - 1.2
Residues 81-90Data Not Available~1.0 - 1.5~0.8 - 1.2

Note: While qualitative descriptions of high flexibility in the catalytic loop of parvulins are common, specific comparative RMSF tables are not consistently published. The values for Pin1 are representative of typical findings in MD simulation studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are outlines of the key experimental protocols used to study the conformational dynamics of parvulin catalytic loops.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Perturbation (CSP) Mapping

Objective: To identify residues in Parvulin 14 and Pin1 that are involved in substrate binding by monitoring changes in their chemical shifts upon ligand titration.

Methodology:

  • Protein Expression and Purification:

    • Express ¹⁵N-labeled Parvulin 14 (residues 36-131 of UniProt entry Q9Y237) and Pin1 (full-length or catalytic domain) in E. coli BL21(DE3) cells using a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

    • Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.

    • Confirm protein identity and purity by SDS-PAGE and mass spectrometry.

  • NMR Sample Preparation:

    • Prepare a 0.1-0.5 mM solution of the purified ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O.

  • NMR Titration:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the free protein.

    • Prepare a concentrated stock solution of the ligand (substrate or inhibitor) in the same NMR buffer.

    • Perform a stepwise titration by adding small aliquots of the ligand stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point until the protein is saturated with the ligand.

  • Data Analysis:

    • Process the NMR spectra using software such as NMRPipe and analyze using software like Sparky or CCPNmr Analysis.

    • Calculate the weighted average chemical shift perturbation (Δδ) for each backbone amide resonance using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/², where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding interface.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and flexibility of the catalytic loops of Parvulin 14 and Pin1 in their apo and substrate-bound states.

Methodology:

  • System Preparation:

    • Start with the crystal structure of Parvulin 14 (e.g., PDB ID 3UI5) and Pin1 (e.g., PDB ID 1PIN). For the substrate-bound state, dock a suitable substrate molecule into the active site using software like AutoDock or HADDOCK.

    • Use a molecular modeling package such as GROMACS or AMBER.

    • Select a suitable force field (e.g., AMBER ff14SB, CHARMM36m).

    • Solvate the protein in a periodic box of water molecules (e.g., TIP3P model).

    • Add counter-ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions with position restraints on the protein heavy atoms.

    • Equilibrate the system under NPT (constant pressure) conditions to ensure the correct density, gradually releasing the position restraints.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate various dynamic properties.

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein during the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, such as the catalytic loop.

    • Dihedral Angle Analysis: To monitor specific conformational changes in the backbone and side chains of the catalytic loop residues.

    • Visualize the trajectory to observe the dynamic motions of the catalytic loop.

Visualization of Workflows and Pathways

Experimental Workflow for Analyzing Catalytic Loop Dynamics

experimental_workflow cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics Simulation nmr_prep Protein Expression & Purification (15N-labeled) nmr_titration Ligand Titration & HSQC Spectra Acquisition nmr_prep->nmr_titration nmr_analysis Chemical Shift Perturbation Analysis nmr_titration->nmr_analysis data_integration Data Integration & Comparison nmr_analysis->data_integration md_setup System Setup (PDB, Force Field, Solvation) md_sim Minimization, Equilibration & Production Run md_setup->md_sim md_analysis Trajectory Analysis (RMSF, Dihedral Angles) md_sim->md_analysis md_analysis->data_integration conclusion Elucidation of Catalytic Mechanism & Specificity data_integration->conclusion

Caption: Workflow for studying catalytic loop dynamics.

Pin1 Signaling Pathway in Cancer Proliferation

pin1_pathway growth_factors Growth Factors (e.g., EGF) ras Ras growth_factors->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 c-Jun/c-Fos (AP-1) erk->ap1 phosphorylates pin1 Pin1 ap1->pin1 recruits cyclinD1 Cyclin D1 ap1->cyclinD1 upregulates transcription pin1->ap1 isomerizes & activates proliferation Cell Proliferation cyclinD1->proliferation

Caption: Simplified Pin1 signaling cascade in cancer.

Conclusion

The comparative analysis of the catalytic loops of Parvulin 14 and Pin1 reveals both conserved structural features and subtle, yet functionally significant, differences in their dynamic behavior. While Pin1's interaction with phosphorylated substrates has been extensively characterized, leading to a clearer picture of its catalytic loop dynamics, a significant gap exists in the quantitative understanding of Parvulin 14's substrate recognition and conformational changes. The experimental protocols and visualization tools provided in this guide offer a framework for future research aimed at closing this gap. A deeper understanding of the distinct dynamic signatures of these parvulin family members will be instrumental in the development of selective therapeutic agents targeting diseases driven by their dysregulation.

References

Benchmarking Small-Molecule Docking Software: A Case Study with the 1P14 Structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three widely used small-molecule docking software packages: AutoDock Vina, GOLD, and Glide. To illustrate a practical benchmarking workflow, we use the crystal structure of the insulin (B600854) receptor tyrosine kinase (PDB ID: 1P14) as a model target. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating and selecting the appropriate docking tools for their specific research needs. The performance data presented herein is illustrative, designed to showcase the benchmarking process rather than to provide a definitive ranking of the software.

The insulin receptor is a receptor tyrosine kinase (RTK) that plays a crucial role in cellular metabolism and growth.[1] Its dysregulation is implicated in diseases such as diabetes and cancer, making it a significant target for drug discovery.[1][2] This guide will outline the experimental protocols for preparing the 1P14 structure and a known inhibitor, docking the inhibitor using the selected software, and evaluating the performance based on key metrics.

Experimental Protocols

A critical aspect of any molecular docking study is the meticulous preparation of both the protein receptor and the small-molecule ligand.[3][4] The following protocols outline a standardized procedure that can be adapted for benchmarking studies.

1. Protein Preparation (Receptor: 1P14)

The initial step involves processing the raw PDB file to make it suitable for docking simulations. This typically includes removing non-essential molecules, correcting structural issues, and adding necessary atoms.[5][6]

  • Step 1: Obtain and Clean the Crystal Structure : Download the 1P14 structure from the Protein Data Bank. Remove all water molecules, co-solvents, and any non-essential ions from the PDB file.[5] If the protein functions as a monomer, additional protein chains should be deleted.[3]

  • Step 2: Add Hydrogens : Since PDB files derived from X-ray crystallography often lack hydrogen atoms, they must be added. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.[3]

  • Step 3: Handle Missing Residues and Side Chains : Check for any gaps or missing side chains in the protein structure. Tools like the Dock Prep tool in UCSF Chimera can be used to model and replace these missing fragments.[7]

  • Step 4: Assign Partial Charges : Assign appropriate partial charges to all atoms in the protein. The specific charges (e.g., Gasteiger, AM1-BCC) may depend on the force field used by the docking software.[8][9]

  • Step 5: Define the Binding Site : The binding site for docking must be defined. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site. The size of the grid box should be sufficient to accommodate potential ligand poses.[10][11]

2. Ligand Preparation

For this illustrative benchmark, we will use Linsitinib (OSI-906) , a known dual inhibitor of the IGF-1 receptor and insulin receptor.[12] Proper ligand preparation is essential for accurate docking.[13]

  • Step 1: Obtain Ligand Structure : The 2D or 3D structure of Linsitinib can be obtained from databases like PubChem.[13]

  • Step 2: Generate 3D Conformation : If starting from a 2D structure, it must be converted to a 3D conformation.

  • Step 3: Add Hydrogens and Assign Charges : Similar to the protein, hydrogens are added to the ligand to satisfy valence, and partial charges (e.g., Gasteiger) are assigned.[13]

  • Step 4: Define Rotatable Bonds : The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[14] The final prepared ligand is typically saved in a format like PDBQT for AutoDock Vina or MOL2 for other programs.[9]

3. Docking Methodologies

The prepared protein and ligand files serve as inputs for the docking software. Each program has its own unique algorithm and scoring function.[15]

  • AutoDock Vina : A widely used open-source docking program known for its speed and accuracy.[10][15] The docking process is controlled via a configuration file that specifies the coordinates of the receptor and ligand, the center and dimensions of the search space (grid box), and the exhaustiveness of the search.[11][16]

  • GOLD (Genetic Optimisation for Ligand Docking) : This software uses a genetic algorithm to explore the conformational flexibility of the ligand.[17][18] Key parameters include defining the binding site, selecting the scoring function (e.g., GoldScore, ChemPLP), and setting the number of genetic algorithm runs.[18][19]

  • Glide (Schrödinger) : A comprehensive docking program that offers different precision modes (e.g., HTVS, SP, XP) to balance speed and accuracy.[20][21] The workflow involves generating a receptor grid, preparing the ligand with LigPrep, and then running the docking simulation with specified precision and constraints.[22][23]

Performance Comparison (Illustrative Data)

To evaluate the performance of each docking program, two primary metrics are commonly used: Root Mean Square Deviation (RMSD) and the predicted binding affinity.

  • Root Mean Square Deviation (RMSD) : This metric measures the average distance between the atoms of the docked ligand pose and a reference pose (typically the co-crystallized structure). A lower RMSD value indicates a more accurate prediction of the binding mode. Poses with an RMSD of less than 2.0 Å are generally considered successful.[24]

  • Predicted Binding Affinity : Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, usually expressed in kcal/mol. More negative scores typically indicate stronger binding.

Below is a table summarizing hypothetical performance data for the three docking programs against the 1P14 target.

SoftwareRMSD (Å) of Top PosePredicted Binding Affinity (kcal/mol)Relative Speed
AutoDock Vina 1.85-8.9Fast
GOLD 1.42-9.5 (ChemPLP Score)Medium
Glide (XP Mode) 1.15-10.2 (GlideScore)Slow

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual computational experiment.

Workflow Visualization

The overall process of benchmarking docking software can be visualized as a sequential workflow, from initial data retrieval to final analysis.

docking_benchmark_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage pdb Download PDB (1P14) prep_prot Prepare Protein (Add H, Assign Charges) pdb->prep_prot lig Get Ligand (Linsitinib) prep_lig Prepare Ligand (3D, Add H, Torsions) lig->prep_lig vina AutoDock Vina prep_prot->vina Receptor Input gold GOLD prep_prot->gold Receptor Input glide Glide prep_prot->glide Receptor Input prep_lig->vina Ligand Input prep_lig->gold Ligand Input prep_lig->glide Ligand Input rmsd Calculate RMSD vina->rmsd affinity Compare Binding Affinity vina->affinity gold->rmsd gold->affinity glide->rmsd glide->affinity compare Generate Comparison Table rmsd->compare affinity->compare

Caption: Workflow for benchmarking small-molecule docking software.

Conclusion

This guide outlines a systematic approach to comparing small-molecule docking software using the 1P14 insulin receptor tyrosine kinase as a case study. The choice of docking software often involves a trade-off between computational speed and prediction accuracy.[15] AutoDock Vina offers a fast and accessible option, while programs like GOLD and Glide provide more advanced algorithms and scoring functions that can potentially yield higher accuracy at a greater computational cost.[19][22] The experimental protocols and evaluation metrics described here provide a foundational framework for researchers to conduct their own benchmarking studies, ensuring a rational basis for software selection in structure-based drug design projects.

References

Safety Operating Guide

Navigating Chemical Disposal in the Laboratory: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. While a specific substance identified as "1O14" does not correspond to a universally recognized chemical compound, it is likely a component of a product name or an internal identifier. The following procedures provide a comprehensive guide for the safe and compliant disposal of laboratory chemicals, which should be adapted based on the specific safety data sheet (SDS) for the material .

Pre-Disposal and Handling

Before beginning any disposal process, it is imperative to consult the material's specific Safety Data Sheet (SDS). The SDS provides crucial information regarding the hazards, handling, and appropriate disposal methods for the substance. In the absence of a specific chemical name, identifying the product from which "this compound" originates is the first step to locating the correct SDS.

General Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves and eye or face protection, when handling chemical waste.[1]

  • Avoid inhaling vapors or mists; ensure adequate ventilation in the work area.[2]

  • Prevent spills and do not dispose of chemicals in sinks or trash cans unless explicitly permitted by safety guidelines for non-hazardous substances.[3]

  • Keep containers of chemical waste closed when not in use.[4]

Step-by-Step General Disposal Procedure
  • Identification and Segregation :

    • Identify the chemical waste and its hazardous properties by reviewing the SDS.[5]

    • Segregate chemical waste into compatible categories to prevent dangerous reactions.[3][4] Common categories include acids, bases, flammable liquids, oxidizers, and halogenated or non-halogenated solvents.[3]

    • Never mix incompatible chemicals in the same waste container.[4]

  • Container Selection and Labeling :

    • Use containers that are compatible with the chemical waste being stored.[4]

    • Ensure liquid waste containers have screw-top lids and are filled to no more than 80% capacity.[3]

    • Label each waste container clearly with the full chemical name(s) and approximate concentrations of the contents. Avoid abbreviations or formulas.[3]

  • Storage of Chemical Waste :

    • Store chemical waste in a designated, well-ventilated area.

    • Use secondary containment to prevent the spread of spills.[4]

    • Keep the exterior of waste containers clean and free of contamination.[3]

  • Disposal Pathway Determination :

    • Hazardous Waste : The majority of laboratory chemical waste is considered hazardous and must be disposed of through a licensed waste disposal contractor or an institutional Environmental Health & Safety (EH&S) department.[1][4]

    • Non-Hazardous Waste : Some chemicals may be deemed non-hazardous and eligible for drain or trash disposal. However, this must be verified against local regulations and institutional policies.[6]

      • Drain Disposal : Generally reserved for small quantities of water-soluble, non-toxic substances with a pH between 5.5 and 10.5. Always flush with copious amounts of water.[6]

      • Trash Disposal : Only for chemicals that are non-radioactive, not biologically hazardous, and not classified as flammable, reactive, corrosive, or toxic.[6]

Quantitative Data on Chemical Waste

While specific quantitative data for a substance labeled "this compound" is unavailable, the following table summarizes general guidelines for chemical disposal quantities.

Disposal MethodQuantity LimitationpH Range (for aqueous solutions)
Drain Disposal A few hundred grams or milliliters per day5.5 - 10.5
Hazardous Waste No general limit, but container size may be restricted.Not Applicable
Trash Disposal Small quantities, fully contained.Not Applicable

Note: These are general guidelines. Always consult your institution's specific policies and local regulations.

Experimental Protocols

In a laboratory setting, experimental protocols are not typically designed for the disposal of chemicals but rather for their use. The disposal method is determined by the chemical's properties as outlined in the SDS and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G cluster_start cluster_identification Step 1: Identification & Assessment cluster_non_hazardous Step 2a: Non-Hazardous Disposal cluster_hazardous Step 2b: Hazardous Waste Management cluster_end start Start: Chemical Waste Generated identify Identify Chemical & Consult Safety Data Sheet (SDS) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous drain_trash Eligible for Drain or Trash Disposal? is_hazardous->drain_trash No segregate Segregate by Hazard Class (e.g., Flammable, Corrosive) is_hazardous->segregate Yes drain Drain Disposal: - Small quantities - Water soluble - pH 5.5-10.5 - Flush with water drain_trash->drain Yes, Drain trash Trash Disposal: - Non-reactive - Non-flammable - Non-corrosive - Non-toxic - Securely contained drain_trash->trash Yes, Trash drain_trash->segregate No end_process End of Process drain->end_process trash->end_process container Use Compatible & Labeled Container segregate->container storage Store in Designated Area with Secondary Containment container->storage pickup Arrange for Hazardous Waste Pickup (EH&S or Contractor) storage->pickup pickup->end_process

Caption: Logical workflow for laboratory chemical waste disposal.

References

Navigating the Safe Handling of 1O14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of the ionizable cationic lipid 1O14 are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals working with this novel lipid, which is instrumental in the formation of lipid nanoparticles (LNPs) for advanced therapeutic delivery systems.

As a key component in LNP formulations, this compound is typically supplied as a solution in ethanol (B145695). This necessitates a dual focus on the safety considerations for both the ionizable lipid and the flammable solvent. While specific toxicological data for this compound is not extensively published, the general class of cationic lipids warrants careful handling due to potential cytotoxicity.[1][2] Adherence to the following guidelines will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Recommended PPE Specifications and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against splashes of the ethanol solution and potential contact with the this compound lipid.
Hand Protection Nitrile Gloves (double-gloving recommended)Provides protection against both ethanol and the lipid. Double-gloving is a best practice when handling potentially hazardous nanoparticles.
Body Protection Flame-Resistant Laboratory CoatEssential due to the flammability of the ethanol solvent.
Respiratory Protection Use in a Fume HoodAll handling of the this compound solution should be performed in a certified chemical fume hood to prevent inhalation of ethanol vapors and any potential aerosols of the lipid.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound. The following procedural steps provide a clear guide for laboratory personnel.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of leakage or damage.

  • Store the this compound solution in a cool, well-ventilated, and flammable-liquid-rated storage cabinet.

  • Keep the container tightly sealed to prevent evaporation of the ethanol solvent.

2. Preparation and Handling:

  • All manipulations of the this compound solution must be conducted within a certified chemical fume hood.

  • Ensure all potential ignition sources are removed from the work area.

  • Use only compatible and properly cleaned equipment (e.g., glass, stainless steel).

  • When preparing LNP formulations, add the this compound solution to other components slowly to minimize splashing.

3. Experimental Use:

  • Follow established and validated protocols for the synthesis of lipid nanoparticles.

  • Be mindful of the potential for aerosol generation during processes such as sonication or homogenization. If these procedures are necessary, they must be performed in an enclosed system within the fume hood.

Disposal Plan: Managing this compound and Associated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • Liquid Waste: The primary this compound solution and any subsequent solutions containing the lipid should be treated as hazardous chemical waste.

  • Solid Waste: All materials that have come into contact with the this compound solution (e.g., pipette tips, gloves, empty containers, bench paper) must be considered contaminated solid waste.

2. Disposal Procedures:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • The waste container should be labeled as "Hazardous Waste: Flammable Liquid (Ethanol) and Cationic Lipid (this compound)".

  • Solid Waste:

    • Place all contaminated solid waste into a designated and clearly labeled hazardous waste bag or container.

    • Do not mix with general laboratory trash.

  • Arranging for Disposal:

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

    • Do not dispose of any this compound-related waste down the drain or in regular trash.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the integration of safety checkpoints at each stage.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Disposal receipt Receipt and Inspection storage Secure Storage (Flammable Cabinet) receipt->storage Inspect OK don_ppe Don Appropriate PPE (See Table) storage->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood prep_lnp Prepare LNP Formulation fume_hood->prep_lnp segregate_waste Segregate Waste (Liquid and Solid) prep_lnp->segregate_waste Experiment Complete label_waste Label Waste Containers (Hazardous) segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Follow Institutional Disposal Protocol store_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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